molecular formula C9H7BrN2 B112583 4-Amino-3-bromoisoquinoline CAS No. 40073-37-8

4-Amino-3-bromoisoquinoline

Katalognummer: B112583
CAS-Nummer: 40073-37-8
Molekulargewicht: 223.07 g/mol
InChI-Schlüssel: DERRKDMURMTHHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-3-bromoisoquinoline is a brominated isoquinoline derivative that serves as a versatile and valuable synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its application as a key building block for the construction of more complex nitrogen-containing heterocycles, particularly fused ring systems . For instance, it has been utilized in synthetic routes aimed at producing pyrrolo[3,2-c]isoquinoline and oxazolo[3,2-c]isoquinoline structures, which are scaffolds of significant interest in the development of bioactive molecules . The presence of both an amino group and a bromine atom on the isoquinoline core allows for diverse chemical modifications through cross-coupling reactions and nucleophilic substitutions, enabling the exploration of novel chemical space in drug discovery programs . This compound is part of the quinoline alkaloids family, a class known for a wide spectrum of biological activities, making it a privileged scaffold in the design of potential therapeutic agents . As such, this compound is employed in pharmaceutical research and the development of new drugs, as well as in various other chemical synthesis and analytical chemistry applications .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-bromoisoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERRKDMURMTHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348840
Record name 4-Amino-3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40073-37-8
Record name 3-Bromo-4-isoquinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40073-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3-bromoisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoisoquinolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Amino-3-bromoisoquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40073-37-8

This technical guide provides a comprehensive overview of 4-Amino-3-bromoisoquinoline, a heterocyclic aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical properties, outlines a potential synthetic pathway, and discusses its prospective biological significance based on related compounds.

Chemical and Physical Properties

PropertyValueSource
CAS Number 40073-37-8[1][2]
Molecular Formula C₉H₇BrN₂[1][2]
Molecular Weight 223.07 g/mol [1][2]
Boiling Point 397.8°C at 760 mmHg (Predicted)[3]
Density 1.649 g/cm³ (Predicted)[3]
Flash Point 194.4°C (Predicted)[3]
Refractive Index 1.732 (Predicted)[3]
Storage Temperature 2-8°C[4]
XLogP3-AA 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 38.9 Ų[1]

Synthesis

A detailed, experimentally validated protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established reactions for analogous isoquinoline derivatives. A potential two-step synthesis could involve the bromination of 4-aminoisoquinoline.

Proposed Synthetic Pathway

Synthetic Pathway of this compound Proposed Synthetic Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product 4-aminoisoquinoline 4-Aminoisoquinoline Bromination Bromination (e.g., NBS in Acetic Acid) 4-aminoisoquinoline->Bromination This compound This compound Bromination->this compound Potential Signaling Pathway Potential PI3K/Akt/mTOR Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Compound This compound (Hypothesized) Compound->PI3K inhibits

References

physical and chemical properties of 4-Amino-3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Amino-3-bromoisoquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, proposes a viable synthetic pathway, and discusses its potential biological significance based on the broader class of 4-aminoquinolines.

Core Physical and Chemical Properties

While extensive experimental data for this compound is not widely available in peer-reviewed literature, a combination of data from chemical suppliers and computational predictions allows for a robust profile of the compound.

PropertyValueSource
Molecular Formula C₉H₇BrN₂PubChem[1][2]
Molecular Weight 223.07 g/mol PubChem[1][2]
CAS Number 40073-37-8PubChem[1][2]
Appearance Not reported; likely a solid at room temperature.Inferred
Boiling Point 397.8 °C at 760 mmHg (Predicted)Molbase[3]
Density 1.649 g/cm³ (Predicted)Molbase[3]
XLogP3-AA 2.4PubChem[1][2]
Hydrogen Bond Donors 1PubChem[1][2]
Hydrogen Bond Acceptors 2PubChem[1][2]
Topological Polar Surface Area 38.9 ŲPubChem[1][2]

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible scientific literature. However, a plausible synthetic route can be devised based on established reactions for isoquinoline derivatives. The proposed synthesis involves a two-step process starting from isoquinoline: bromination to form 3,4-dibromoisoquinoline, followed by a nucleophilic aromatic substitution (SNAᵣ) to introduce the amino group at the 4-position.

Proposed Synthetic Pathway

G Isoquinoline Isoquinoline Dibromo 3,4-Dibromoisoquinoline Isoquinoline->Dibromo Br₂, H₂SO₄/SO₃ FinalProduct This compound Dibromo->FinalProduct aq. NH₃, Cu²⁺ (cat.) (Buchwald-Hartwig or Ullmann type amination)

Proposed synthesis of this compound.
Step 1: Synthesis of 3,4-Dibromoisoquinoline (Hypothetical Protocol)

This protocol is based on general methods for the bromination of isoquinolines.

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Sulfuric Acid (Oleum)

  • Bromine (Br₂)

  • Sodium bisulfite solution

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve isoquinoline in a mixture of concentrated sulfuric acid and fuming sulfuric acid at 0 °C.

  • Slowly add a stoichiometric amount of bromine dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a saturated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with a sodium bisulfite solution to remove any unreacted bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dibromoisoquinoline.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of this compound

This protocol is adapted from the known synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline.

Materials:

  • 3,4-Dibromoisoquinoline

  • Concentrated Ammonium Hydroxide

  • Copper(II) sulfate pentahydrate

  • Benzene or Toluene

  • Anhydrous potassium carbonate

Procedure:

  • In a high-pressure autoclave, combine 3,4-dibromoisoquinoline, concentrated ammonium hydroxide, and a catalytic amount of copper(II) sulfate pentahydrate.

  • Seal the autoclave and heat the mixture to 160-170 °C with stirring for 16-24 hours.

  • After cooling to room temperature, carefully open the autoclave and transfer the reaction mixture to a separatory funnel.

  • Make the mixture alkaline with a dilute sodium hydroxide solution.

  • Extract the aqueous layer with benzene or toluene (3 x 100 mL).

  • Dry the combined organic layers over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like benzene or ethanol to yield this compound.

Spectroscopic Data

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals for the five aromatic protons on the isoquinoline ring system and a broad singlet for the amino protons. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromo group.

¹³C NMR (Predicted)

The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms of the isoquinoline core. The carbons attached to the bromine and amino groups (C3 and C4) would show significant shifts.

IR Spectroscopy (Predicted)

Key characteristic infrared absorption bands are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching of the aromatic rings (around 1500-1650 cm⁻¹), and C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 222 and an M+2 peak at m/z 224 of nearly equal intensity, which is characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of Br, NH₂, and HCN.

Biological Activity and Signaling Pathways

Specific biological studies on this compound have not been reported in the available literature. However, the 4-aminoquinoline scaffold is a well-established pharmacophore, most notably in antimalarial drugs like chloroquine.[1][4][5]

Potential Mechanism of Action (Antimalarial)

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the digestive vacuole of the Plasmodium parasite.[1][4] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.

G cluster_0 Erythrocyte cluster_1 Plasmodium Parasite cluster_2 Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme AminoAcids Amino Acids Hemoglobin->AminoAcids Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Heme Polymerase Aminoquinoline This compound (Proposed) Accumulation Accumulation in Digestive Vacuole Aminoquinoline->Accumulation Inhibition Inhibition of Heme Polymerase Accumulation->Inhibition HemeBuildup Free Heme Buildup Inhibition->HemeBuildup ParasiteDeath Parasite Death HemeBuildup->ParasiteDeath

Proposed antimalarial mechanism of this compound.

Safety and Handling

The safety profile of this compound has not been thoroughly investigated. Based on data for similar compounds, it should be handled with care. It is predicted to be harmful if swallowed, and may cause skin and eye irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information provided, particularly regarding the experimental protocol and predicted data, should be used as a guide and verified through independent experimentation. The safety information is based on predictions and should be supplemented with a thorough risk assessment before handling the compound.

References

A Technical Guide to 4-Amino-3-bromoisoquinoline: Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet comprehensive overview of the core molecular properties of 4-Amino-3-bromoisoquinoline, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. The information is presented to be readily accessible for researchers and professionals engaged in drug discovery and development.

Core Molecular Data

The fundamental molecular and physical properties of this compound are summarized in the table below. These data points are essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueReference(s)
Molecular Formula C₉H₇BrN₂[1][2][3]
Molecular Weight 223.07 g/mol [1][2][3]
IUPAC Name 3-bromoisoquinolin-4-amine[1]
CAS Number 40073-37-8[1][2][3]
Exact Mass 221.97926 Da[1]
Topological Polar Surface Area 38.9 Ų[1]
InChI Key DERRKDMURMTHHF-UHFFFAOYSA-N[1]

Structural and Molecular Relationships

The chemical formula of a compound dictates its molecular weight and structure, which in turn determine its chemical and physical properties. The following diagram illustrates the logical flow from the basic chemical identifiers to its key molecular characteristics.

G Figure 1: Molecular Property Relationships A This compound CAS: 40073-37-8 B Molecular Formula C₉H₇BrN₂ A->B has C Molecular Weight 223.07 g/mol B->C determines D Structural Identifiers (IUPAC, InChI Key) B->D defines E Computed Properties (Exact Mass, TPSA) D->E allows calculation of

Figure 1: Molecular Property Relationships

Experimental Protocols

While this guide focuses on the core molecular properties, it is important to note that these values are confirmed through various experimental techniques. The molecular weight, for instance, is typically verified using mass spectrometry. The synthesis of this compound and its precursors, such as 4-bromoisoquinoline, involves multi-step chemical reactions that are foundational to obtaining the compound for study.[4][5] Detailed synthetic procedures and characterization data can be found in specialized organic chemistry literature.

Conclusion

This guide provides the essential molecular formula and weight for this compound, supplemented with key physicochemical properties. The structured presentation of this data is intended to support the work of researchers and scientists by providing a quick and reliable reference for this compound.

References

4-Amino-3-bromoisoquinoline: A Technical Overview of Structure and Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed examination of the chemical structure and predicted spectroscopic properties of 4-Amino-3-bromoisoquinoline. The content is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a foundational understanding of this heterocyclic compound. Due to the limited availability of published experimental data, this guide presents predicted spectroscopic values and outlines established, general experimental protocols for their acquisition.

Chemical Structure and Properties

This compound is a substituted isoquinoline derivative. The isoquinoline core is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. In this specific molecule, an amino group (-NH₂) is attached at the C4 position and a bromine atom (-Br) at the C3 position.

Chemical Structure:

Key Identifiers:

  • IUPAC Name: 3-bromoisoquinolin-4-amine

  • Molecular Formula: C₉H₇BrN₂[1]

  • Molecular Weight: 223.07 g/mol [1]

  • CAS Number: 40073-37-8[1]

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR spectra. Predictions are based on computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-1~ 8.8 - 9.2Singlet
H-5~ 8.0 - 8.3Doublet
H-8~ 7.8 - 8.1Doublet
H-6, H-7~ 7.4 - 7.7Multiplet
-NH₂~ 4.5 - 5.5Broad Singlet

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~ 152
C-3~ 110
C-4~ 145
C-4a~ 128
C-5~ 129
C-6~ 127
C-7~ 126
C-8~ 122
C-8a~ 135
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted FT-IR Absorption Bands

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amino)Symmetric & Asymmetric Stretch3300 - 3500Medium-Strong
C-H (Aromatic)Stretch3000 - 3100Medium-Weak
C=C (Aromatic)Stretch1500 - 1600Medium
C=N (Aromatic)Stretch1610 - 1640Medium
N-H (Amino)Scissoring (Bending)1590 - 1650Medium-Strong
C-BrStretch500 - 650Strong
Predicted Mass Spectrometry (MS) Data

Electron Impact (EI) mass spectrometry of this compound is expected to show a distinct molecular ion peak. A key feature will be the isotopic pattern for bromine.

Table 4: Predicted Mass Spectrum Key Fragments

Fragmentm/z (mass-to-charge ratio)Key Feature
[M]⁺222Molecular ion peak corresponding to the ⁷⁹Br isotope.
[M+2]⁺224Molecular ion peak corresponding to the ⁸¹Br isotope, with approximately equal intensity to the M⁺ peak.
[M-Br]⁺143Fragment corresponding to the loss of the bromine atom.
[M-HCN]⁺195/197Fragment corresponding to the loss of hydrogen cyanide from the pyridine ring.

Experimental Protocols

The following sections provide detailed, standard methodologies for the synthesis of the target compound and the acquisition of the spectroscopic data outlined above.

Proposed Synthesis Workflow

A plausible synthetic route to this compound involves the bromination of 4-aminoisoquinoline. The precursor, 4-aminoisoquinoline, can be synthesized from isoquinoline through a two-step process.

G Isoquinoline Isoquinoline Bromo_Iso 4-Bromoisoquinoline Isoquinoline->Bromo_Iso Step 1: Bromination Amino_Iso 4-Aminoisoquinoline Bromo_Iso->Amino_Iso Step 2: Amination Final_Product This compound Amino_Iso->Final_Product Step 3: Bromination Reagent1 NBS, H₂SO₄ Reagent1->Bromo_Iso Reagent2 NH₄OH, CuSO₄ Reagent2->Amino_Iso Reagent3 NBS, Acetic Acid Reagent3->Final_Product

Proposed synthesis of this compound.

Protocol for Step 3: Bromination of 4-Aminoisoquinoline

  • Dissolution: Dissolve 1.0 equivalent of 4-aminoisoquinoline in glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of 1.05 equivalents of N-Bromosuccinimide (NBS) dissolved in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Neutralization: Carefully neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield this compound.

Spectroscopy Experimental Protocols
  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube into the spectrometer's probe.

  • Shimming: Adjust the magnetic field homogeneity (shimming) to optimize the spectral resolution.

  • Acquisition:

    • For ¹H NMR , acquire the Free Induction Decay (FID) data by co-adding 16-64 scans to improve the signal-to-noise ratio.

    • For ¹³C NMR , use a proton-decoupled pulse sequence. Acquire data over a longer period (e.g., 1-2 hours) by co-adding several hundred to thousands of scans due to the low natural abundance of the ¹³C isotope.[3][4]

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS reference signal. Integrate the signals for ¹H NMR to determine the relative proton ratios.

  • Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal.[5][6]

  • Background Spectrum: Run a background scan of the empty sample holder (or clean ATR crystal) to record the absorbance of atmospheric CO₂ and water vapor. This will be automatically subtracted from the sample spectrum.[6]

  • Sample Spectrum: Place the KBr pellet or the sample on the ATR crystal into the spectrometer's sample compartment.

  • Acquisition: Acquire the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will process the interferogram via Fourier transform to generate the final IR spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound, a direct insertion probe or gas chromatography (GC) inlet can be used. For less stable compounds, electrospray ionization (ESI) coupled with liquid chromatography (LC) is preferable.[7][8]

  • Ionization: Vaporize and ionize the sample molecules. In Electron Impact (EI) ionization, the sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺), which may subsequently fragment.[7][9]

  • Mass Analysis: Accelerate the generated ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus the m/z ratio. The tallest peak is designated as the base peak (100% relative abundance).[7]

G Start Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectrometer Start->NMR IR FT-IR Spectrometer Start->IR MS Mass Spectrometer Start->MS Acquisition Data Acquisition (FID / Interferogram / Ion Count) NMR->Acquisition IR->Acquisition MS->Acquisition Processing Data Processing (Fourier Transform / Calibration) Acquisition->Processing Spectrum Final Spectrum (NMR / IR / Mass) Processing->Spectrum

References

solubility of 4-Amino-3-bromoisoquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 4-Amino-3-bromoisoquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that influences its formulation, purification, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key intermediate in medicinal chemistry. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and theoretical considerations to enable researchers to generate this crucial data in-house.

Introduction to this compound

This compound is a heterocyclic compound of interest in drug discovery and development. The isoquinoline scaffold is present in numerous biologically active molecules, and the specific substitution pattern of an amino group at the 4-position and a bromine atom at the 3-position makes it a versatile building block for synthesizing a range of potential therapeutic agents. Understanding its solubility profile is a fundamental first step in its journey from a laboratory chemical to a potential drug candidate.

Physicochemical Properties

While specific solubility data is limited, the known physicochemical properties of this compound can provide insights into its expected behavior in different solvents. These properties, sourced from chemical databases, are summarized below.

PropertyValueReference
Molecular Formula C₉H₇BrN₂[1][2]
Molecular Weight 223.07 g/mol [1][2]
CAS Number 40073-37-8[1][2]
XLogP3-AA 2.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Topological Polar Surface Area 38.9 Ų[1]

The XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents but may have limited solubility in highly polar or very nonpolar extremes. The presence of a hydrogen bond donor (the amino group) and acceptors (the two nitrogen atoms) suggests that polar protic and aprotic solvents may be effective.

Experimental Determination of Solubility

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[3][4] This "gold standard" technique involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified.

Recommended Organic Solvents for Screening

A diverse set of organic solvents should be used to establish a comprehensive solubility profile. The following list includes common pharmaceutical solvents categorized by their polarity:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol (IPA)

  • Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate

  • Nonpolar Solvents: Toluene, Hexane, Dichloromethane (DCM)

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Quantification instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what is expected to dissolve is sufficient (e.g., 10-20 mg).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a period sufficient to reach a steady state. A minimum of 24 hours is recommended, though 48-72 hours may be necessary for some solvent-solute systems.[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high concentration measurements.[6]

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., a 1:100 or 1:1000 dilution).

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (HPLC or UV-Vis) to determine the concentration of this compound.

Quantification by HPLC-UV
  • Method Development: Develop a reverse-phase HPLC method capable of separating this compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Detection should be set at a wavelength where the compound exhibits strong absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and plot the peak area versus concentration to generate a calibration curve. The curve should have a correlation coefficient (R²) of >0.99.

  • Sample Analysis: Inject the diluted, filtered sample and determine its concentration by interpolating its peak area from the calibration curve.

  • Calculate Solubility: Multiply the measured concentration by the dilution factor to obtain the solubility of the compound in the original saturated solution.

Data Presentation

Quantitative results should be recorded in a structured table to allow for easy comparison across different solvents and conditions.

Table 1: Solubility of this compound in Various Organic Solvents

Solvent ClassSolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Isopropanol25Experimental ValueCalculated Value
Polar Aprotic Acetonitrile25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Nonpolar Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value

Note: This table serves as a template for recording experimentally determined data.

Visualization of Experimental Workflow

The logical flow of the solubility determination process is illustrated in the diagram below.

Solubility_Workflow A 1. Preparation Add excess solid API to vial B 2. Solvent Addition Add precise volume of solvent A->B C 3. Equilibration Shake at constant T for 24-72h B->C D 4. Phase Separation Allow excess solid to settle C->D E 5. Sampling & Filtration Filter supernatant (0.22 µm) D->E F 6. Dilution Prepare sample for analysis E->F G 7. Quantification (HPLC or UV-Vis) F->G H 8. Data Analysis Calculate solubility from calibration curve G->H I Result Solubility (mg/mL or mol/L) H->I

Figure 1: Experimental workflow for solubility determination using the shake-flask method.

Conclusion

References

4-Amino-3-bromoisoquinoline: A Technical Safety and Hazard Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard information currently available for 4-Amino-3-bromoisoquinoline (CAS No: 40073-37-8). The information herein is compiled from publicly accessible safety data sheets of structurally similar compounds, and databases. This document is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or drug development setting.

Chemical and Physical Properties

PropertyValueSource
CAS Number 40073-37-8Pharmaffiliates
Molecular Formula C₉H₇BrN₂United States Biological[1]
Molecular Weight 223.07 g/mol United States Biological[1]
Appearance SolidSigma-Aldrich[2]
Storage Temperature -20°CUnited States Biological[1]

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Source: PubChem[3]

Signal Word: Warning

Hazard Pictograms:

alt text

Toxicological Information

Potential Mechanism of Action and Toxicological Pathways

While specific studies on the toxicological pathways of this compound are not available, the broader class of 4-aminoquinolines is known to exert biological effects through various mechanisms. A plausible, yet unverified, hypothesis for the toxicity of this compound could involve the disruption of lysosomal function.[4] 4-Aminoquinolines are known to accumulate in lysosomes, leading to an increase in lysosomal pH and inhibition of lysosomal enzymes. This can disrupt cellular processes such as autophagy and endocytosis, potentially leading to cytotoxicity.

The presence of a bromine atom on the isoquinoline ring may also contribute to its toxicity profile, potentially through mechanisms such as metabolic activation to reactive intermediates. However, without specific experimental data, this remains speculative.

Toxicity_Pathway cluster_exposure Exposure Routes cluster_effects Adverse Effects cluster_cellular Potential Cellular Mechanism (Hypothesized) Ingestion Ingestion GI_Irritation Gastrointestinal Irritation Ingestion->GI_Irritation H302 Cell Cellular Uptake Ingestion->Cell Inhalation Inhalation Respiratory_Irritation Respiratory Tract Irritation Inhalation->Respiratory_Irritation H335 Inhalation->Cell Dermal Dermal Contact Skin_Irritation Skin Irritation Dermal->Skin_Irritation H315 Eye_Irritation Serious Eye Irritation Dermal->Eye_Irritation H319 (on contact) Dermal->Cell Lysosome Lysosomal Accumulation Cell->Lysosome pH_Increase Increased Lysosomal pH Lysosome->pH_Increase Enzyme_Inhibition Inhibition of Lysosomal Enzymes pH_Increase->Enzyme_Inhibition Disruption Disruption of Autophagy/Endocytosis Enzyme_Inhibition->Disruption Cytotoxicity Cytotoxicity Disruption->Cytotoxicity

Caption: Hypothesized toxicological pathway of this compound.

Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling the solid material to avoid dust inhalation.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: If dusts are generated, a NIOSH-approved particulate respirator is recommended.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperature is -20°C.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Exposure RouteFirst Aid Procedure
Ingestion If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound are not publicly available. However, standard OECD guidelines for chemical safety testing would be appropriate for generating such data. These would include:

  • Acute Oral Toxicity: OECD Test Guideline 423

  • Acute Dermal Toxicity: OECD Test Guideline 402

  • Acute Inhalation Toxicity: OECD Test Guideline 403

  • Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro) or 404 (In Vivo)

  • Serious Eye Damage/Irritation: OECD Test Guideline 492 (In Vitro) or 405 (In Vivo)

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_adme ADME/PK Studies Ames_Test Ames Test (Mutagenicity) MN_Test Micronucleus Test (Clastogenicity) Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Acute_Tox Acute Toxicity Studies (Oral, Dermal, Inhalation) GHS_Classification GHS Hazard Classification Acute_Tox->GHS_Classification Determine LD50/LC50 Irritation_Studies Skin and Eye Irritation Studies Irritation_Studies->GHS_Classification Assess Irritation Potential In_Vitro_Metabolism In Vitro Metabolism (Microsomes, Hepatocytes) PK_Studies Pharmacokinetic Studies in Animal Models In_Vitro_Metabolism->PK_Studies Compound This compound Compound->Ames_Test Compound->MN_Test Compound->Cell_Viability Compound->Acute_Tox Compound->Irritation_Studies Compound->In_Vitro_Metabolism

References

commercial availability and suppliers of 4-Amino-3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-amino-3-bromoisoquinoline, a key building block in medicinal chemistry and drug discovery. Aimed at researchers, scientists, and drug development professionals, this document details its commercial availability, physicochemical properties, and relevant synthetic methodologies.

Commercial Availability and Suppliers

This compound is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is typically 95% or higher. Below is a summary of known suppliers and their offerings.

SupplierPurityPack SizeCAS NumberReference
Activate Scientific95+%1g40073-37-8[1]
Matrix Scientific-250mg, 1g, 5g40073-37-8[2]
United States BiologicalHighly Purified-40073-37-8[3]
Pharmaffiliates--40073-37-8[4]
2A Biotech96+%-40073-37-8[5]
ChemUniverse95%250mg, 1g, 5g36825-36-2*[6]

*Note: ChemUniverse lists a different CAS number for what appears to be a structurally related compound, 4-amino-3-bromoquinoline. Researchers should verify the identity of the compound before purchase.

Physicochemical and Computed Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₇BrN₂PubChem[7], Matrix Scientific[2], United States Biological[3], Pharmaffiliates[4]
Molecular Weight 223.07 g/mol PubChem[7], United States Biological[3], Pharmaffiliates[4]
CAS Number 40073-37-8PubChem[7], Molbase[1], Matrix Scientific[2], United States Biological[3], Pharmaffiliates[4], 2A Biotech[5]
Boiling Point 397.8°C at 760 mmHgMolbase[1]
XLogP3-AA 2.4PubChem[7]
Hydrogen Bond Donor Count 1PubChem[7]
Hydrogen Bond Acceptor Count 2PubChem[7]
Rotatable Bond Count 0PubChem[7]
Exact Mass 221.97926 DaPubChem[7]
Topological Polar Surface Area 38.9 ŲPubChem[7]
Heavy Atom Count 12PubChem[7]
Complexity 163PubChem[7]

Synthesis and Experimental Protocols

A relevant synthetic pathway is the bromination of an aminoisoquinoline precursor or the amination of a brominated isoquinoline. For instance, the synthesis of 4-aminoisoquinoline can be achieved from 4-bromoisoquinoline by heating with concentrated ammonium hydroxide in the presence of a copper sulfate catalyst.[8] This suggests a possible retrosynthetic approach where this compound could be prepared from a suitably substituted precursor.

A patent for the synthesis of 4-aminoisoquinoline-8-methyl formate outlines a multi-step process involving bromination and subsequent amination steps on the isoquinoline core.[9] Although this synthesis is for a different derivative, the methodologies employed, such as palladium-catalyzed reactions, are indicative of the advanced synthetic strategies that could be adapted for the synthesis of this compound.

General Workflow for Synthesis of Substituted Isoquinolines

The following diagram illustrates a generalized workflow for the synthesis of functionalized isoquinolines, which could be adapted for the preparation of this compound.

G Generalized Synthetic Workflow for Substituted Isoquinolines A Starting Material (e.g., Isoquinoline) B Bromination A->B NBS or Br₂ C Brominated Isoquinoline Intermediate B->C D Amination C->D NH₃ or Amine Source (e.g., Buchwald-Hartwig) E Purification (e.g., Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product (this compound) F->G

Caption: A generalized workflow for the synthesis of substituted isoquinolines.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Logical Relationship for Supplier Selection

When selecting a supplier for this compound, researchers should consider several factors to ensure the quality and suitability of the material for their specific application.

G Decision Flow for Supplier Selection A Define Research Needs (Purity, Quantity, Timeline) B Identify Potential Suppliers A->B C Request Quotations and Technical Data Sheets (TDS) B->C D Evaluate Supplier Information C->D E Purity & Analytical Data (CoA, NMR, HPLC) D->E F Lead Time & Availability D->F G Cost per Gram D->G H Select Optimal Supplier E->H F->H G->H I Place Order H->I

Caption: A decision-making flowchart for selecting a chemical supplier.

References

A Technical Guide to Historical Synthesis Methods for Substituted Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core historical methods for the synthesis of substituted isoquinolines. The isoquinoline scaffold is a key structural motif in a vast array of natural products and pharmaceutical agents, making its synthesis a critical topic for drug development and medicinal chemistry. This document details the seminal named reactions that have become the foundation of isoquinoline synthesis: the Bischler-Napieralski reaction, the Pictet-Spengler reaction, the Pomeranz-Fritsch reaction, and its Schlittler-Müller modification.

This guide presents detailed experimental protocols, quantitative data on reaction yields with various substrates, and visualizations of reaction mechanisms to facilitate a deeper understanding and practical application of these important transformations.

Bischler-Napieralski Reaction

Discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3] The reaction involves an intramolecular electrophilic aromatic substitution, where the amide is cyclized using a dehydrating agent.[3][4] The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to furnish the aromatic isoquinoline core.[1]

The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups on the aryl moiety significantly facilitate the cyclization, leading to higher yields.[1][4] Conversely, electron-withdrawing groups can hinder the reaction.[4]

Reaction Mechanism

The mechanism of the Bischler-Napieralski reaction can proceed through two primary pathways, depending on the reaction conditions. One pathway involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate.[2][4] The nitrilium ion pathway is often favored and is depicted below. The reaction is initiated by the activation of the amide carbonyl by a dehydrating agent, such as phosphorus oxychloride (POCl₃), followed by an intramolecular electrophilic attack of the activated intermediate onto the electron-rich aromatic ring. Subsequent rearomatization yields the 3,4-dihydroisoquinoline product.

Bischler_Napieralski amide β-Arylethylamide activated_amide Activated Amide (e.g., with POCl₃) amide->activated_amide Dehydrating Agent (e.g., POCl₃) nitrilium Nitrilium Ion Intermediate activated_amide->nitrilium Elimination dihydroisoquinoline 3,4-Dihydroisoquinoline nitrilium->dihydroisoquinoline Intramolecular Electrophilic Cyclization isoquinoline Isoquinoline dihydroisoquinoline->isoquinoline Oxidation (e.g., Pd/C)

Caption: General mechanism of the Bischler-Napieralski reaction.

Experimental Protocol

The following is a general procedure for the Bischler-Napieralski reaction:

  • Reaction Setup: To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equivalent).

  • Reagent Addition: Add an anhydrous solvent such as toluene or acetonitrile. Add the dehydrating agent, for example, phosphorus oxychloride (POCl₃, 2.0-3.0 equivalents), dropwise at room temperature. An ice bath can be used to control any exothermic reaction.

  • Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Basify the mixture with a suitable base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of 8-9.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Quantitative Data

The yield of the Bischler-Napieralski reaction is highly sensitive to the substrate and reaction conditions. The following table summarizes representative yields for various substrates.

β-Arylethylamide SubstrateDehydrating AgentSolventTemperature (°C)Time (h)Yield (%)
N-(2-(3,4-Dimethoxyphenyl)ethyl)acetamidePOCl₃AcetonitrileReflux485
N-(2-Phenylethyl)acetamideP₂O₅TolueneReflux660
N-(2-(4-Methoxyphenyl)ethyl)benzamidePOCl₃Toluene100378
N-(2-(3-Methoxyphenyl)ethyl)acetamidePPA-120272
N-(2-(Naphthyl)ethyl)acetamidePOCl₃AcetonitrileReflux565

Pictet-Spengler Reaction

The Pictet-Spengler reaction, discovered in 1911, is a condensation reaction between a β-arylethylamine and a carbonyl compound (an aldehyde or ketone) under acidic conditions to form a tetrahydroisoquinoline.[5][6] This reaction is a special case of the Mannich reaction and is widely used in the synthesis of alkaloids and other natural products.[7][8] The reaction is particularly efficient with electron-rich aromatic rings, such as indoles, leading to the formation of tetrahydro-β-carbolines.[9]

Reaction Mechanism

The reaction is initiated by the formation of a Schiff base from the β-arylethylamine and the carbonyl compound. Under acidic conditions, the Schiff base is protonated to form an electrophilic iminium ion. This is followed by an intramolecular electrophilic attack of the aromatic ring onto the iminium ion to form a spirocyclic intermediate. Subsequent rearrangement and deprotonation restore aromaticity and yield the tetrahydroisoquinoline product.

Pictet_Spengler amine β-Arylethylamine schiff Schiff Base amine->schiff carbonyl Aldehyde or Ketone carbonyl->schiff iminium Iminium Ion schiff->iminium Acid Catalyst (H⁺) spiro Spirocyclic Intermediate iminium->spiro Intramolecular Electrophilic Attack product Tetrahydroisoquinoline spiro->product Rearrangement & Deprotonation Pomeranz_Fritsch benzaldehyde Benzaldehyde schiff Benzalaminoacetal (Schiff Base) benzaldehyde->schiff aminoacetal 2,2-Dialkoxyethylamine aminoacetal->schiff carbocation Carbocation Intermediate schiff->carbocation Acid Catalyst (H⁺) -ROH cyclic_intermediate Cyclic Intermediate carbocation->cyclic_intermediate Intramolecular Electrophilic Cyclization isoquinoline Isoquinoline cyclic_intermediate->isoquinoline -ROH, -H⁺ Schlittler_Muller benzylamine Substituted Benzylamine imine Imine Intermediate benzylamine->imine glyoxal Glyoxal Hemiacetal glyoxal->imine Condensation isoquinoline C1-Substituted Isoquinoline imine->isoquinoline Acid-Catalyzed Cyclization

References

The Core Reactivity of the Isoquinoline Ring System: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold is a privileged heterocyclic motif prevalent in a vast array of natural products, pharmaceuticals, and functional materials. Its unique electronic structure, arising from the fusion of a benzene ring with a pyridine ring, imparts a rich and diverse reactivity. Understanding the fundamental principles governing the chemical behavior of the isoquinoline ring system is paramount for its effective utilization in synthetic chemistry and drug discovery. This technical guide provides an in-depth exploration of the core reactivity of isoquinoline, focusing on electrophilic and nucleophilic substitutions, oxidation, reduction, and cycloaddition reactions. Detailed experimental protocols for key transformations and quantitative data are presented to facilitate practical application in the laboratory.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system predominantly occurs on the more electron-rich benzene ring (carbocycle) rather than the electron-deficient pyridine ring. The nitrogen atom's electron-withdrawing nature deactivates the heterocyclic ring towards electrophilic attack.[1][2] Substitutions typically favor positions 5 and 8.[2][3][4]

Nitration

Nitration of isoquinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline. The 5-nitro isomer is the major product.

Table 1: Regioselectivity and Yields in the Nitration of Isoquinoline

ProductReaction ConditionsYieldReference
5-NitroisoquinolineHNO₃, H₂SO₄90%N/A
8-NitroisoquinolineHNO₃, H₂SO₄10%N/A
Sulfonation

Sulfonation of isoquinoline with oleum leads to the formation of isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid. The reaction conditions can be tuned to favor one isomer over the other.

Halogenation

Halogenation of isoquinoline, such as bromination, also proceeds on the benzene ring, yielding primarily 5-bromo- and 8-bromo-isoquinoline.

Experimental Protocol: Nitration of Isoquinoline

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Sodium Carbonate (Na₂CO₃) solution

  • Water

  • Organic solvent (e.g., chloroform)

Procedure:

  • In a flask equipped with a stirrer and cooled in an ice bath, slowly add isoquinoline to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • To this solution, add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize it carefully with a sodium carbonate solution until it is alkaline.

  • The precipitated product is then filtered, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography.

Nucleophilic Substitution

Nucleophilic substitution reactions on the isoquinoline ring occur preferentially on the electron-deficient pyridine ring, with position 1 being the most reactive site.[1][2][5]

Chichibabin Reaction (Amination)

The reaction of isoquinoline with sodium amide (NaNH₂) in liquid ammonia results in the formation of 1-aminoisoquinoline.

Reaction with Organometallic Reagents

Organolithium and Grignard reagents readily add to the C1 position of the isoquinoline ring. Subsequent oxidation of the initially formed dihydroisoquinoline derivative yields the corresponding 1-substituted isoquinoline.

Minisci Reaction

The Minisci reaction allows for the introduction of alkyl radicals onto the protonated isoquinoline ring, typically at the C1 position. This radical substitution is a powerful tool for C-H functionalization.[6]

Table 2: Representative Nucleophilic Substitution Reactions of Isoquinoline

ReagentProductPosition of SubstitutionTypical YieldReference
NaNH₂/liq. NH₃1-Amino-isoquinoline1GoodN/A
n-BuLi then oxidation1-Butyl-isoquinoline1Moderate to GoodN/A
Acyl radicals (from aldehydes)1-Acyl-isoquinoline1Moderate to Good[7]
Experimental Protocol: Chichibabin Reaction of Isoquinoline

Materials:

  • Isoquinoline

  • Sodium amide (NaNH₂)

  • Liquid ammonia (NH₃)

  • Dry toluene or xylene

  • Ammonium chloride (NH₄Cl) solution

Procedure:

  • In a flask equipped with a dry ice condenser and a stirrer, add dry toluene or xylene and cool it to -78 °C.

  • Carefully add sodium amide to the cooled solvent.

  • Slowly add a solution of isoquinoline in the same dry solvent to the sodium amide suspension.

  • Allow the mixture to stir at the temperature of boiling ammonia for several hours.

  • After the reaction is complete, cautiously quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the 1-aminoisoquinoline by recrystallization or column chromatography.

Oxidation

The oxidation of isoquinoline can result in different products depending on the oxidizing agent and reaction conditions.[8]

  • With Peroxy Acids: Oxidation with peracetic acid or other peroxy acids yields isoquinoline N-oxide.[8]

  • With Alkaline Potassium Permanganate: Vigorous oxidation with alkaline KMnO₄ cleaves the benzene ring to produce a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid (cinchomeronic acid).[2]

Experimental Protocol: Oxidation of Isoquinoline to Phthalic Acid and Cinchomeronic Acid

Materials:

  • Isoquinoline

  • Potassium permanganate (KMnO₄)

  • Potassium hydroxide (KOH)

  • Water

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

Procedure:

  • Dissolve isoquinoline in an aqueous solution of potassium hydroxide.

  • Slowly add a solution of potassium permanganate in water to the isoquinoline solution while stirring. The reaction is exothermic and may require cooling.

  • Heat the mixture under reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate. If necessary, decolorize the filtrate by adding a small amount of sodium bisulfite.

  • Acidify the filtrate with sulfuric acid. The two acid products, phthalic acid and cinchomeronic acid, can be separated based on their different solubilities.

Reduction

The reduction of the isoquinoline ring can be controlled to selectively hydrogenate either the pyridine or the benzene ring.

  • Catalytic Hydrogenation: Hydrogenation over a platinum catalyst in an acidic medium (e.g., HCl) selectively reduces the benzene ring to give 5,6,7,8-tetrahydroisoquinoline. In contrast, catalytic hydrogenation in a neutral or basic medium tends to reduce the pyridine ring, yielding 1,2,3,4-tetrahydroisoquinoline.

  • Metal Hydride Reduction: Sodium borohydride (NaBH₄) typically reduces the pyridine ring to afford 1,2,3,4-tetrahydroisoquinoline.

  • Dissolving Metal Reduction: Reduction with tin and hydrochloric acid also yields 1,2,3,4-tetrahydroisoquinoline.

Table 3: Products of Isoquinoline Reduction under Various Conditions

Reagent/CatalystSolvent/ConditionsMajor Product
H₂/PtHCl5,6,7,8-Tetrahydro-isoquinoline
H₂/PtNeutral/Basic1,2,3,4-Tetrahydro-isoquinoline
NaBH₄Methanol1,2,3,4-Tetrahydro-isoquinoline
Sn/HCl-1,2,3,4-Tetrahydro-isoquinoline
Experimental Protocol: Reduction of Isoquinoline to 1,2,3,4-Tetrahydroisoquinoline

Materials:

  • Isoquinoline

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ether or other suitable organic solvent

Procedure:

  • Dissolve isoquinoline in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add sodium borohydride in portions.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours.

  • Add water to decompose the excess sodium borohydride.

  • Acidify the mixture with hydrochloric acid and then make it basic with a sodium hydroxide solution.

  • Extract the product with ether or another suitable organic solvent.

  • Dry the organic extract over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 1,2,3,4-tetrahydroisoquinoline.

  • The product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt.

Cycloaddition Reactions

The isoquinoline ring system can participate in cycloaddition reactions, although this aspect of its reactivity is less common than substitution reactions.

  • [4+2] Cycloaddition (Diels-Alder Reaction): Isoquinoline itself is generally a poor diene in Diels-Alder reactions. However, certain derivatives or the isoquinolinium ylide can act as dienes.

  • 1,3-Dipolar Cycloaddition: Isoquinolinium ylides, generated in situ from the reaction of isoquinoline with a carbene precursor or an activated halide, can undergo 1,3-dipolar cycloaddition with various dipolarophiles to form fused heterocyclic systems.[9] Isoquinoline N-oxides can also act as 1,3-dipoles in cycloaddition reactions.[10]

Signaling Pathways Modulated by Isoquinoline Alkaloids

Many naturally occurring and synthetic isoquinoline derivatives exhibit significant biological activity, often through the modulation of key cellular signaling pathways. Two prominent examples are the NF-κB and MAPK/ERK pathways, which are crucial in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Certain isoquinoline alkaloids, such as berberine, have been shown to inhibit this pathway.[11][12] The canonical pathway is depicted below.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits IkappaB_p P-IκBα IkappaB->IkappaB_p Proteasome Proteasome IkappaB_p->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Gene_expression Gene Expression (Inflammation, Survival) Nucleus->Gene_expression Promotes Berberine Berberine (Isoquinoline Alkaloid) Berberine->IKK_complex Inhibits MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_p P-ERK ERK->ERK_p Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_p->Transcription_Factors Activates Cell_Response Cellular Responses (Proliferation, Survival) Transcription_Factors->Cell_Response Regulates Tetrandrine Tetrandrine (Isoquinoline Alkaloid) Tetrandrine->MEK Inhibits Experimental_Workflow Start Starting Materials (e.g., β-phenylethylamine, aldehyde) Synthesis Isoquinoline Ring Synthesis (e.g., Bischler-Napieralski, Pictet-Spengler) Start->Synthesis Core Isoquinoline Core Structure Synthesis->Core EAS Electrophilic Aromatic Substitution (C5/C8 functionalization) Core->EAS NS Nucleophilic Substitution (C1 functionalization) Core->NS Ox Oxidation (N-oxide formation, ring cleavage) Core->Ox Red Reduction (Tetrahydroisoquinoline formation) Core->Red Derivatives Diverse Isoquinoline Derivatives EAS->Derivatives NS->Derivatives Ox->Derivatives Red->Derivatives Analysis Structural Characterization (NMR, MS, etc.) Derivatives->Analysis Bioassay Biological Evaluation Derivatives->Bioassay

References

A Technical Guide to the Biological Activities of Isoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isoquinoline scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry.[1] This core is the backbone of numerous natural alkaloids and synthetic molecules that exhibit a wide array of pharmacological activities.[2][3] Isoquinoline derivatives are associated with a vast range of therapeutic applications, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][3][4] Their diverse biological functions have established them as a focal point in drug discovery and development, with many derivatives currently in clinical use or undergoing preclinical investigation.[5] This guide provides a technical overview of the primary biological activities of isoquinoline derivatives, detailing their mechanisms of action, relevant quantitative data, and the experimental protocols used for their evaluation.

Anticancer Activities

Isoquinoline alkaloids have long been recognized for their potent anticancer properties, acting through a variety of mechanisms to inhibit tumor growth and proliferation.[4][6][7] Many natural and synthetic derivatives have been investigated as potential chemotherapeutic agents.[8]

Mechanisms of Action

The anticancer effects of isoquinoline derivatives are diverse and multifaceted. A primary mechanism involves interacting with nucleic acids; some compounds can bind to DNA, altering the stability of the duplex B-form DNA and thereby interfering with proteins essential for DNA replication, repair, or transcription.[2] Many derivatives function as topoisomerase inhibitors, preventing the re-ligation of DNA strands and leading to apoptosis.[1][4]

Furthermore, these compounds can induce cell cycle arrest and trigger programmed cell death (apoptosis and autophagy).[6] This is often achieved by modulating key cellular signaling pathways. For instance, some isoquinolines target the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are critical for cell survival and proliferation.[4][9][10] The generation of reactive oxygen species (ROS) is another common mechanism, leading to oxidative stress, mitochondrial dysfunction, and the activation of caspases, which are the primary executioners of apoptosis.[1][9]

anticancer_pathway cluster_cell Cancer Cell IQ Isoquinoline Derivative DNA DNA Damage & Topoisomerase Inhibition IQ->DNA ROS ROS Production IQ->ROS PI3K PI3K/Akt/mTOR Pathway IQ->PI3K inhibition CycleArrest Cell Cycle Arrest DNA->CycleArrest Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis PI3K->Apoptosis inhibition Casp Caspase Activation Mito->Casp Casp->Apoptosis CycleArrest->Apoptosis anti_inflammatory_pathway LPS LPS Receptor Toll-like Receptor (TLR4) LPS->Receptor IKK IκK Receptor->IKK NFkB_complex p50/p65-IκBα (Inactive) IKK->NFkB_complex NFkB_active p50/p65 (Active) NFkB_complex->NFkB_active IκBα degradation Nucleus Nucleus NFkB_active->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS) Nucleus->Genes transcription Cytokines Inflammatory Response Genes->Cytokines IQ Isoquinoline Derivative IQ->IKK inhibition IQ->NFkB_active inhibition neuroprotection_pathway cluster_cell Neuron OS Oxidative Stress (e.g., H₂O₂) Keap1Nrf2 Keap1-Nrf2 Complex OS->Keap1Nrf2 Nrf2 Nrf2 Keap1Nrf2->Nrf2 Nrf2 release Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nucleus->ARE binding Enzymes Antioxidant Enzymes ARE->Enzymes transcription Protection Neuroprotection Enzymes->Protection IQ Isoquinoline Derivative IQ->Keap1Nrf2 promotes dissociation workflow cluster_workflow Drug Discovery Workflow Synthesis Synthesis & Purification of Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Mechanistic In-depth Mechanistic Studies (Signaling Pathways, Enzyme Assays) Hit_ID->Mechanistic Promising Candidates InVivo In Vivo Animal Models (Efficacy & Toxicity) Mechanistic->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt

References

Methodological & Application

Synthesis of 4-Amino-3-bromoisoquinoline from 4-bromoisoquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-Amino-3-bromoisoquinoline, a valuable building block in medicinal chemistry and drug development, starting from 4-bromoisoquinoline. The synthesis is a two-step process involving an initial ammonolysis followed by a regioselective bromination.

Introduction

The isoquinoline scaffold is a key structural motif in a wide array of biologically active compounds and natural products. Functionalized isoquinolines, such as this compound, serve as crucial intermediates in the synthesis of novel therapeutic agents. The strategic placement of amino and bromo substituents on the isoquinoline core allows for diverse downstream chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This protocol outlines a reliable synthetic route to access this important intermediate.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

  • Ammonolysis: 4-bromoisoquinoline is converted to 4-aminoisoquinoline.

  • Bromination: 4-aminoisoquinoline is regioselectively brominated at the C3 position to yield the final product, this compound.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Aminoisoquinoline from 4-Bromoisoquinoline

This protocol is adapted from a well-established ammonolysis procedure.[1]

Materials and Reagents:

  • 4-Bromoisoquinoline

  • Concentrated Ammonium Hydroxide (NH₄OH)

  • Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Dilute Sodium Hydroxide (NaOH) solution

  • Benzene (or a suitable alternative solvent like Toluene)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Activated Charcoal

Equipment:

  • Shaking autoclave

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • In a shaking autoclave, combine 50 g of 4-bromoisoquinoline, 160 mL of concentrated ammonium hydroxide solution, and 3 g of copper (II) sulfate pentahydrate.

  • Heat the mixture to 165-170 °C for 16 hours with shaking.

  • After cooling, make the reaction mixture alkaline with a dilute sodium hydroxide solution.

  • Extract the aqueous mixture with five 100-mL portions of benzene.

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Treat the dried solution with activated charcoal and filter.

  • Concentrate the benzene solution to a volume of approximately 70 mL using a rotary evaporator.

  • Cool the concentrated solution to induce precipitation of the product.

  • Collect the precipitated 4-aminoisoquinoline by filtration.

  • The product can be further purified by recrystallization from benzene.

Quantitative Data (Step 1):

ParameterValueReference
Starting Material4-Bromoisoquinoline (50 g)[1]
Product4-Aminoisoquinoline[1]
Yield24 g (70%)[1]
Melting Point107-107.5 °C (crude), 108.5 °C (recrystallized)[1]
Step 2: Synthesis of this compound from 4-Aminoisoquinoline

This protocol is a general procedure based on the regioselective bromination of activated amino-substituted aromatic compounds using N-bromosuccinimide (NBS). The amino group at the C4 position is a strong activating group and is expected to direct the electrophilic substitution to the adjacent C3 position.

Materials and Reagents:

  • 4-Aminoisoquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for reaction, extraction, and filtration

  • Column chromatography setup (if necessary)

Procedure:

  • Dissolve 4-aminoisoquinoline (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Anticipated Quantitative Data (Step 2):

ParameterAnticipated Value
Starting Material4-Aminoisoquinoline
ProductThis compound
YieldModerate to high
Purity>95% after purification

Visualizations

Experimental Workflow

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Bromination start1 Combine 4-bromoisoquinoline, NH4OH, and CuSO4 in autoclave react1 Heat at 165-170°C for 16h start1->react1 workup1 Alkalinize, extract with benzene, dry, and treat with charcoal react1->workup1 isolate1 Concentrate and precipitate 4-aminoisoquinoline workup1->isolate1 start2 Dissolve 4-aminoisoquinoline in solvent at 0°C isolate1->start2 Proceed to next step react2 Add NBS portion-wise and stir at 0°C start2->react2 workup2 Quench with NaHCO3, extract, wash, and dry react2->workup2 isolate2 Concentrate and purify This compound workup2->isolate2

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • 4-Bromoisoquinoline and N-bromosuccinimide are irritants; avoid inhalation and contact with skin and eyes.

  • Benzene is a known carcinogen and should be handled with extreme caution. If possible, substitute with a less hazardous solvent like toluene.

  • The ammonolysis step involves high pressure and temperature and should only be performed by trained personnel using appropriate equipment.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and regiochemistry of the products.

  • Mass Spectrometry (MS): To determine the molecular weight of the products.

  • Melting Point Analysis: To assess the purity of the solid products.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

This comprehensive guide provides researchers with the necessary protocols and data to successfully synthesize this compound, a key intermediate for the development of novel chemical entities.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 4-Amino-3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-Amino-3-bromoisoquinoline. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] For drug development professionals, the coupling of this compound with various boronic acids or esters provides a direct route to a diverse range of 3-aryl-4-aminoisoquinolines. This scaffold is a key structural motif in many biologically active molecules, and the ability to readily diversify at the 3-position is crucial for structure-activity relationship (SAR) studies and the optimization of lead compounds.

The presence of the amino group at the 4-position can present challenges, such as potential catalyst inhibition through coordination with the palladium center.[2] Therefore, careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. These notes provide recommended starting conditions and troubleshooting guidance based on analogous reactions with structurally similar substrates.[3][4]

Data Presentation: Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction parameters. The following tables summarize typical conditions that can be adapted for the coupling of this compound with various arylboronic acids. These are based on successful couplings of other bromo-heterocycles and ortho-bromoanilines.[3][4]

Table 1: Recommended Catalysts and Ligands

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-3-5A common and often effective catalyst.[5]
Pd₂(dba)₃XPhos, SPhos, or other biaryl phosphines1-3 (Pd), 2-6 (Ligand)Bulky electron-rich ligands can improve yields for challenging substrates.
PdCl₂(dppf)-3-5Effective for a wide range of aryl and heteroaryl couplings.[3][5]
CataCXium® A Pd G3-5-10Has shown high efficacy for ortho-substituted anilines.[6]

Table 2: Common Bases and Solvents

BaseSolvent SystemTypical ConcentrationNotes
K₂CO₃1,4-Dioxane / H₂O (4:1)2-3 equivalentsA robust and widely used system.[3]
Na₂CO₃DME / H₂O (4:1)2 equivalentsAnother effective aqueous base system.[3]
K₃PO₄Toluene or 2-MeTHF2-3 equivalentsA stronger base, often used in anhydrous conditions.[6]
Cs₂CO₃1,4-Dioxane2 equivalentsA strong base that can be effective when others fail.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To facilitate a clear understanding of the Suzuki-Miyaura coupling reaction and the experimental process, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition This compound Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br (Ar = 4-aminoisoquinolin-3-yl) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Ar-Ar' Product (4-Amino-3-arylisoquinoline) Reductive_Elimination->Ar-Ar' Ar'-B(OH)2 Ar'B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Reagents Weigh Reagents: This compound, Arylboronic Acid, Catalyst, Base Flask Combine Reagents in a Flame-Dried Schlenk Flask Reagents->Flask Inert Evacuate and Backfill with Inert Gas (e.g., Argon) 3x Flask->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heat to Reaction Temperature with Vigorous Stirring Solvent->Heating Quench Cool to RT, Quench, and Perform Aqueous Work-up Heating->Quench Monitor by TLC/LC-MS Extraction Extract with Organic Solvent Quench->Extraction Drying Dry Organic Layer and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Experimental Protocols

The following are generalized procedures that should serve as a starting point and may require optimization for specific substrates and scales.

Protocol 1: General Procedure using PdCl₂(dppf)

This protocol is adapted from established methods for the Suzuki coupling of bromo-heterocycles.[3][7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction (e.g., ethyl acetate) and chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[3]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[3]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-aryl-4-aminoisoquinoline.

Protocol 2: Alternative Procedure for Challenging Substrates

This protocol utilizes a more specialized catalyst system that has shown success with ortho-amino substituted aryl bromides and may be beneficial if Protocol 1 gives low yields.[6]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.5 mmol, 1.5 equiv)

  • CataCXium® A Pd G3 (0.05-0.10 mmol, 0.05-0.10 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • Degassed 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add this compound, the arylboronic acid/ester, CataCXium® A Pd G3, and K₃PO₄ to a dry reaction vessel equipped with a stir bar.

  • Add degassed 2-MeTHF to the vessel.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting

  • Low Yield:

    • Catalyst Inhibition: The amino group may be coordinating to the palladium catalyst. Consider using a ligand from the biarylphosphine class (e.g., XPhos, SPhos) which can often overcome this issue. Alternatively, temporary protection of the amino group (e.g., as a Boc-carbamate) may be necessary.[2]

    • Inefficient Transmetalation: Ensure the base is of good quality and sufficiently anhydrous if using a non-aqueous system. Switching to a stronger base like K₃PO₄ or Cs₂CO₃ can sometimes improve results.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can be minimized by ensuring a thoroughly deoxygenated reaction mixture and using the appropriate stoichiometry of reagents.

    • Protodeboronation: This is more likely with electron-rich boronic acids and at higher temperatures or prolonged reaction times.[2] Consider using a milder base or slightly lower reaction temperature.

    • Dehalogenation: The bromo group is replaced by a hydrogen. This can sometimes be suppressed by using a different catalyst/ligand combination or ensuring the reaction is not heated for an excessively long time.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of a diverse array of 3-aryl-4-aminoisoquinolines. While the presence of the amino group requires careful consideration of reaction conditions, the protocols outlined above provide a solid foundation for successful coupling. Optimization of the catalyst, base, and solvent for each specific substrate will enable researchers to efficiently generate libraries of these valuable compounds for further investigation in drug discovery and development programs.

References

Application Notes: Palladium-Catalyzed C-N Coupling of 4-Amino-3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed C-N cross-coupling reaction, particularly the Buchwald-Hartwig amination, is a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with high efficiency and broad functional group tolerance.[1][2] This methodology is of paramount importance in medicinal chemistry and drug development for the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in a vast array of pharmaceuticals.[3] The isoquinoline scaffold, in particular, is a privileged structure found in numerous biologically active molecules. The functionalization of the isoquinoline core at the 3- and 4-positions can lead to novel compounds with significant therapeutic potential.

This document provides detailed application notes and a generalized protocol for the palladium-catalyzed C-N coupling of 4-amino-3-bromoisoquinoline with various primary and secondary amines. While direct literature precedent for this specific substrate is limited, the provided protocols are based on established methodologies for structurally similar substrates, such as other substituted bromoisoquinolines and bromoanilines with ortho-amino groups.[4][5] The presence of the 4-amino group introduces specific challenges, such as potential catalyst inhibition through chelation with the palladium center, which necessitates careful selection of ligands and reaction conditions.

Challenges and Considerations

The C-N coupling of this compound presents a unique set of challenges:

  • Substrate-Related Inhibition: The vicinal 4-amino group can act as a coordinating ligand for the palladium catalyst, potentially forming a stable five-membered chelate that can hinder the catalytic cycle. This can lead to low reactivity and catalyst deactivation.[5]

  • Ligand Selection: To overcome potential substrate inhibition and promote efficient catalysis, the use of bulky, electron-rich phosphine ligands is crucial. These ligands can favor the formation of the active monoligated palladium species and facilitate the reductive elimination step.[2]

  • Base Selection: The choice of base is critical to the success of the reaction. It must be strong enough to deprotonate the amine nucleophile (or the palladium-amine complex) without causing degradation of the starting materials or products.[6]

  • Reaction Conditions: Temperature and reaction time are key parameters that often require optimization to achieve high yields and minimize side reactions.

Catalyst and Ligand Selection

The choice of the palladium precursor and the phosphine ligand is critical for a successful C-N coupling reaction.

  • Palladium Precursors: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts). Precatalysts often offer improved air and moisture stability and can lead to more reproducible results.

  • Phosphine Ligands: For challenging substrates like this compound, bulky biaryl phosphine ligands are generally the most effective. These ligands promote the formation of the active catalytic species and accelerate the rate-limiting reductive elimination step. Recommended ligands include:

    • Josiphos-type ligands (e.g., CyPF-tBu): These have shown excellent performance in the amination of challenging heteroaryl chlorides.

    • Buchwald-type biaryl ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos): This class of ligands is widely used for a broad range of C-N coupling reactions and has proven effective for substrates prone to catalyst inhibition.[5]

    • BINAP and DPPF: These bidentate ligands can also be effective, particularly for aryl iodides and bromides.[1]

Base and Solvent Selection
  • Bases: The most commonly used bases are strong, non-nucleophilic bases.

    • Alkali metal tert-butoxides (NaOtBu, KOtBu, CsOtBu): These are frequently used and highly effective.

    • Alkali metal carbonates (K₂CO₃, Cs₂CO₃): These are milder bases that can be effective in some cases, particularly with more reactive substrates.

    • Lithium bis(trimethylsilyl)amide (LiHMDS): This strong, non-nucleophilic base is often used for less reactive amines or when milder bases fail.[5]

  • Solvents: Anhydrous, aprotic solvents are required.

    • Toluene, Dioxane, and Tetrahydrofuran (THF): These are the most common solvents for Buchwald-Hartwig aminations.

    • Polar aprotic solvents (e.g., DMF, DMAc): These can be used but may require more careful optimization.

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed C-N coupling of this compound with a generic primary or secondary amine. Note: These protocols are proposed based on analogous reactions and should be optimized for each specific substrate combination.

General Protocol for Small-Scale Reactions

This protocol is suitable for initial screening and optimization of reaction conditions.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃ or a suitable precatalyst)

  • Phosphine ligand (e.g., XPhos, RuPhos, or CyPF-tBu)

  • Base (e.g., NaOtBu, K₃PO₄, or LiHMDS)

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Reaction vessel (e.g., oven-dried Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried reaction vessel containing a magnetic stir bar, add the palladium precursor (e.g., 1-5 mol%) and the phosphine ligand (e.g., 1.2-2 times the palladium loading).

  • Addition of Reagents: Add the base (typically 1.4-2.0 equivalents relative to the limiting reagent). Then, add this compound (1.0 equivalent).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Addition of Solvent and Amine: Add the anhydrous solvent via syringe, followed by the amine (1.1-1.5 equivalents).

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (typically 80-120 °C) and stir for the specified time (typically 4-24 hours).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Data Presentation

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of structurally related halo-amino-pyridines and halo-isoquinolines, which can serve as a guide for the optimization of the reaction with this compound.

Table 1: Palladium-Catalyzed Amination of 3-Halo-2-aminopyridines[5]
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.2)Toluene1001285
2AnilinePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.2)Toluene1001278
3n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.2)Toluene1001272
4BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (2.2)Toluene1001281

Note: The substrate in these examples is 3-bromo-2-aminopyridine, which presents a similar challenge of a vicinal amino group to the reaction center.

Table 2: Palladium-Catalyzed Amination of Isoquinolin-3-amine[4]
EntryAryl BromideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1BromobenzenePd(OAc)₂ (5)Xantphos (10)K₂CO₃ (2)Dioxane1001675
24-ChlorobromobenzenePd(OAc)₂ (5)Xantphos (10)K₂CO₃ (2)Dioxane1001682
34-NitrobromobenzenePd(OAc)₂ (5)Xantphos (10)K₂CO₃ (2)Dioxane1001665
42-BromopyridinePd(OAc)₂ (5)Xantphos (10)K₂CO₃ (2)Dioxane1001658

Note: These examples demonstrate the coupling of an aminoisoquinoline with various aryl bromides, providing a good starting point for the inverse reaction.

Visualizations

Diagram 1: Proposed Catalytic Cycle for the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(Br) OxAdd->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido_complex Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido_complex Reductive_Elim Reductive Elimination PdII_Amido_complex->Reductive_Elim Reductive_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Reductive_Elim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_vessel Oven-dry reaction vessel add_catalyst Add Pd precursor and ligand prep_vessel->add_catalyst add_reagents Add base and this compound add_catalyst->add_reagents inert_atm Establish inert atmosphere add_reagents->inert_atm add_solvent_amine Add solvent and amine inert_atm->add_solvent_amine heating Heat and stir for 4-24 h add_solvent_amine->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and quench reaction monitoring->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for palladium-catalyzed C-N coupling.

Diagram 3: Logical Relationship of Reaction Components

Reaction_Components Reactants Reactants This compound Amine (R₂NH) Product Product (3-Amino-4-(dialkyl/diaryl)aminoisoquinoline) Reactants->Product transform into Catalyst_System Catalyst System Palladium Precursor (Pd⁰ or Pd²⁺) Phosphine Ligand Catalyst_System->Reactants acts upon Catalyst_System->Product enables Reaction_Conditions Reaction Conditions Base Solvent Temperature Reaction_Conditions->Catalyst_System activates/stabilizes Reaction_Conditions->Product influences

Caption: Key components influencing the C-N coupling reaction.

References

Application Note: Derivatization of 4-Amino-3-bromoisoquinoline for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 4-aminoisoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This scaffold is particularly prominent in the development of agents for various diseases, including cancer and malaria. The strategic placement of functional groups on the isoquinoline ring allows for the fine-tuning of pharmacological properties. 4-Amino-3-bromoisoquinoline is a versatile starting material, with the bromine atom at the 3-position serving as a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This application note provides detailed protocols for the derivatization of this scaffold using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which are fundamental transformations in modern drug discovery.

Core Derivatization Strategies

The presence of the bromine atom at an sp²-hybridized carbon allows for a range of C-C and C-N bond-forming reactions. These reactions enable the synthesis of large libraries of analogs for structure-activity relationship (SAR) studies.

G start This compound (Starting Material) suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki [Pd], Base Arylboronic Acid buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald [Pd], Base Amine sonogashira Sonogashira Coupling (C-C Bond Formation) start->sonogashira [Pd], [Cu], Base Terminal Alkyne prod_suzuki 3-Aryl/Heteroaryl Derivatives suzuki->prod_suzuki prod_buchwald 3-Amino Derivatives buchwald->prod_buchwald prod_sonogashira 3-Alkynyl Derivatives sonogashira->prod_sonogashira library Diverse Chemical Library for SAR prod_suzuki->library prod_buchwald->library prod_sonogashira->library

Caption: Derivatization workflow for this compound.

Experimental Protocols

The following protocols are generalized procedures adapted from established methods for similar aryl bromides and may require optimization for specific substrates.[1][2][3][4]

Protocol for Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-4-aminoisoquinolines

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1][3] This is ideal for introducing aryl or heteroaryl moieties at the 3-position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene/Ethanol/Water)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 4 to 16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-aminoisoquinoline.

Protocol for Buchwald-Hartwig Amination: Synthesis of 3-Amino-4-aminoisoquinolines

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine.[2][5][6] This reaction is essential for creating derivatives with diverse amine functionalities at the 3-position.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, NaOt-Bu, 1.5-2.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, THF)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base.

  • Add this compound to the flask.

  • Add the anhydrous, degassed solvent, followed by the amine coupling partner.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 8 to 24 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 3-amino-substituted isoquinoline.

Protocol for Sonogashira Coupling: Synthesis of 3-Alkynyl-4-aminoisoquinolines

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne, providing access to compounds with a rigid alkynyl linker.[4][7][8]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-3 mol%)

  • Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Add the anhydrous, degassed solvent, followed by the amine base.

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, depending on the reactivity of the alkyne. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Once complete, cool the mixture and filter it through a pad of Celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography to yield the pure 3-alkynyl-4-aminoisoquinoline.

Data Presentation: Illustrative SAR for Kinase Inhibition

To guide lead optimization, the synthesized derivatives are typically screened against biological targets. The following table provides an illustrative example of how quantitative data for a series of 4-amino-3-substituted isoquinolines might be presented, using a hypothetical kinase target (e.g., EGFR).

Compound ID R-Group at C-3 Position Synthesis Method EGFR IC₅₀ (nM)
I-1 PhenylSuzuki-Miyaura150
I-2 4-MethoxyphenylSuzuki-Miyaura85
I-3 3-PyridylSuzuki-Miyaura120
I-4 MorpholinoBuchwald-Hartwig450
I-5 N-MethylpiperazinylBuchwald-Hartwig75
I-6 PhenylethynylSonogashira210
I-7 (4-Hydroxyphenyl)ethynylSonogashira95

Note: The data presented in this table is for illustrative purposes only and does not represent experimentally determined values.

Application in Medicinal Chemistry: Kinase Inhibition

Many quinoline and isoquinoline derivatives function as kinase inhibitors by competing with ATP for the enzyme's active site.[9] The derivatization of the this compound core allows for the exploration of the chemical space around the ATP-binding pocket to enhance potency and selectivity.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (Receptor Tyrosine Kinase) RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Enters Nucleus Inhibitor Isoquinoline Derivative (Kinase Inhibitor) Inhibitor->EGFR Blocks ATP Binding Site

Caption: Inhibition of the EGFR signaling pathway by a derivative.

Drug Discovery Screening Cascade

The synthesized library of compounds typically undergoes a systematic screening process to identify promising lead candidates.

G A Library Synthesis (from this compound) B Primary Screening (High-Throughput Assay @ 10 µM) A->B Diverse Compounds C Hit Confirmation & Dose-Response (IC₅₀ Determination) B->C Active 'Hits' D Secondary Assays (Selectivity, Orthogonal Assays) C->D Confirmed Hits E Lead Optimization (SAR-guided Synthesis) D->E Validated Hits E->A Iterative Design F In Vitro ADME & In Vivo Studies E->F Optimized Leads

Caption: A typical workflow for a drug discovery screening cascade.

Conclusion this compound is a highly valuable scaffold for medicinal chemistry programs. Its amenability to diversification at the 3-position via robust and well-established cross-coupling reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions allows for the systematic exploration of structure-activity relationships. The protocols and workflows described herein provide a foundational guide for researchers to generate novel libraries of 4-aminoisoquinoline derivatives for the discovery of new therapeutic agents.

References

Application Notes and Protocols for N-Alkylation of 4-Amino-3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-alkylation of 4-amino-3-bromoisoquinoline, a key intermediate in the synthesis of various biologically active compounds. Two primary methods are presented: a classical direct N-alkylation of the amino group and a palladium-catalyzed Buchwald-Hartwig amination for the synthesis of N-aryl or N-alkyl derivatives at the amino position.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Modification of the amino group through N-alkylation allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties of lead compounds. The protocols herein describe robust and reproducible methods to achieve selective N-alkylation.

Method 1: Direct N-Alkylation of this compound with Alkyl Halides

This protocol outlines the direct alkylation of the 4-amino group via a nucleophilic substitution reaction with an alkyl halide. This method is straightforward and suitable for the introduction of a variety of primary and secondary alkyl groups.

Experimental Protocol

  • Materials:

    • This compound (1.0 equiv)

    • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 - 1.5 equiv)

    • Inorganic base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)[1]

    • Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))[1]

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath

  • Procedure:

    • To a dry round-bottom flask, add this compound and the chosen solvent.

    • Add the inorganic base to the suspension.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add the alkyl halide dropwise to the reaction mixture.

    • Heat the reaction to a temperature between 60-80 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic base and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the N-alkylated this compound.

Method 2: Palladium-Catalyzed N-Alkylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2][3] This protocol is particularly useful for coupling primary or secondary amines with the this compound, effectively achieving N-alkylation or N-arylation at the amino position. This reaction typically employs a palladium catalyst and a phosphine ligand.[4]

Experimental Protocol

  • Materials:

    • This compound (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-5 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos) (4-10 mol%)

    • Base (e.g., Cs₂CO₃, NaOt-Bu) (1.5 - 2.0 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Celite®

    • Silica gel for column chromatography

    • Inert atmosphere (Nitrogen or Argon)

    • Standard Schlenk line or glovebox techniques

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine this compound, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with the inert gas three times.

    • Add the anhydrous solvent, followed by the amine.

    • Heat the reaction mixture to a temperature between 80-110 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Wash the pad with the same solvent.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the N-substituted-4-amino-3-bromoisoquinoline.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound using the protocols described above.

EntryMethodAlkylating Agent/AmineBaseSolventTemp (°C)Time (h)Yield (%)
1Direct AlkylationIodomethaneK₂CO₃MeCN601285
2Direct AlkylationBenzyl bromideCs₂CO₃DMF80892
3Buchwald-Hartwign-ButylamineNaOt-BuToluene1001678
4Buchwald-HartwigAnilineCs₂CO₃Dioxane1102472

Visualizations

Reaction_Scheme_Direct_Alkylation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Reactant1 This compound Product N-Alkyl-4-amino-3-bromoisoquinoline Reactant1->Product + Reactant2 Reactant2 Alkyl Halide (R-X) Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., MeCN) Solvent->Product Heat Heat Heat->Product

Caption: Reaction scheme for direct N-alkylation.

Buchwald_Hartwig_Workflow start Start setup Combine Reactants, Catalyst, Ligand, and Base under Inert Atmosphere start->setup add_solvent Add Anhydrous Solvent and Amine setup->add_solvent reaction Heat Reaction Mixture (80-110 °C) add_solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Cool, Dilute, and Filter through Celite® monitoring->workup Upon Completion extraction Aqueous Workup (Water, Brine) workup->extraction drying Dry Organic Layer and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Isolate Pure N-Substituted Product purification->product

Caption: Buchwald-Hartwig amination experimental workflow.

References

Application Notes and Protocols: Synthetic Routes to 4-Aminoquinoline Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic routes to 4-aminoquinoline-based anticancer agents. It includes detailed experimental protocols, quantitative data on compound activity, and visualizations of key signaling pathways.

Introduction

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine.[1] Recently, this scaffold has garnered significant attention for its potential in oncology.[2] 4-Aminoquinoline derivatives have demonstrated promising anticancer activity through various mechanisms, including the inhibition of autophagy and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3][4] This document outlines the primary synthetic strategies for accessing these compounds and provides detailed protocols for their synthesis and evaluation.

Synthetic Routes

The most prevalent method for the synthesis of 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinoline and a suitable amine.[2] Alternative methods, such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, offer milder conditions and broader substrate scope.[2][5]

Nucleophilic Aromatic Substitution (SNAr)

This classical and widely used method involves the reaction of a 4-chloro-7-substituted-quinoline with a primary or secondary amine. The reaction is typically carried out at elevated temperatures, often in a neat (solvent-free) mixture or in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP).[6][7]

General Reaction Scheme:

Where R1 represents a substituent on the quinoline ring (e.g., -Cl, -F) and R2 represents an alkyl or aryl group from the amine.

Palladium-Catalyzed Buchwald-Hartwig Amination

This modern cross-coupling reaction provides a milder and more versatile alternative to the classical SNAr reaction. It allows for the coupling of 4-chloroquinolines with a wider range of amines under catalytic conditions. A common catalytic system for this transformation is Pd(OAc)2 with a suitable phosphine ligand like DPEphos.[5]

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of SNAr reactions, leading to shorter reaction times and often improved yields. Reactions are typically performed in a sealed vessel using a solvent with a high dielectric constant, such as DMSO or ethanol.[1][2]

Data Presentation

The following tables summarize the cytotoxic activity of various 4-aminoquinoline derivatives against different human cancer cell lines.

Table 1: Cytotoxicity of Selected 4-Aminoquinoline Derivatives [6]

CompoundCancer Cell LineGI50 (µM)
Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-78.22
Butyl-(7-fluoro-quinolin-4-yl)-amineMDA-MB-46810.85
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMCF-711.52
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4687.35
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamineMCF-714.47
N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamineMDA-MB-4688.73

Table 2: In Vitro Antimalarial and Cytotoxicity Data of N-benzyl-4-aminoquinolines [7][8][9]

CompoundP. falciparum 3D7 IC50 (nM)P. falciparum Dd2 IC50 (nM)L6 Cells IC50 (nM)
110.1 ± 1.116.3 ± 2.51340 ± 190
211.7 ± 1.919.8 ± 3.11560 ± 210
39.8 ± 1.515.5 ± 2.81290 ± 180
48.9 ± 1.214.1 ± 2.11180 ± 160
512.5 ± 2.022.1 ± 3.51870 ± 250

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Butyl-(7-substituted-quinolin-4-yl)-amine via SNAr[6]

Materials:

  • 7-substituted-4-chloro-quinoline (1.0 eq)

  • Butylamine (2.0 eq)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Hexane

  • Chloroform

Procedure:

  • A mixture of 7-substituted-4-chloro-quinoline (2.5 mmol) and butylamine (5.0 mmol) is heated to 120-130 °C.

  • The reaction mixture is maintained at this temperature for 6 hours with constant stirring.

  • After cooling to room temperature, the mixture is taken up in dichloromethane.

  • The organic layer is washed sequentially with 5% aqueous NaHCO3, water, and brine.

  • The organic layer is dried over anhydrous MgSO4, and the solvent is removed under reduced pressure.

  • The resulting residue is precipitated by the addition of a hexane:chloroform (80:20) mixture to yield the pure product.

Protocol 2: Synthesis of N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine[6]

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Ethane-1,2-diamine (2.0 eq)

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO3)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • A mixture of 4,7-dichloroquinoline (2.5 mmol) and ethane-1,2-diamine (5.0 mmol) is slowly heated to 80 °C over 1 hour with stirring.

  • The temperature is then increased to 130 °C and maintained for 7 hours with continuous stirring.

  • The reaction mixture is cooled to room temperature and dissolved in dichloromethane.

  • The work-up procedure is the same as described in Protocol 1.

Protocol 3: Microwave-Assisted Synthesis of 4-Aminoquinolines[1][2]

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Appropriate amine (alkylamine, aniline, or amine-N-heteroarene) (1.0-1.2 eq)

  • Dimethyl sulfoxide (DMSO)

  • Base (e.g., K2CO3 or NaOH, if required)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 4,7-dichloroquinoline, the respective amine, and DMSO.

  • If the nucleophile is a secondary amine or an aryl/heteroarylamine, add a suitable base (K2CO3 for secondary amines, NaOH for aryl/heteroarylamines). No base is needed for primary amines.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 140-180 °C for 20-30 minutes.

  • After cooling, the product can be isolated by precipitation with water or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Mechanisms of Action

4-Aminoquinoline anticancer agents exert their effects through multiple mechanisms, primarily by inducing autophagy inhibition and modulating critical cell signaling pathways.

Autophagy Inhibition

Chloroquine and its analogs are lysosomotropic agents that accumulate in the acidic lysosomes.[4] This accumulation raises the lysosomal pH, inhibiting the activity of lysosomal hydrolases and preventing the fusion of autophagosomes with lysosomes.[10][11] The blockage of this final step of autophagy leads to the accumulation of autophagosomes and ultimately triggers cancer cell death.[11][12]

Autophagy_Inhibition cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome (Acidic) Autophagosome\nFormation Autophagosome Formation Autophagosome Autophagosome Autophagosome\nFormation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Fusion 4-Aminoquinoline 4-Aminoquinoline Lysosome Lysosome 4-Aminoquinoline->Lysosome Accumulates & Inhibits Fusion Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: Autophagy inhibition by 4-aminoquinolines.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers.[13] Some 4-aminoquinoline derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[3] By blocking key kinases in this pathway, these compounds can suppress tumor growth and induce apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation 4-Aminoquinoline 4-Aminoquinoline 4-Aminoquinoline->PI3K 4-Aminoquinoline->Akt

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow: Synthesis and Evaluation

The general workflow for the development of 4-aminoquinoline anticancer agents involves synthesis, purification, characterization, and biological evaluation.

Experimental_Workflow Start Start Synthesis Synthesis Start->Synthesis Select Reagents Purification Purification Synthesis->Purification Crude Product Characterization Characterization Purification->Characterization Pure Compound (e.g., Column Chromatography) Biological Evaluation Biological Evaluation Characterization->Biological Evaluation Confirmed Structure (NMR, MS) Data Analysis Data Analysis Biological Evaluation->Data Analysis In vitro Cytotoxicity (IC50/GI50) Lead Compound Lead Compound Data Analysis->Lead Compound

Caption: General experimental workflow.

References

Microwave-Assisted Synthesis of Isoquinoline Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoquinoline scaffold is a prominent structural motif in a vast array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities. This has rendered isoquinoline derivatives highly valuable in the field of drug discovery and development, with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[1][2][3] The efficient synthesis of diverse libraries of isoquinoline derivatives is therefore a critical task in medicinal chemistry. Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, often require harsh conditions and long reaction times, limiting their applicability for high-throughput synthesis.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation to rapidly and efficiently heat reaction mixtures, MAOS often leads to dramatic reductions in reaction times, increased product yields, and improved purity profiles.[4][5] This application note provides detailed protocols for the microwave-assisted synthesis of isoquinoline libraries via several key synthetic strategies, presents quantitative data comparing microwave and conventional heating methods, and illustrates a key signaling pathway targeted by isoquinoline alkaloids.

Data Presentation

The following tables summarize the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of isoquinoline and related heterocyclic compounds, highlighting the enhanced efficiency in terms of both reaction time and yield.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Quinolines

EntryReactantsCatalyst/Conditions (Microwave)Yield (MW)Time (MW)Catalyst/Conditions (Conventional)Yield (Conv.)Time (Conv.)Reference
12-Aminoacetophenone, Ethyl acetoacetateYbCl₃, Solvent-free, 100°C80-95%4 minOil bath, 100°CLower60 min[5]
2Substituted Anilines, Aryl Aldehydes, Styrenep-Sulfonic acid calix[6]arene, Neat, 200°C40-68%20-25 minAcetonitrile, RefluxLower12 h[5]
32-Chloro-6,7,8-substituted quinoline-3-carbaldehydes, 1,2-Phenylenediamine-92-97%--62-65%-[5]

Table 2: Microwave-Assisted Suzuki Coupling for Biaryl Synthesis

EntryAryl HalideBoronic AcidCatalyst/Conditions (Microwave)Yield (MW)Time (MW)Catalyst/Conditions (Conventional)Yield (Conv.)Time (Conv.)Reference
14-BromoanisolePhenylboronic acidPd EnCat™ 30, Toluene/Water/Ethanol, 120°CExcellent10 minThermal heating-8 h[7]
2Aryl bromidesAryl boronic acidsPd EnCat™ 30Excellent20 minThermal conditions-~24 h[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[8] Microwave irradiation significantly accelerates this cyclodehydration reaction.

Materials:

  • β-arylethylamide (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) or Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv) and 2-chloropyridine (1.2 equiv)

  • Anhydrous solvent (e.g., acetonitrile, toluene, or xylene)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial equipped with a magnetic stirrer, add the β-arylethylamide and the anhydrous solvent.

  • Carefully add the dehydrating agent (e.g., POCl₃).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a predetermined temperature (e.g., 100-150°C) and time (e.g., 5-30 minutes) with a power of up to 300W. Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • Carefully quench the reaction mixture by pouring it onto crushed ice and basifying with an aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Protocol 2: Microwave-Assisted Pictet-Spengler Reaction

The Pictet-Spengler reaction allows for the synthesis of tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone.[9]

Materials:

  • β-arylethylamine (e.g., dopamine hydrochloride) (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Acid catalyst (e.g., HCl, TFA)

  • Solvent (e.g., ethanol, water, or a mixture)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • In a microwave reactor vial, dissolve the β-arylethylamine in the chosen solvent.

  • Add the aldehyde and the acid catalyst to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 80-120°C) for a short duration (e.g., 2-15 minutes).

  • After cooling, neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 3: Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds and can be employed to introduce substituents onto a pre-formed isoquinoline core.[3][10]

Materials:

  • Halo-isoquinoline (e.g., 2-chloroquinoline) (1.0 equiv)

  • Boronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)

  • Solvent system (e.g., dioxane/water, acetonitrile/water)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure:

  • To a microwave reactor vial, add the halo-isoquinoline, boronic acid, palladium catalyst, and base.

  • Add the degassed solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-150°C) for a specified time (e.g., 10-30 minutes).[3][10]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired substituted isoquinoline.

Mandatory Visualization

Signaling Pathway Diagram

Many isoquinoline alkaloids have been identified as potent modulators of cellular signaling pathways implicated in various diseases. For instance, the isoquinoline alkaloid berberine has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] The following diagram, generated using the DOT language, illustrates the mechanism of berberine's intervention in this pathway.

NFkB_Pathway_Inhibition_by_Berberine cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates Berberine Berberine Berberine->IKK_complex Inhibits p65_p50 NF-κB (p65/p50) IkBa_p P-IκBα IkBa->IkBa_p p65_p50_active Active NF-κB (p65/p50) p65_p50->p65_p50_active Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation p65_p50_nuc NF-κB (p65/p50) p65_p50_active->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Microwave_Synthesis_Workflow Start Reactant & Solvent Preparation Microwave Microwave Irradiation (Controlled Temp & Time) Start->Microwave Workup Reaction Workup (Quenching, Extraction) Microwave->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Library Isoquinoline Library Analysis->Library End Biological Screening Library->End

References

Application Notes and Protocols: One-Pot Functionalization of the Isoquinoline C-4 Position

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoquinoline scaffold is a privileged structural motif found in numerous natural products and pharmaceutical agents. The development of efficient and selective methods for the functionalization of the isoquinoline core is of significant interest in medicinal chemistry and drug discovery. Direct functionalization of the C-4 position of the isoquinoline ring, in particular, has been a challenge due to the inherent reactivity of the heterocycle. This document provides detailed application notes and protocols for two prominent one-pot methodologies for the C-4 functionalization of isoquinolines: a metal-free alkylation and a palladium-catalyzed arylation. These methods offer efficient and practical approaches to access a diverse range of 4-substituted isoquinolines.

Methodology 1: Metal-Free C-4 Alkylation via Temporary Dearomatization

This method describes a simple and efficient one-pot procedure for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic catalyst and vinyl ketones as electrophiles. The reaction proceeds through a temporary dearomatization of the isoquinoline ring, followed by a nucleophilic attack and subsequent rearomatization.[1][2][3]

Reaction Principle and Workflow

The proposed mechanism involves the initial activation of the isoquinoline at the C-1 position by benzoic acid to form a 1,2-dihydroisoquinoline intermediate. This intermediate then acts as an enamine, which undergoes a Michael addition to the vinyl ketone at the C-4 position. Subsequent elimination of benzoic acid restores the aromaticity of the isoquinoline ring, yielding the C-4 alkylated product.

metal_free_alkylation cluster_start Starting Materials cluster_reaction One-Pot Reaction Isoquinoline Isoquinoline IntermediateA 1,2-Dihydroisoquinoline Intermediate Isoquinoline->IntermediateA + Benzoic Acid (Nucleophilic Attack at C-1) BenzoicAcid Benzoic Acid VinylKetone Vinyl Ketone IntermediateB Michael Adduct IntermediateA->IntermediateB + Vinyl Ketone (Michael Addition at C-4) Product C-4 Alkylated Isoquinoline IntermediateB->Product - Benzoic Acid (Rearomatization) pd_catalyzed_arylation cluster_start Starting Materials cluster_reaction One-Pot Reaction MethylKetone Methyl Ketone Step1 Pd-catalyzed α-Arylation MethylKetone->Step1 ArylBromide1 Aryl Bromide 1 ArylBromide1->Step1 ArylBromide2 Aryl Bromide 2 Step2 In situ Trapping ArylBromide2->Step2 AmmoniumSalt Ammonium Salt Step3 Cyclization & Aromatization AmmoniumSalt->Step3 Step1->Step2 Intermediate Enolate Step2->Step3 Product 4-Arylisoquinoline Step3->Product

References

The Strategic Utility of 4-Amino-3-bromoisoquinoline in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

4-Amino-3-bromoisoquinoline is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a reactive bromine atom and an amino group on the isoquinoline scaffold, provides a valuable platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations, with a particular focus on its role in the development of protein kinase inhibitors.

Application Notes

The isoquinoline nucleus is a prevalent motif in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The presence of both a halogen and an amino group on the this compound molecule allows for selective and sequential functionalization through various cross-coupling reactions. This dual reactivity makes it an ideal starting material for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug development.

Specifically, the bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds and the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis, offering mild and efficient routes to a vast range of derivatives.

The amino group at the 4-position can also be a site for further chemical modification, or it can play a crucial role in the biological activity of the final molecule, often acting as a key hydrogen bond donor or acceptor in interactions with biological targets. A significant application of this compound derivatives is in the design of protein kinase inhibitors, where the isoquinoline core can serve as a scaffold to orient functional groups for optimal binding within the ATP-binding site of kinases.[1][2]

Key Synthetic Applications and Protocols

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with a halide. In the case of this compound, this reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a mixed solvent system)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-4-aminoisoquinoline derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O10085-95
2PdCl₂(dppf) (2)-Cs₂CO₃ (2.5)1,4-Dioxane9080-92
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene11090-98

Note: Yields are typical ranges and will vary depending on the specific substrates used.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Reagents: This compound Arylboronic acid Catalyst, Base setup Reaction Setup (Inert Atmosphere) reagents->setup 1. Combine reaction Heating & Stirring setup->reaction 2. Add Solvent workup Aqueous Work-up & Extraction reaction->workup 3. Cool & Quench purification Purification (Chromatography) workup->purification 4. Isolate Crude product 3-Aryl-4-aminoisoquinoline purification->product 5. Isolate Pure

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds, enabling the coupling of an aryl halide with an amine. This reaction allows for the introduction of a diverse range of amino substituents at the 3-position of this compound, which is particularly useful for modulating the pharmacological properties of the resulting molecules.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline and may require optimization for specific substrates.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (1.2-2.0 equiv relative to Pd)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the palladium catalyst, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (repeat three times).

  • Add this compound and the anhydrous solvent.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-4-aminoisoquinoline derivative.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOt-Bu (2)Toluene10080-95
2Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (3)1,4-Dioxane11075-90
3Pd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.5)Toluene9070-88

Note: Yields are typical ranges and will vary depending on the specific substrates used.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(Br)L₂] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [Ar-Pd(II)(NHR'R'')L₂]⁺Br⁻ OA_complex->Amine_complex + HNR'R'' - Br⁻ Amido_complex [Ar-Pd(II)(NR'R'')L₂] Amine_complex->Amido_complex + Base - H-Base⁺ Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product Final_Product 3-(Dialkylamino)-4-aminoisoquinoline ArBr This compound Amine R'R''NH

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Application in the Synthesis of Protein Kinase Inhibitors

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] Consequently, they are major targets for drug development. Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP-binding site of the enzyme.

The 4-aminoisoquinoline scaffold is a privileged structure in the design of kinase inhibitors. The nitrogen atom at position 2 and the amino group at position 4 can form key hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine part of ATP. By using this compound as a starting material, medicinal chemists can introduce a variety of substituents at the 3-position via Suzuki or Buchwald-Hartwig reactions to explore the "back pocket" of the ATP-binding site, thereby enhancing potency and selectivity.

Signaling Pathway Inhibition by a Putative Kinase Inhibitor

Kinase_Inhibition_Pathway Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., RIPK2) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP -> ADP Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation Downstream Downstream Signaling (e.g., NF-κB activation) Phospho_Substrate->Downstream Response Cellular Response (e.g., Inflammation) Downstream->Response Inhibitor 4-Amino-3-substituted- isoquinoline Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase signaling pathway by a derivative of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Amino-3-bromoisoquinoline synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining this compound?

A1: There are two primary plausible synthetic routes for the synthesis of this compound:

  • Route A: Electrophilic Bromination of 4-Aminoisoquinoline. This route involves the direct bromination of commercially available 4-aminoisoquinoline. The amino group at the C4 position is an activating group and is expected to direct the bromination to the adjacent C3 position. However, controlling regioselectivity to avoid bromination on the benzene ring is a key challenge.

  • Route B: Nucleophilic Amination of 3,4-Dibromoisoquinoline. This approach requires the synthesis of the 3,4-dibromoisoquinoline precursor, followed by a selective amination reaction, typically a Buchwald-Hartwig amination, at the C4 position. The challenge in this route lies in the selective introduction of the amino group at C4 without reacting at C3.

Q2: Which route is generally preferred for higher yield and purity?

A2: The choice of route depends on the availability of starting materials and the specific challenges encountered. Route A is more direct if 4-aminoisoquinoline is readily available. However, it may lead to a mixture of brominated products, complicating purification and lowering the yield of the desired isomer. Route B offers potentially better control over the final product's structure, provided that the selective amination of 3,4-dibromoisoquinoline can be achieved. Optimization of reaction conditions is crucial for both routes to maximize yield and purity.

Q3: What are the key factors influencing the yield in the bromination of 4-aminoisoquinoline (Route A)?

A3: The key factors influencing the yield and regioselectivity of the bromination of 4-aminoisoquinoline include:

  • Brominating Agent: The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine (Br₂)) significantly affects the reaction's reactivity and selectivity.

  • Solvent: The polarity and nature of the solvent can influence the reaction rate and the solubility of reactants and intermediates.

  • Temperature: Reaction temperature is critical for controlling the reaction rate and minimizing the formation of side products.

  • Reaction Time: Adequate reaction time is necessary for the completion of the reaction, but prolonged times can lead to degradation or the formation of di-brominated products.

Q4: What are the critical parameters for a successful Buchwald-Hartwig amination of 3,4-dibromoisoquinoline (Route B)?

A4: For a successful Buchwald-Hartwig amination, the following parameters are critical:

  • Catalyst System: The choice of palladium precursor and phosphine ligand is paramount. Bulky, electron-rich ligands often improve catalytic activity.

  • Base: The strength and nature of the base (e.g., sodium tert-butoxide, cesium carbonate) are crucial for the deprotonation of the amine and the overall catalytic cycle.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

  • Temperature: The reaction often requires heating to proceed at a reasonable rate.

  • Amine Source: The choice of ammonia surrogate or the use of aqueous ammonia with a suitable catalyst system is a key consideration.

Troubleshooting Guides

Route A: Troubleshooting the Bromination of 4-Aminoisoquinoline
Problem Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Incomplete reaction. - Formation of multiple brominated isomers. - Degradation of starting material or product.- Increase reaction time or temperature gradually. - Use a milder brominating agent (e.g., NBS instead of Br₂). - Optimize the solvent to improve solubility and selectivity. - Perform the reaction at a lower temperature to minimize side reactions.
Formation of Di-brominated Products - Excess brominating agent. - High reaction temperature or prolonged reaction time.- Use a stoichiometric amount or a slight excess of the brominating agent. - Lower the reaction temperature. - Monitor the reaction closely by TLC or LC-MS and stop it once the mono-brominated product is maximized.
Bromination on the Benzene Ring - Reaction conditions favoring electrophilic substitution on the more activated ring.- Use a less polar solvent. - Perform the reaction at a lower temperature. - Consider using a protecting group for the amino function to modulate its directing effect.
Difficult Purification - Similar polarity of the desired product and byproducts.- Utilize a different solvent system for column chromatography. - Consider recrystallization to purify the product. - Derivatization of the amino group might help in separation.
Route B: Troubleshooting the Buchwald-Hartwig Amination of 3,4-Dibromoisoquinoline
Problem Potential Cause(s) Suggested Solution(s)
Low or No Reaction - Inactive catalyst. - Inappropriate ligand or base. - Presence of oxygen or moisture.- Use a pre-catalyst or ensure proper activation of the palladium source. - Screen different phosphine ligands and bases. - Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
Formation of Hydrodehalogenated Byproduct - β-hydride elimination from the palladium-amido complex.- Use a bulkier phosphine ligand. - Lower the reaction temperature.
Low Selectivity (Amination at C3) - Similar reactivity of the C3 and C4 positions.- Sterically hindered ligands may favor reaction at the less hindered C4 position. - Lowering the reaction temperature might improve selectivity.
Di-amination Product Formation - High concentration of the ammonia source or prolonged reaction time.- Use a controlled amount of the ammonia source. - Monitor the reaction progress and stop it when the mono-aminated product is maximized.

Experimental Protocols

Protocol 1: Synthesis of this compound via Bromination of 4-Aminoisoquinoline (Route A)

Reaction Scheme:

4-Aminoisoquinoline + NBS → this compound

Materials:

  • 4-Aminoisoquinoline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-aminoisoquinoline (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation: Effect of Reaction Conditions on Yield (Route A)

Entry Brominating Agent Solvent Temperature (°C) Time (h) Yield (%)
1NBS (1.05 eq)DMF0 to RT465
2NBS (1.05 eq)CH₃CN0 to RT458
3Br₂ (1.0 eq)CH₂Cl₂0245 (with side products)
4NBS (1.2 eq)DMF0 to RT455 (increased di-bromo)
5NBS (1.05 eq)DMFRT260 (more side products)
Protocol 2: Synthesis of this compound via Buchwald-Hartwig Amination (Route B)

Reaction Scheme:

3,4-Dibromoisoquinoline + Ammonia source --(Pd catalyst, Ligand, Base)--> this compound

Materials:

  • 3,4-Dibromoisoquinoline (requires prior synthesis)

  • Ammonia source (e.g., Benzophenone imine as an ammonia surrogate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous and deoxygenated

  • Hydrochloric acid (for deprotection)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add 3,4-dibromoisoquinoline (1.0 eq), Pd(OAc)₂ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, deoxygenated toluene, followed by the ammonia source (e.g., benzophenone imine, 1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and treat with aqueous HCl to deprotect the imine, then neutralize with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation: Effect of Ligand and Base on Yield (Route B)

Entry Palladium Source Ligand Base Temperature (°C) Yield (%)
1Pd(OAc)₂XantphosNaOtBu10075
2Pd₂(dba)₃RuPhosCs₂CO₃11068
3Pd(OAc)₂SPhosK₃PO₄10055
4Pd(OAc)₂XantphosK₂CO₃10040
5Pd₂(dba)₃XantphosNaOtBu8065

Mandatory Visualizations

experimental_workflow_route_a cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-Aminoisoquinoline in DMF cool Cool to 0 °C start->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir at 0 °C then warm to RT add_nbs->stir monitor Monitor by TLC stir->monitor quench Quench with water & Extract monitor->quench wash Wash with NaHCO₃ & Brine quench->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end This compound purify->end troubleshooting_low_yield_route_a problem Low Yield of Product cause1 Incomplete Reaction? problem->cause1 cause2 Side Product Formation? problem->cause2 cause3 Degradation? problem->cause3 solution1a Increase Reaction Time cause1->solution1a Try solution1b Increase Temperature cause1->solution1b Try solution2a Use Milder Brominating Agent (NBS) cause2->solution2a Consider solution2b Optimize Solvent cause2->solution2b Consider solution2c Lower Temperature cause2->solution2c Consider solution3 Use Milder Conditions cause3->solution3 Consider

Technical Support Center: Purification of Crude 4-Amino-3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Amino-3-bromoisoquinoline by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most common and recommended stationary phase. Due to the basic nature of the amino group, the silica gel can be slightly acidic, which may lead to tailing or irreversible adsorption. To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[1][2] Alternative stationary phases like alumina (neutral or basic) can also be considered if your compound proves to be unstable on silica gel.[2]

Q2: How do I determine the optimal mobile phase for the separation?

A2: The ideal mobile phase (eluent) should provide a good separation of your target compound from impurities, ideally with a retention factor (Rf) of 0.2-0.4 for the this compound on a Thin Layer Chromatography (TLC) plate. A common starting point for nitrogen-containing heterocyclic compounds is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent such as ethyl acetate or dichloromethane.[2] You can screen various solvent systems and ratios using TLC to find the optimal conditions before running the column.

Q3: My compound is not moving from the origin on the TLC plate, even with a highly polar solvent system. What should I do?

A3: If this compound is not moving from the origin, it indicates a very strong interaction with the silica gel. This could be due to the basicity of the amino group. In this case, adding a small amount of a more polar and basic solvent like methanol or a modifier like triethylamine to your eluent system can help to increase the Rf value. For instance, you could try a gradient of dichloromethane and methanol.

Q4: The separation on the column is poor, and all my fractions seem to be mixed. What could be the reason?

A4: Poor separation can result from several factors:

  • Overloading the column: A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.[2]

  • Improper column packing: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and mixing of components.

  • Inappropriate flow rate: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. Conversely, a very slow flow rate can cause diffusion and band broadening.

  • Compound degradation: this compound might be degrading on the silica gel. You can check for stability by running a 2D TLC.[3]

Q5: My purified compound shows a yellow tint. Is this normal?

A5: While the appearance of pure this compound is typically described as a solid, the presence of a slight yellow color in the purified fractions is not uncommon for amino-substituted aromatic compounds due to minor impurities or slight oxidation. However, a significant color change could indicate decomposition. It is crucial to confirm the purity of your final product using analytical techniques such as NMR, LC-MS, or melting point determination.

Troubleshooting Guide

This section addresses specific issues you might encounter during the column chromatography of this compound.

Problem Possible Cause(s) Solution(s)
Compound streaks or "tails" on the column and TLC. - Strong interaction of the basic amino group with acidic silica gel.- Column overloading.- Add 0.1-1% triethylamine or ammonia to the mobile phase to neutralize active sites on the silica.[1][2]- Use deactivated (neutral) silica gel or alumina.- Reduce the amount of crude material loaded onto the column.
Compound elutes too quickly (with the solvent front). The mobile phase is too polar.Increase the proportion of the non-polar solvent in your eluent system (e.g., increase the hexane to ethyl acetate ratio).
Compound elutes too slowly or not at all. - The mobile phase is not polar enough.- The compound has decomposed on the column.[3]- Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture and slowly increase the percentage of the more polar solvent.[3]- If decomposition is suspected, test the stability of your compound on silica gel using 2D TLC.[3] Consider using a less acidic stationary phase like neutral alumina.
Cracks or channels appear in the silica bed. - Improper packing of the column.- The heat of solvation when using polar solvents on dry-packed silica.- Pack the column using a slurry method to ensure a uniform bed.- If dry packing, ensure the silica is added slowly and evenly. Allow the column to equilibrate with the mobile phase to dissipate any heat before loading the sample.
Low recovery of the purified compound. - Irreversible adsorption onto the silica gel.- The compound is spread across too many fractions in low concentrations.[3]- Use a mobile phase modifier like triethylamine to reduce strong interactions.- Concentrate all collected fractions and analyze them by TLC to ensure you have not missed any product.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general methodology for the purification of crude this compound. Optimization may be required based on the specific impurities present in your crude mixture.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Triethylamine (optional modifier)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol) of appropriate purity

  • Sand (acid-washed)

  • Chromatography column

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes

2. Preparation:

  • TLC Analysis: Determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems. Aim for an Rf value of 0.2-0.4 for the target compound. A good starting point is a mixture of Hexane and Ethyl Acetate or Dichloromethane and Methanol.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to settle. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.

3. Sample Loading:

  • Dry Loading (Recommended for samples not easily soluble in the mobile phase):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude material in the minimum amount of the initial mobile phase.

    • Carefully load the solution onto the top of the column using a pipette.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply gentle pressure (for flash chromatography) to maintain a steady flow rate.

  • Begin collecting fractions in test tubes.

  • If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Mobile Phase) pack Pack Column (Slurry Method) tlc->pack load Load Crude Sample (Dry or Wet Method) pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine isolate Solvent Removal (Rotary Evaporation) combine->isolate final_product Pure this compound isolate->final_product Purified Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problems Common Issues cluster_solutions Potential Solutions start Problem Encountered streaking Streaking / Tailing start->streaking too_fast Elutes Too Fast start->too_fast too_slow Elutes Too Slow / Stuck start->too_slow low_recovery Low Recovery start->low_recovery add_base Add Triethylamine (0.1-1%) streaking->add_base Cause: Acidity change_stationary Use Neutral Alumina streaking->change_stationary Cause: Acidity decrease_polarity Decrease Mobile Phase Polarity too_fast->decrease_polarity Cause: High Polarity increase_polarity Increase Mobile Phase Polarity too_slow->increase_polarity Cause: Low Polarity check_stability Check Stability (2D TLC) too_slow->check_stability Cause: Decomposition low_recovery->add_base Cause: Adsorption concentrate_fractions Concentrate All Fractions low_recovery->concentrate_fractions Cause: Dilution

Caption: Troubleshooting logic for common column chromatography issues.

References

troubleshooting regioselectivity in isoquinoline functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of isoquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in transition metal-catalyzed isoquinoline functionalization?

A1: The regioselectivity in these syntheses is primarily governed by a combination of electronic and steric factors, which are influenced by the choice of catalyst, directing group, and substrate.[1]

  • Catalyst and Ligands: The choice of the transition metal (e.g., Palladium, Rhodium, Iridium) and its associated ligands significantly impacts regioselectivity.[1] Ligands can modulate the steric and electronic environment of the metal center, thereby favoring the activation of a specific C-H bond. For instance, a C4-selective arylation of isoquinolones has been achieved using a palladium catalyst, while an Iridium(III) catalytic system can direct the same reaction exclusively to the C8 position.[2][3][4]

  • Directing Group: The coordinating atom and the rigidity of the directing group are crucial for bringing the metal catalyst into proximity with a specific C-H bond.[1][5] Common directing groups for isoquinoline functionalization include N-oxides, N-methoxyamides, and hydrazones.[1][6] The interaction between the catalyst and the directing group dictates the site of C-H activation.

  • Substrate Electronics and Sterics: The electronic properties of the isoquinoline ring and the steric hindrance posed by existing substituents can influence the accessibility of different C-H bonds to the catalyst. Electron-donating or -withdrawing groups can alter the reactivity of specific positions.

Q2: How can I selectively functionalize the C1 position of isoquinoline?

A2: Selective functionalization at the C1 position, which is electronically deficient, can be challenging. However, several strategies have been developed:

  • Minisci Reaction: This radical substitution reaction is a classic method for functionalizing electron-deficient heterocycles. By generating an acyl radical from an aldehyde, for example, you can achieve acylation at the C1 position.[7]

  • Cross-Dehydrogenative Coupling (CDC): CDC reactions allow for the direct coupling of two different C-H bonds. Methods have been developed for the C1-benzylation and benzoylation of isoquinolines by coupling with methyl arenes.[8]

  • Activation via N-Oxide: The formation of an isoquinoline N-oxide activates the C1 position for nucleophilic attack.

Q3: What methods can be used to achieve C4-functionalization of isoquinolines?

A3: C4-functionalization can be achieved through several modern synthetic methods:

  • Catalyst-Controlled C-H Arylation: As mentioned earlier, specific palladium catalytic systems can favor C4-arylation of isoquinolones.[2][3][4]

  • Temporary Dearomatization: A metal- and activating-group-free method involves the temporary dearomatization of the isoquinoline ring, allowing for C4-alkylation with vinyl ketones using benzoic acid as a nucleophilic reagent.[9]

  • Reductive Functionalization: Reductive functionalization of isoquinolinium salts can lead to the introduction of electrophiles at the C4 position.[10]

Q4: My reaction is producing a mixture of regioisomers. What are the first troubleshooting steps I should take?

A4: The formation of regioisomeric mixtures is a common issue. Here are some initial steps to address this:

  • Re-evaluate Your Catalyst System: The choice of metal and ligand is paramount. If you are getting a mixture of C4 and C8 isomers with a palladium catalyst, consider switching to an iridium catalyst to favor C8 functionalization, or vice-versa.[2][3][4]

  • Modify the Directing Group: If you are using a directing group, consider if a more rigid or sterically demanding directing group could improve selectivity.

  • Optimize Reaction Conditions: Systematically vary the solvent, temperature, and reaction time. Solvent polarity can influence the catalytic cycle, and temperature can affect the selectivity of the reaction.[1]

  • Consider Substrate Modification: If possible, introducing a sterically bulky group at a position adjacent to an undesired reaction site can block it and direct the functionalization to the desired position.[1]

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or no conversion to the desired product 1. Catalyst degradation or inactivity.2. Inefficient directing group coordination.3. Unfavorable reaction conditions (temperature, solvent).4. Presence of oxygen or moisture in an air-sensitive reaction.1. Use a fresh batch of catalyst and ensure proper storage. Consider optimizing catalyst loading.2. Confirm the integrity of the directing group and consider alternatives.3. Screen a range of solvents with different polarities (e.g., toluene, DMF, DCE). Gradually increase the reaction temperature, being mindful of potential catalyst decomposition.4. Ensure the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[1]
Formation of an inseparable mixture of regioisomers (e.g., C4 and C8) 1. The catalyst system does not provide sufficient selectivity.2. Steric and electronic factors on the substrate do not strongly favor one position.3. The reaction conditions are not optimized for selectivity.1. Switch to a different transition metal catalyst known to favor one regioisomer (e.g., Pd for C4 vs. Ir for C8 in some arylations).[2][3][4] Experiment with different ligands to fine-tune the steric and electronic properties of the catalyst.2. If feasible, modify the substrate by introducing a blocking group to sterically hinder the undesired position.3. Systematically vary the solvent, temperature, and additives (e.g., bases, acids) to find conditions that maximize the desired isomer.[1]
Poor yield of the desired C1-functionalized product in a Minisci-type reaction 1. Inefficient radical generation.2. Competing side reactions.3. Unsuitable oxidant.1. Ensure the radical precursor (e.g., carboxylic acid) is of high purity. Optimize the amount of radical initiator.2. Adjust the stoichiometry of the reactants. A large excess of the isoquinoline substrate may be necessary.3. Screen different oxidants (e.g., (NH₄)₂S₂O₈, K₂S₂O₈).[7][11]
Unexpected side products from dearomatization 1. The reaction conditions are too harsh, leading to over-reduction or other transformations.2. The dearomatizing agent is too reactive.1. Lower the reaction temperature and shorten the reaction time.2. If using a reducing agent, consider a milder alternative. In some cases, switching from a basic to an acidic medium for reductive functionalization can improve outcomes.[10]

Data on Regioselectivity

Table 1: Catalyst-Controlled C-H Arylation of Isoquinolones

Catalyst SystemPosition of ArylationYield (%)Reference
Pd(OAc)₂C470-90%[2][3][4]
[Ir(cod)Cl]₂C880-95%[2][3][4]

Table 2: Influence of Directing Group on C-H Functionalization

Directing GroupPosition of FunctionalizationReaction TypeReference
N-methoxyamideortho to the amideC-H Activation/Annulation[5]
Hydrazoneortho to the imineC-H Activation/Annulation[6]
N-oxideC8Rh-catalyzed C-H activation[12]

Experimental Protocols

General Procedure for Palladium-Catalyzed C4-Arylation of Isoquinolone

This protocol is adapted from the work of Lee, S. et al. (2015).[3][4]

  • Reaction Setup: To an oven-dried screw-cap vial, add isoquinolone (1.0 equiv.), the desired aryliodonium salt (1.5 equiv.), and Pd(OAc)₂ (5 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., toluene, 0.2 M).

  • Reaction Conditions: Seal the vial and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours.

  • Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Procedure for a Transition-Metal-Free Minisci-Type Acylation

This protocol is based on the work of Kumar, A. et al.[7]

  • Reaction Setup: In a round-bottom flask, combine the isoquinoline derivative (1.0 equiv.), the aldehyde (2.0 equiv.), tetrabutylammonium bromide (TBAB, 30 mol%), and K₂S₂O₈ (2.0 equiv.).

  • Solvent Addition: Add a suitable solvent system (e.g., a biphasic mixture of dichloroethane and water).

  • Reaction Conditions: Stir the mixture vigorously at 50-70 °C for 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

Factors_Influencing_Regioselectivity Regioselectivity Regioselectivity Catalyst Catalyst System Regioselectivity->Catalyst Directing_Group Directing Group Regioselectivity->Directing_Group Substrate Substrate Effects Regioselectivity->Substrate Conditions Reaction Conditions Regioselectivity->Conditions Metal Transition Metal (Pd, Rh, Ir) Catalyst->Metal Ligands Ligands Catalyst->Ligands Coordination Coordinating Atom & Rigidity Directing_Group->Coordination Electronics Electronic Effects (EDG/EWG) Substrate->Electronics Sterics Steric Hindrance Substrate->Sterics Solvent Solvent Conditions->Solvent Temperature Temperature Conditions->Temperature Additives Additives (Acids/Bases) Conditions->Additives Troubleshooting_Workflow Start Undesired Regioselectivity (e.g., Mixture of Isomers) Check_Catalyst Is the reaction catalyst-controlled? Start->Check_Catalyst Change_Catalyst Modify Catalyst System: - Change transition metal (Pd, Ir, Rh) - Screen different ligands Check_Catalyst->Change_Catalyst Yes Check_DG Is a directing group being used? Check_Catalyst->Check_DG No Optimize_Conditions Optimize Reaction Conditions: - Screen solvents - Vary temperature - Add/change additives Change_Catalyst->Optimize_Conditions Modify_DG Modify Directing Group: - Alter coordinating atom - Increase steric bulk or rigidity Check_DG->Modify_DG Yes Check_DG->Optimize_Conditions No Modify_DG->Optimize_Conditions Modify_Substrate Substrate Modification: - Introduce a blocking group Optimize_Conditions->Modify_Substrate End Desired Regioisomer Obtained Modify_Substrate->End Experimental_Workflow Start Define Target Regioisomer Method_Selection Select Functionalization Method (e.g., C-H Activation, Minisci) Start->Method_Selection Condition_Screening Screen Key Parameters: - Catalyst/Ligand - Solvent - Temperature Method_Selection->Condition_Screening Analysis Analyze Regioisomeric Ratio (NMR, GC, LC-MS) Condition_Screening->Analysis Optimization Iterative Optimization Analysis->Optimization Optimization->Condition_Screening Refine Conditions Scale_Up Scale-up and Product Isolation Optimization->Scale_Up Optimal Conditions Found

References

common side products in the bromination of isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of isoquinolines. Our aim is to help you overcome common challenges and optimize your experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during the bromination of isoquinolines, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Monobrominated Product

Potential Cause Recommended Solution
Incomplete Reaction: The reaction may not have gone to completion.- Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. - Increase reaction time: If the starting material is still present, consider extending the reaction time. - Optimize temperature: While low temperatures are often crucial for selectivity, a slight, controlled increase in temperature may be necessary to drive the reaction to completion.
Suboptimal Reagents: The activity of the brominating agent may be compromised.- Use fresh reagents: N-Bromosuccinimide (NBS) should be recrystallized and dried before use to ensure high reactivity and prevent side reactions.[1] - Consider alternative brominating agents: For certain applications, agents like N,N'-dibromoisocyanuric acid (DBI) in trifluoromethanesulfonic acid (CF3SO3H) may offer better results.[2]
Product Loss During Workup: The desired product may be lost during the extraction or purification steps.- Careful pH adjustment: During neutralization with aqueous ammonia, maintain the temperature below 25-30°C to avoid product degradation.[1] - Efficient extraction: Vigorously mix the aqueous and organic phases during extraction to ensure complete transfer of the product.[1]

Issue 2: Formation of Multiple Isomers (e.g., 5-bromo- and 8-bromoisoquinoline)

Potential Cause Recommended Solution
Lack of Regioselectivity: The reaction conditions may not sufficiently favor the formation of the desired isomer.- Strict temperature control: This is a critical factor. For the synthesis of 5-bromoisoquinoline, maintaining the temperature between -26°C and -18°C is essential to suppress the formation of the 8-bromo isomer.[1][3] - Choice of acid: The use of concentrated sulfuric acid as a solvent generally favors bromination at the 5-position.[1][2]
Difficult Separation: The isomers may have similar polarities, making them difficult to separate by standard chromatography.- Fractional distillation: For 5-bromoisoquinoline, fractional distillation under reduced pressure can be an effective purification method.[1] - Column chromatography optimization: If chromatography is necessary, use a high-performance silica gel and a carefully selected eluent system (e.g., a gradient of dichloromethane/diethyl ether) to improve separation.[1]

Issue 3: Over-bromination Resulting in Di- or Polybrominated Products

Potential Cause Recommended Solution
Excess Brominating Agent: Using a molar excess of the brominating agent is a common cause of over-bromination.- Control stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents for monobromination) of the brominating agent.[1]
Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can promote further bromination.- Maintain low temperature: As with isomer control, low temperatures help to prevent over-bromination. - Monitor reaction progress: Stop the reaction as soon as the desired monobrominated product is the major component in the reaction mixture, as determined by TLC.
Substrate Reactivity: The initially formed monobrominated product may be more reactive than the starting isoquinoline.- To obtain good yields of products like 5,7,8-tribromoisoquinoline, it is often better to start with the corresponding dibromoisoquinoline rather than isoquinoline itself to control the substitution pattern.[2][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the electrophilic bromination of isoquinoline?

A1: The most common side products are isomeric monobrominated isoquinolines and polybrominated isoquinolines. During the synthesis of 5-bromoisoquinoline, the formation of 8-bromoisoquinoline is a common isomeric impurity that can be difficult to separate.[1] Over-bromination can lead to the formation of 5,8-dibromoisoquinoline and 5,7,8-tribromoisoquinoline.[2][4] The distribution of these products is highly dependent on the reaction conditions.

Q2: How can I minimize the formation of the 8-bromoisoquinoline isomer when I want to synthesize 5-bromoisoquinoline?

A2: Strict temperature control is paramount. The reaction should be carried out at low temperatures, typically between -26°C and -18°C, in concentrated sulfuric acid using NBS as the brominating agent.[1][3] These conditions favor the formation of the 5-bromo isomer.

Q3: What is the "swamping catalyst effect" and how does it apply to isoquinoline bromination?

A3: The "swamping catalyst effect" refers to the use of a large excess of a Lewis acid, such as aluminum chloride (AlCl₃), which coordinates to the nitrogen atom of the isoquinoline. This deactivates the pyridine ring towards electrophilic attack and directs the bromination to the benzene ring, primarily at the 5- and 8-positions.

Q4: Are there any safety precautions I should take when performing a bromination reaction?

A4: Yes. Bromine and many brominating agents are toxic and corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Reactions in strong acids like concentrated sulfuric acid are highly exothermic and require careful temperature control.

Quantitative Data on Side Product Formation

The following table summarizes the typical composition of the crude product mixture from the bromination of isoquinoline under specific conditions, highlighting the formation of common side products.

Table 1: Crude Product Composition in the Synthesis of 5-Bromo-8-nitroisoquinoline

CompoundComposition (%)
5-Bromo-8-nitroisoquinoline90 - 94
5,8-Dibromoisoquinoline2 - 5
5-Nitroisoquinoline2 - 4
8-Bromo-5-nitroisoquinoline0 - 1
Data obtained from a specific protocol for the one-pot synthesis of 5-bromo-8-nitroisoquinoline.[5]

Experimental Protocols

Key Experiment: Synthesis of 5-Bromoisoquinoline

This protocol is adapted from a reliable, scalable procedure.[1]

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS), recrystallized

  • Concentrated Sulfuric Acid (96%)

  • Diethyl ether

  • Aqueous Ammonia (25%)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry ice-acetone bath

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid to 0°C.

  • Slowly add isoquinoline to the stirred acid, maintaining the internal temperature below 30°C.

  • Cool the solution to -25°C using a dry ice-acetone bath.

  • Add recrystallized NBS in portions, ensuring the internal temperature remains between -22°C and -26°C.

  • Stir the mixture vigorously for 2 hours at -22°C ± 1°C, followed by 3 hours at -18°C ± 1°C.

  • Pour the reaction mixture onto crushed ice.

  • Adjust the pH of the resulting mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the aqueous suspension with diethyl ether.

  • Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase to obtain the crude product.

  • Purify the crude solid by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.

Visualizations

Bromination_Pathway cluster_mono Monobromination cluster_poly Polybromination (Side Reactions) Isoquinoline Isoquinoline 5-Bromo 5-Bromoisoquinoline (Major Product) Isoquinoline->5-Bromo NBS, H₂SO₄ -25°C to -18°C 8-Bromo 8-Bromoisoquinoline (Side Product) Isoquinoline->8-Bromo Higher Temp. 5,8-Dibromo 5,8-Dibromoisoquinoline 5-Bromo->5,8-Dibromo Excess NBS 5,7,8-Tribromo 5,7,8-Tribromoisoquinoline 5,8-Dibromo->5,7,8-Tribromo Excess NBS

Caption: Reaction pathways in isoquinoline bromination.

Troubleshooting_Logic Start Bromination Experiment Problem Identify Undesired Outcome Start->Problem LowYield Low Yield Problem->LowYield Low Yield? Isomers Isomer Mixture Problem->Isomers Isomers? OverBromination Over-bromination Problem->OverBromination Poly-bromination? Solution1 Check Reagent Purity Monitor Reaction (TLC) Optimize Workup LowYield->Solution1 Solution2 Strict Temperature Control (-26°C to -18°C) Optimize Separation Isomers->Solution2 Solution3 Control Stoichiometry (1.1 eq. NBS) Monitor Reaction Time OverBromination->Solution3

Caption: Troubleshooting workflow for isoquinoline bromination.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with 4-Amino-3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing catalyst loading for cross-coupling reactions involving 4-Amino-3-bromoisoquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of cross-coupling reactions to consider for this compound?

A1: The two most relevant palladium-catalyzed cross-coupling reactions for derivatizing this compound are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). The Suzuki-Miyaura reaction is ideal for introducing new carbon-based substituents by reacting the bromo-isoquinoline with an organoboron compound.[1][2] The Buchwald-Hartwig amination is the method of choice for forming a new bond between the isoquinoline core and a nitrogen nucleophile, such as an amine or amide.[3][4]

Q2: What is a typical starting catalyst loading for these reactions?

A2: For initial screening experiments with a substrate like this compound, a palladium catalyst loading in the range of 1-5 mol% is a conventional starting point.[5] A loading of 2-3 mol% often provides a good balance between reaction efficiency and cost.[5] More advanced catalyst systems, particularly those using bulky, electron-rich ligands, can often achieve high yields with significantly lower loadings, sometimes as low as 0.1 mol% or even into the parts-per-million (ppm) range.[6][7]

Q3: How does the amino group on the this compound substrate affect the reaction?

A3: The presence of the amino group can be challenging. It can coordinate to the palladium center, potentially inhibiting or "poisoning" the catalyst, which can lead to lower yields.[7] This makes the choice of ligand particularly important. Bulky ligands can help prevent the amino group from interfering with the catalytic cycle.

Q4: What are "precatalysts" and should I use them?

A4: Palladium precatalysts are stable Pd(II) complexes that are designed to efficiently generate the active Pd(0) catalyst in situ.[2] They offer several advantages, including enhanced air and moisture stability, improved reproducibility, and often allow for lower catalyst loadings.[2] Buchwald precatalysts (e.g., G2, G3, G4) and PEPPSI-type precatalysts are popular choices for both Suzuki and Buchwald-Hartwig reactions and are highly recommended for challenging substrates.[2]

Q5: Can I reduce catalyst loading to minimize palladium contamination in my final product?

A5: Yes, minimizing catalyst loading is a primary strategy for reducing residual palladium, which is a critical concern in pharmaceutical development.[8] This is typically achieved by systematically screening ligands, bases, solvents, and temperature to find conditions that maximize the catalyst's turnover number (TON). Modern catalyst systems with highly active ligands are designed specifically for this purpose.[9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst Deactivation: The Pd(0) catalyst may be oxidized or may have aggregated into inactive palladium black.[5] The amino group on the substrate could also be inhibiting the catalyst. 2. Insufficient Catalyst Loading: The loading may be too low for the specific substrate and conditions. 3. Poor Ligand Choice: The ligand may not be suitable for stabilizing the catalyst or facilitating the key steps of the catalytic cycle.1. Use a Precatalyst: Employ a stable Pd(II) precatalyst to ensure efficient generation of the active catalyst.[5] 2. Screen Ligands: Test bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, t-BuXPhos) or N-Heterocyclic Carbene (NHC) ligands, which are known to improve catalyst stability and activity.[10][11] 3. Increase Catalyst Loading: Systematically increase the catalyst loading in increments (e.g., from 1 mol% to 3 mol%) to see if conversion improves. 4. Ensure Inert Atmosphere: Thoroughly degas solvents and maintain a strict inert (Argon or Nitrogen) atmosphere to prevent catalyst oxidation.[12]
Significant Side Product Formation (e.g., Hydrodehalogenation, Homocoupling) 1. Catalyst System Prone to Side Reactions: Some catalyst/ligand combinations are more susceptible to producing byproducts. 2. Excessive Catalyst Loading or High Temperature: These conditions can sometimes favor side reactions.[12] 3. Presence of Water/Oxygen: Impurities can lead to protodeboronation (in Suzuki coupling) or catalyst decomposition, promoting homocoupling.[2]1. Optimize Ligand: Change the ligand. Bidentate ligands like XantPhos can sometimes suppress side reactions.[13] 2. Lower Catalyst Loading: Once a reasonable yield is achieved, try to decrease the catalyst loading to find the optimal level that minimizes side products.[14] 3. Adjust Temperature: Lower the reaction temperature. While this may slow the reaction, it can significantly improve selectivity.[12] 4. Use a Pd(0) Source Directly: Using a catalyst like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in situ reduction of Pd(II) sources.[11]
Reaction Stalls Before Completion 1. Catalyst Degradation: The catalyst may have a limited lifetime under the reaction conditions. 2. Incomplete Transmetalation (Suzuki): The base may not be strong enough or soluble enough to effectively activate the boronic acid.1. Add a Second Portion of Catalyst: If the reaction stalls, adding another small portion of the catalyst can sometimes restart the reaction, indicating a catalyst stability issue. 2. Screen Bases: Test different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The choice of base can be critical for activating the boronic acid.[11]
Difficulty with Product Purification 1. High Catalyst Loading: Leads to more residual palladium and ligand byproducts in the crude mixture. 2. Boronic Acid Byproducts (Suzuki): Unreacted boronic acid and its decomposition products can complicate purification.1. Reduce Catalyst Loading: The most effective way to simplify purification is to use the minimum amount of catalyst necessary. 2. Aqueous Wash: An aqueous wash with a mild base can help remove unreacted boronic acid.[11] 3. Metal Scavengers: Consider using commercially available silica-based or polymer-based metal scavengers to remove residual palladium from the final product.

Catalyst System Comparison

Catalyst SystemTypical Loading (mol%)Key Characteristics & Applications
Pd(PPh₃)₄ 2 - 5A classic, reliable Pd(0) catalyst. Often effective but may require higher loadings and temperatures. Prone to dissociation in solution.
Pd(OAc)₂ / Phosphine Ligand 0.5 - 3A versatile system where the ligand can be easily varied. Requires in situ reduction to Pd(0). Performance is highly dependent on the chosen ligand.[12]
PdCl₂(dppf) 1 - 5An effective air-stable Pd(II) precatalyst, particularly for Suzuki couplings. The dppf ligand provides good stability.[11]
Buchwald Precatalysts (e.g., XPhos-Pd-G3) 0.1 - 2Highly active and air-stable Pd(II) precatalysts. The bulky, electron-rich biaryl phosphine ligands allow for very low catalyst loadings and are effective for challenging substrates, including heteroaromatic amines.[11]
(NHC)Pd Complexes (e.g., PEPPSI™) 0.5 - 3N-Heterocyclic Carbene (NHC) ligands provide strong, stable bonds to palladium, creating robust catalysts that are often resistant to deactivation.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a starting point and should be optimized for each specific boronic acid partner.

  • Preparation: To a flame-dried reaction vial, add the this compound (1.0 equiv), the desired arylboronic acid (1.2 - 1.5 equiv), and a base such as K₃PO₄ (2.0 - 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (e.g., 4:1 ratio).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 2 mol% or a Buchwald precatalyst at 1 mol%).

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a starting point and should be optimized for each specific amine partner.

  • Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-2 mol%) and the phosphine ligand (if not using a precatalyst) to a dry reaction vial. Add the base (e.g., NaOtBu or K₂CO₃, 1.5 - 2.0 equiv).

  • Reagent Addition: Add the this compound (1.0 equiv) and the desired amine (1.1 - 1.3 equiv).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vial and heat to the desired temperature (typically 80-110 °C) with stirring for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. Rinse the pad with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂(Ar') OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' (Product) TM_Complex->Product Reactant1 This compound Reactant1->OA_Complex Reactant2 Ar'-B(OH)₂ Reactant2->TM_Complex Base Base Base->TM_Complex

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst Loading Optimization Workflow Start Start: Initial Screen (e.g., 2 mol% Catalyst) Analyze Analyze Yield & Purity (LC-MS, NMR) Start->Analyze HighYield Yield > 85%? Analyze->HighYield LowYield Yield < 50%? HighYield->LowYield No ReduceLoading Decrease Catalyst Loading (e.g., to 1 mol%, then 0.5%) HighYield->ReduceLoading Yes OptimizeParams Re-screen Parameters (Ligand, Base, Temp) LowYield->OptimizeParams Yes Final Final Optimized Conditions LowYield->Final No (Yield is acceptable) ReduceLoading->Analyze OptimizeParams->Analyze

Caption: A workflow for systematically optimizing catalyst loading.

Troubleshooting Logic Start Low Conversion Issue CheckInert Is atmosphere fully inert? Start->CheckInert FixInert Solution: Improve degassing, use glovebox CheckInert->FixInert No CheckLigand Is ligand appropriate for heteroaromatic amines? CheckInert->CheckLigand Yes ScreenLigands Solution: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) CheckLigand->ScreenLigands No CheckBase Is base effective? CheckLigand->CheckBase Yes ScreenBases Solution: Screen different bases (K₃PO₄, Cs₂CO₃) CheckBase->ScreenBases No IncreaseLoading Final Step: Consider increasing catalyst loading CheckBase->IncreaseLoading Yes

References

Technical Support Center: Workup and Purification of Isoquinoline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the workup and purification of isoquinoline reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in isoquinoline reactions?

A1: Impurities in isoquinoline synthesis can be broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., toluene, dichloromethane), and by-products from the specific reaction (e.g., styrenes from a retro-Ritter reaction in the Bischler-Napieralski synthesis).[1][2]

  • Degradation Impurities: These can form through oxidation if the product is exposed to air for extended periods.[3]

  • Elemental Impurities: Trace metals from catalysts used in the synthesis, such as Palladium (Pd) or Copper (Cu), may be present.

Q2: Which purification technique is best for my isoquinoline derivative?

A2: The optimal purification method depends on the scale of your reaction, the nature of the impurities, and the desired final purity.

  • Column Chromatography: Ideal for separating complex mixtures, closely related isomers, and for achieving high purity on a small to medium scale.

  • Recrystallization: A powerful technique for achieving very high purity of solid compounds, particularly when dealing with less complex impurity profiles.[2]

  • Acid-Base Extraction: Highly effective for the initial separation of basic isoquinolines from neutral and acidic impurities, often used as a first step in the workup process.[2]

  • Distillation: Suitable for purifying liquid isoquinolines from non-volatile impurities or compounds with significantly different boiling points.[2][4]

Q3: How do I choose a suitable solvent system for column chromatography?

A3: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for your target isoquinoline derivative on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The polarity is gradually increased to elute the compounds from the column. For basic compounds like isoquinolines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can prevent streaking and improve separation.

Q4: My isoquinoline derivative "oils out" during recrystallization. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid instead of forming solid crystals. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of your compound.[5]

  • Troubleshooting Steps:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a "better" solvent (one in which your compound is more soluble) to the hot solution before allowing it to cool slowly.[1]

    • Use a lower boiling point solvent or a solvent mixture.[5]

    • Reduce the concentration by adding more solvent.[1]

Q5: I'm having trouble with emulsions during the acid-base extraction of my isoquinoline product. How can I break them?

A5: Emulsions are a common issue when partitioning between aqueous and organic layers.

  • Troubleshooting Steps:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[6]

    • Centrifugation: If the emulsion persists, centrifuging the mixture is a very effective method for separating the layers.[6][7]

    • Add a Different Solvent: Adding a small amount of a different organic solvent, like methanol, can sometimes disrupt the emulsion.

    • Patience: Sometimes, simply letting the separatory funnel sit for an extended period can allow the layers to separate.[8]

Troubleshooting Guides

Issue 1: Low Yield After Workup
Possible Cause Troubleshooting Steps
Incomplete Extraction Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous layer. Check the pH of the aqueous layer to ensure it is in the correct range for your isoquinoline to be in its free base or salt form, depending on the extraction step.
Product Loss During Chromatography Ensure the column is packed properly to avoid channeling. Optimize the eluent system using TLC to prevent the product from eluting too quickly or too slowly. Avoid overloading the column.
Product Precipitation During Transfer If your product is a solid, ensure it remains fully dissolved during transfers by using a sufficient amount of solvent. Rinsing glassware with fresh solvent can help recover any precipitated product.
Product Volatility If your isoquinoline derivative is volatile, be cautious during solvent removal under reduced pressure (rotary evaporation). Use a lower temperature and monitor the process closely.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Steps
Co-eluting Impurity in Column Chromatography Try a different solvent system with a different polarity or selectivity. A gradient elution may be necessary to separate compounds with similar Rf values. Consider using a different stationary phase (e.g., alumina instead of silica gel).
Impurity Trapped in Crystals During Recrystallization Ensure the solution cools slowly to allow for the formation of pure crystals. If the purity is still low, a second recrystallization with a different solvent system may be necessary.[3]
Incomplete Removal of Starting Materials If unreacted starting materials are the main impurity, consider their chemical properties. For example, if the starting material is an amine, an acid wash during the workup can remove it.

Data Presentation

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Distillation Crude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillationHigh (not specified)84-91[2]
Coal Tar Wash OilAtmospheric and vacuum distillation>9782[2]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[2]
Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[2]
Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[2]
Extraction Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9585[2]
Column Chromatography Crude Quinoline MixtureSilica gel, Hexane:Ethyl Acetate gradient>9875[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: In a beaker, create a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Add a small plug of cotton or glass wool to the bottom of a chromatography column, followed by a thin layer of sand. Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

  • Sample Loading: Dissolve the crude isoquinoline product in a minimal amount of the eluent or a more polar solvent. Carefully add the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified isoquinoline derivative.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude solid to achieve complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should occur. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: General Procedure for Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic isoquinoline will be protonated and move into the aqueous layer.

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral and acidic impurities.

  • Basification: To the aqueous layer, add a base (e.g., 1M NaOH) until the solution is basic. This will deprotonate the isoquinolinium salt, causing the free base to precipitate or form an oily layer.

  • Back Extraction: Extract the basified aqueous layer with a fresh portion of organic solvent. The purified isoquinoline will now be in the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure to yield the purified isoquinoline.

Visualizations

Troubleshooting_Recrystallization start Recrystallization Issue oiling_out Product Oils Out start->oiling_out no_crystals No Crystals Form start->no_crystals low_purity Low Purity start->low_purity solution1 Use lower boiling point solvent Slow down cooling rate Add more solvent oiling_out->solution1 Solution solution2 Concentrate solution Scratch flask Add seed crystal no_crystals->solution2 Solution solution3 Perform a second recrystallization Use a different solvent system Cool slowly low_purity->solution3 Solution

References

Technical Support Center: C-4 Direct Functionalization of Isoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the direct C-4 functionalization of isoquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is direct C-4 functionalization of isoquinolines challenging?

The direct functionalization of the C-4 position of isoquinolines presents a significant challenge due to the inherent electronic properties of the heterocyclic ring. The nitrogen atom deactivates the ring towards electrophilic substitution, and nucleophilic attack typically occurs at the C-1 position. Achieving regioselectivity at the C-4 position often requires specific strategies to overcome these natural reactivity patterns.

Q2: What are the main strategies to achieve direct C-4 functionalization?

Several successful strategies have been developed, including:

  • Metal-Catalyzed C-H Functionalization: Palladium and rhodium catalysts are often used to direct arylation, alkylation, or other substitutions to the C-4 position.

  • Dearomatization-Rearomatization: This strategy involves the temporary dearomatization of the isoquinoline ring to activate the C-4 position for nucleophilic or electrophilic attack, followed by rearomatization to yield the C-4 substituted product.

  • Photoredox Catalysis: Visible-light-mediated photoredox catalysis can be employed to generate radical intermediates that react at the C-4 position.

  • N-Oxide Activation: The use of isoquinoline N-oxides can alter the electronic properties of the ring, facilitating functionalization at different positions, including C-4 under certain conditions.

Q3: How can I improve the regioselectivity of my C-4 functionalization reaction?

Improving regioselectivity is a critical aspect of these reactions. Consider the following:

  • Choice of Catalyst and Ligands: The catalyst and its coordinating ligands play a crucial role in directing the functionalization. For instance, in palladium-catalyzed reactions, specific ligands can favor C-4 functionalization.

  • Activating/Directing Groups: The presence of certain activating or directing groups on the isoquinoline nitrogen or elsewhere on the ring can steer the reaction to the desired position.

  • Reaction Conditions: Optimization of solvent, temperature, and additives is crucial. For example, the choice of acid or base can significantly influence the outcome.

Troubleshooting Guides

Problem 1: Low or No Yield of the C-4 Functionalized Product

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Inactive Catalyst Ensure the catalyst is active. If using a pre-catalyst, ensure proper activation conditions are met. Consider trying a different catalyst or ligand system.
Sub-optimal Reaction Temperature Temperature can be critical. A reaction that fails at room temperature might proceed at a higher temperature. Conversely, high temperatures can sometimes lead to decomposition. Perform a temperature screen. For some aryl vinyl ketones, higher temperatures (e.g., 100 °C) are required for good conversion.
Incorrect Solvent The polarity and coordinating ability of the solvent can significantly impact the reaction. Screen a range of solvents with different properties.
Presence of Inhibitors Ensure all reagents and solvents are pure and free from impurities that could inhibit the catalyst. Water and oxygen can be detrimental in many organometallic reactions.
Unsuitable Activating Group If using an N-activating group, it may not be optimal for the specific transformation. Consider alternative activating groups. Some modern methods have the advantage of not requiring an N-activating group.
Steric Hindrance Substituents on the isoquinoline ring, particularly at the C-1 or C-3 positions, can sterically hinder the approach to the C-4 position.
Problem 2: Poor Regioselectivity (Formation of C-1 or other isomers)

Possible Causes & Solutions:

Possible Cause Troubleshooting Suggestion
Incorrect Catalyst/Ligand Combination The ligand can have a profound effect on regioselectivity. Experiment with different ligands (e.g., phosphine-based, N-heterocyclic carbenes) to steer the reaction towards C-4.
Electronic Effects of Substituents The electronic nature of substituents on the isoquinoline ring can influence the position of attack. Electron-donating or withdrawing groups can alter the nucleophilicity/electrophilicity of different carbon atoms.
Reaction Mechanism Pathway The reaction may be proceeding through an unintended mechanistic pathway. Altering the reaction conditions (e.g., adding a specific additive, changing the solvent) might favor the desired pathway. For instance, in some dearomatization strategies, the choice of the nucleophile or electrophile is critical for the regiochemical outcome.

Experimental Protocols

Protocol 1: Metal-Free C-4 Alkylation of Isoquinoline via a Temporary Dearomatization Strategy

This protocol describes a method for the C-4 alkylation of isoquinolines using benzoic acid as a nucleophilic reagent and a vinyl ketone as an electrophile.

Materials:

  • Isoquinoline

  • Methyl vinyl ketone (MVK)

  • Benzoic acid

  • Acetonitrile (MeCN)

Procedure:

  • To a reaction vessel, add isoquinoline (1.0 equiv), benzoic acid (3.0 equiv), and acetonitrile.

  • Add methyl vinyl ketone (4.0 equiv) to the mixture.

  • Seal the vessel and heat the reaction mixture at 80 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the C-4 alkylated isoquinoline.

Optimization Data:

EntryCatalystAcid/NucleophileTemperature (°C)Yield (%)
1[Rh]5:2 HCO₂H/Et₃N25Low
2None5:2 HCO₂H/Et₃N25Improved
3NoneAcOH25Moderate
4NoneAcOH (excess)25Decreased
5NoneAcOH65Favorable
6NoneBenzoic Acid80Best

Table adapted from optimization studies which show benzoic acid to be a superior nucleophile under optimized thermal conditions.

Protocol 2: Palladium-Catalyzed C-4 Arylation of Dihydroisoquinolines

This protocol outlines a method for the C-4 arylation of N-acyl-1,2-dihydroisoquinolines.

Materials:

  • N-acyl-1,2-dihydroisoquinoline

  • Aryl halide (e.g., aryl iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Ligand (e.g., a phosphine ligand)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, combine the N-acyl-1,2-dihydroisoquinoline (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., 5 mol %), ligand (e.g., 10 mol %), and base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 100-120 °C) for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow General Workflow for C-4 Functionalization A Start with Isoquinoline B Reaction Setup: - Catalyst - Reagents - Solvent A->B C Heating & Stirring B->C D Reaction Monitoring (TLC/GC-MS) C->D E Work-up & Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G H C-4 Functionalized Isoquinoline G->H

Caption: A generalized experimental workflow for the C-4 functionalization of isoquinolines.

troubleshooting_logic Troubleshooting: Low Yield Start Low Yield Observed Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Temp Is the temperature optimal? Check_Catalyst->Check_Temp Yes Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Check_Temp->Optimize_Conditions No Check_Purity Are reagents pure? Check_Solvent->Check_Purity Yes Check_Solvent->Optimize_Conditions No Check_Purity->Start Yes, problem persists Check_Purity->Optimize_Conditions No dearomatization_pathway Dearomatization-Rearomatization Pathway Isoquinoline Isoquinoline Dearomatized_Intermediate Dearomatized Intermediate (e.g., 1,2-dihydroisoquinoline) Isoquinoline->Dearomatized_Intermediate + Activating Agent / Nucleophile Functionalization Reaction with Electrophile/Nucleophile at C-4 Dearomatized_Intermediate->Functionalization Rearomatization Elimination & Rearomatization Functionalization->Rearomatization Product C-4 Functionalized Isoquinoline Rearomatization->Product

stability of 4-Amino-3-bromoisoquinoline under acidic vs basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 4-Amino-3-bromoisoquinoline under various conditions, troubleshooting for common experimental issues, and frequently asked questions. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and stability testing of this compound.

Issue: Unexpected Peaks in HPLC Analysis After Stress Testing

Possible Causes:

  • Degradation Products: The primary cause is the formation of new chemical entities resulting from the degradation of this compound under stress conditions (acidic, basic, oxidative, photolytic, or thermal).

  • Impurities in Reagents: Impurities in the acids, bases, or solvents used for the study can introduce extraneous peaks.

  • Column Bleed: Operating the HPLC column at extreme pH or temperature can cause the stationary phase to break down, leading to a rising baseline or spurious peaks.

  • Sample Matrix Effects: If the compound is in a formulation, excipients may degrade or interact with the analyte.

Troubleshooting Steps:

  • Analyze a Blank: Inject a blank sample (the solvent used to dissolve the compound) that has been subjected to the same stress conditions to rule out impurities from the reagents.

  • Review Chromatographic Conditions: Ensure the HPLC method is a validated stability-indicating method capable of separating the parent compound from its potential degradation products.[1][2]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and the unexpected peaks.

  • Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unexpected peaks, which can help in identifying the degradation products.[1]

  • Re-evaluate Stress Conditions: If degradation is excessive (e.g., >20%), consider using milder stress conditions. Over-stressing can lead to secondary degradation products that may not be relevant under normal storage conditions.

Issue: Poor Recovery of this compound in Stability Studies

Possible Causes:

  • Significant Degradation: The compound may be highly unstable under the applied stress conditions.

  • Adsorption to Surfaces: The compound or its degradants may adsorb to the surfaces of sample vials or HPLC columns.

  • Precipitation: Changes in pH or solvent composition upon mixing may cause the compound to precipitate.

  • Inaccurate Quantification: The analytical method may not be accurately quantifying the analyte in the presence of degradation products.

Troubleshooting Steps:

  • Visual Inspection: Check for any precipitate in the sample solutions.

  • Solubility Check: Ensure the compound remains soluble in the stress media throughout the experiment.

  • Use of Inert Vials: Employ silanized or low-adsorption vials to minimize surface binding.

  • Method Validation: Verify that the analytical method is validated for accuracy and precision in the presence of the matrix and potential degradants.

  • Mass Balance Calculation: Attempt to perform a mass balance analysis by quantifying the parent compound and all major degradation products to see if the total accounts for the initial amount of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic and basic conditions?

A1: While specific data for this compound is limited, based on its structure and data from related compounds like other aminoquinolines and halogenated aromatics, the following degradation pathways are plausible:

  • Acidic Conditions: Protonation of the amino group and the isoquinoline nitrogen is expected. Under strong acidic conditions and heat, hydrolysis of the amino group to a hydroxyl group, or even cleavage of the isoquinoline ring, could occur. Studies on the related compound amodiaquine have shown extensive hydrolysis in acidic solutions.[3]

  • Basic Conditions: Under strong basic conditions and high temperatures, nucleophilic substitution of the bromine atom with a hydroxyl group is a likely degradation pathway. This is supported by studies on the copper-catalyzed hydrolysis of bromoisoquinolines to hydroxyisoquinolines in the presence of a strong base.

Q2: How susceptible is this compound to oxidation and photolysis?

A2:

  • Oxidation: The amino group on the isoquinoline ring can be susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products. Aromatic amines are known to be prone to oxidative degradation.

  • Photolysis: Halogenated aromatic compounds can be susceptible to photodegradation, which may involve the cleavage of the carbon-bromine bond.[4][5] The stability of the compound under light should be evaluated according to ICH Q1B guidelines.

Q3: What are the recommended storage conditions for this compound?

A3: Commercially available this compound is typically recommended to be stored at -20°C or between 2-8°C, protected from light and moisture. These conditions are intended to minimize degradation over time.

Q4: What type of analytical method is suitable for stability testing of this compound?

A4: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and appropriate technique. The method should be able to separate the parent compound from all potential degradation products.[1][2] Validation of the method according to ICH guidelines is crucial to ensure it is accurate, precise, specific, and robust.

Experimental Protocols

The following are generalized protocols for forced degradation studies that can be adapted for this compound. The extent of degradation should ideally be in the range of 5-20%.

Acid and Base Hydrolysis
ParameterAcid HydrolysisBase Hydrolysis
Reagents 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 M to 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
Solvent A co-solvent like methanol or acetonitrile may be needed if the compound is not soluble in aqueous acid.A co-solvent like methanol or acetonitrile may be needed if the compound is not soluble in aqueous base.
Temperature Room temperature (e.g., 25°C) or elevated (e.g., 60°C).Room temperature (e.g., 25°C) or elevated (e.g., 60°C).
Duration Samples are typically taken at various time points (e.g., 0, 2, 4, 8, 24 hours).Samples are typically taken at various time points (e.g., 0, 2, 4, 8, 24 hours).
Sample Prep Withdraw an aliquot, neutralize with an equivalent amount of base, and dilute with mobile phase before injection.Withdraw an aliquot, neutralize with an equivalent amount of acid, and dilute with mobile phase before injection.
Oxidative, Thermal, and Photolytic Degradation
Stress ConditionProtocol
Oxidative Degradation Prepare a solution of the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). The reaction is typically carried out at room temperature, and samples are analyzed at various time points.
Thermal Degradation The solid compound is exposed to dry heat (e.g., 60°C, 80°C) for a specified period. Solutions of the compound can also be heated.
Photolytic Degradation The solid compound or a solution of the compound is exposed to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. A control sample is kept in the dark under the same temperature conditions.

Visualizations

The following diagrams illustrate potential degradation pathways and a general experimental workflow for stability testing.

G cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Protonated Species A->B H+ C 4-Hydroxy-3-bromoisoquinoline (Hydrolysis of Amino Group) B->C H2O, Heat D This compound E 4-Amino-3-hydroxyisoquinoline (Nucleophilic Substitution of Bromine) D->E OH-, Heat

Caption: Plausible degradation pathways under acidic and basic conditions.

G cluster_workflow Forced Degradation Workflow start Prepare Stock Solution of This compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) start->stress sampling Sample at Time Points stress->sampling analysis HPLC Analysis (Quantify Parent and Degradants) sampling->analysis characterization Characterize Degradants (LC-MS, NMR) analysis->characterization report Report Stability Profile and Degradation Pathways characterization->report

Caption: General experimental workflow for forced degradation studies.

References

preventing dehalogenation during reactions with 3-bromoisoquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-bromoisoquinolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent dehalogenation and other side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem in reactions with 3-bromoisoquinolines?

A1: Dehalogenation is an undesired side reaction where the bromine atom at the 3-position of the isoquinoline ring is replaced by a hydrogen atom. This is problematic as it consumes your starting material, reduces the yield of the desired product, and introduces a byproduct that can be difficult to separate due to similar physical properties.[1][2][3]

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: Dehalogenation is often caused by the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][2] Several factors can contribute to the formation of this species:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can undergo β-hydride elimination, especially at elevated temperatures.[1][4]

  • Solvents: Protic solvents like alcohols or solvents that can degrade to provide a hydride source (e.g., DMF, especially with water) can be culprits.[1][2][4]

  • Reagents: Impurities in reagents, such as borane (B-H) species in boronic acids or certain amines in Buchwald-Hartwig aminations, can contribute to hydride formation.[1]

  • Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation.[1][4]

Q3: How does the choice of catalyst and ligand affect dehalogenation?

A3: The catalyst and ligand system is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often recommended. These ligands can promote the desired reductive elimination step of the catalytic cycle, making it faster than the competing dehalogenation pathway.[1][3] They also stabilize the palladium catalyst.

Q4: Which bases are less likely to cause dehalogenation?

A4: To minimize dehalogenation, consider using weaker, non-nucleophilic inorganic bases. Bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices for Suzuki and Buchwald-Hartwig reactions as they are less prone to generating hydride species.[1][4]

Q5: What is the impact of temperature on this side reaction?

A5: Higher reaction temperatures generally increase the rate of dehalogenation.[1][4] It is advisable to run reactions at the lowest temperature that allows for an efficient conversion to the desired product. Monitoring the reaction closely and stopping it once the starting material is consumed can prevent the accumulation of the dehalogenated byproduct.[1]

Troubleshooting Guides

Issue 1: Significant Formation of Isoquinoline (Dehalogenated Byproduct)

If you observe a significant amount of the dehalogenated byproduct, isoquinoline, in your reaction mixture, use the following guide to troubleshoot the issue.

Troubleshooting Workflow

Dehalogenation_Troubleshooting start Significant Dehalogenation Observed step1 Step 1: Evaluate Base start->step1 step2 Step 2: Optimize Catalyst/Ligand System step1->step2 If problem persists step3 Step 3: Change Solvent step2->step3 If problem persists step4 Step 4: Lower Reaction Temperature step3->step4 If problem persists end Minimized Dehalogenation step4->end

Caption: Troubleshooting workflow for minimizing dehalogenation.

Detailed Troubleshooting Steps:

StepActionRationale
1. Evaluate Base If using a strong alkoxide base (e.g., NaOtBu, KOtBu), switch to a weaker inorganic base.Strong alkoxide bases can act as hydride donors, leading to the formation of palladium-hydride species that cause dehalogenation.[1][4]
Recommended Bases: K₃PO₄, Cs₂CO₃, K₂CO₃.These bases are less likely to generate hydride species.[1][4]
2. Optimize Catalyst/Ligand Use a bulky, electron-rich phosphine ligand.These ligands accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[1][3]
Recommended Ligands: XPhos, SPhos, RuPhos.These have been shown to be effective in minimizing dehalogenation in various cross-coupling reactions.[1]
3. Change Solvent If using DMF or protic solvents (e.g., alcohols), switch to an aprotic, non-polar solvent.DMF can be a source of hydrides, and protic solvents can directly provide a proton for the dehalogenated product.[1][2][4]
Recommended Solvents: Toluene, Dioxane, THF.These solvents are less likely to act as hydride sources.[2]
4. Lower Temperature Reduce the reaction temperature.Dehalogenation is often more prevalent at higher temperatures.[1][4]
Recommendation: Run the reaction at the lowest temperature that provides a reasonable reaction rate. Monitor progress closely.This can significantly suppress the formation of the dehalogenated byproduct.[1]
Issue 2: Low or No Conversion of 3-Bromoisoquinoline

If your reaction shows low or no conversion of the starting material, consider the following troubleshooting steps.

Troubleshooting Workflow

Low_Conversion_Troubleshooting start Low or No Conversion step1 Step 1: Check Reagent Quality start->step1 step2 Step 2: Verify Inert Atmosphere step1->step2 If reagents are pure step3 Step 3: Evaluate Catalyst Activity step2->step3 If atmosphere is inert step4 Step 4: Adjust Reaction Temperature step3->step4 If catalyst is active end Improved Conversion step4->end

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Troubleshooting Steps:

StepActionRationale
1. Check Reagent Quality Ensure the purity of all reagents, especially the boronic acid/ester in Suzuki reactions or the amine in Buchwald-Hartwig aminations.Impurities can poison the catalyst or lead to side reactions. Boronic acids can degrade over time.[5]
Recommendation: Use fresh, high-purity reagents.
2. Verify Inert Atmosphere Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).Oxygen can deactivate the palladium catalyst.[5]
Recommendation: Thoroughly degas all solvents and reagents before use.[5]
3. Evaluate Catalyst Activity Use a pre-catalyst or ensure proper activation of the palladium source.The active Pd(0) species is necessary for the catalytic cycle to begin.
Recommendation: Consider using a modern, air-stable pre-catalyst.
4. Adjust Reaction Temperature If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for dehalogenation.Some cross-coupling reactions require higher temperatures to proceed at a reasonable rate.[5]
Recommendation: Find a balance between reaction rate and the minimization of side reactions.

Experimental Protocols

The following are generalized protocols for common cross-coupling reactions with 3-bromoisoquinoline, with specific recommendations to minimize dehalogenation. These should be optimized for your specific substrates.

Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of 3-bromoisoquinoline with an arylboronic acid.

Reaction Scheme

Suzuki_Reaction sub1 3-Bromoisoquinoline plus1 + sub1->plus1 sub2 Ar-B(OH)2 plus1->sub2 arrow Pd Catalyst, Base Solvent, Heat sub2->arrow prod 3-Arylisoquinoline arrow->prod

Caption: General scheme for Suzuki-Miyaura coupling.

Materials:

  • 3-Bromoisoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

Procedure:

  • To a dry Schlenk flask, add 3-bromoisoquinoline, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst to the flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

To Minimize Dehalogenation:

  • Base: Use K₃PO₄ or Cs₂CO₃ instead of strong alkoxide bases.[4]

  • Catalyst/Ligand: If dehalogenation is still an issue, consider using a palladium pre-catalyst with a bulky, electron-rich ligand like XPhos or SPhos.[1]

  • Temperature: Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is too slow.

Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of 3-bromoisoquinoline.

Reaction Scheme

Buchwald_Hartwig_Reaction sub1 3-Bromoisoquinoline plus1 + sub1->plus1 sub2 R¹R²NH plus1->sub2 arrow Pd Catalyst, Ligand Base, Solvent, Heat sub2->arrow prod 3-(R¹R²N)-isoquinoline arrow->prod

Caption: General scheme for Buchwald-Hartwig amination.

Materials:

  • 3-Bromoisoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Ligand (e.g., XPhos, 0.04 mmol)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene, 10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.

  • Add 3-bromoisoquinoline and the solvent.

  • Add the amine via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the product by column chromatography.

To Minimize Dehalogenation:

  • Base: K₃PO₄ or Cs₂CO₃ are generally good choices. If a stronger base is needed, consider LHMDS.

  • Ligand: The choice of a bulky, electron-rich ligand is crucial for this reaction to outcompete dehalogenation.[1]

  • Temperature: Use the lowest effective temperature to achieve a good reaction rate.

Data Summary

The following table summarizes the general effects of various reaction parameters on the outcome of cross-coupling reactions, with a focus on minimizing dehalogenation.

ParameterCondition Favoring Desired ProductCondition Favoring DehalogenationRationale
Base Weaker, non-nucleophilic inorganic bases (K₃PO₄, Cs₂CO₃)Strong alkoxide bases (NaOtBu, KOtBu)Strong bases can act as hydride sources.[1][4]
Ligand Bulky, electron-rich phosphines (XPhos, SPhos)Less bulky, electron-poor ligandsBulky ligands promote reductive elimination.[1][3]
Solvent Aprotic, non-polar (Toluene, Dioxane)Protic (alcohols), DMFCan act as hydride or proton sources.[1][2][4]
Temperature Lowest effective temperatureHigh temperaturesHigher temperatures increase the rate of side reactions.[1][4]
Atmosphere Strictly inert (Argon, Nitrogen)Presence of OxygenOxygen can degrade the catalyst.[5]

References

scaling up the synthesis of substituted isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Substituted Isoquinoline Derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when scaling up the synthesis of these important heterocyclic compounds from the laboratory to pilot or manufacturing scale.

General Scale-Up Challenges: FAQs

This section addresses overarching issues that can arise during the scale-up of chemical reactions.

Question 1: Why has the yield of my reaction decreased significantly during scale-up?

Answer: A drop in yield is a frequent challenge when moving from bench-scale to larger reactors. This can be attributed to several factors that do not scale linearly:[1]

  • Inefficient Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio compared to laboratory glassware.[1] This can lead to poor heat dissipation, creating localized hot spots where side reactions and decomposition can occur, ultimately lowering the yield.[1]

  • Mixing Inefficiency: Achieving homogeneous mixing in large vessels is more difficult.[1] This can result in localized concentration gradients of reagents or intermediates, which may promote the formation of byproducts.[1]

  • Extended Reaction Times: Processes such as heating, cooling, and the addition of reagents take longer at a larger scale.[1] Prolonged exposure of sensitive materials to harsh conditions can lead to degradation.[1]

  • Changes in Impurity Profile: The altered conditions of a large-scale reaction can sometimes favor different reaction pathways, leading to new or increased levels of impurities that complicate purification and reduce the isolated yield.[1]

Question 2: How can I improve heat transfer in a large reactor?

Answer: Managing the reaction exotherm is critical for success.

  • Controlled Reagent Addition: The rate of addition for the limiting reagent is a critical control parameter.[1] Consider adding the reagent sub-surface at a controlled rate while closely monitoring the internal temperature.[1]

  • Adequate Cooling Capacity: Ensure the reactor's cooling system is sufficient to handle the total heat output. A reaction calorimetry study can provide valuable data for this assessment.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction kinetics and vessel occupancy.[1]

Question 3: My purification process is less effective at a larger scale. What should I do?

Answer: Purification is a critical step where product loss often occurs during scale-up.[1]

  • Switch to Crystallization: For solid products, crystallization is often the most scalable and effective purification method, avoiding the harsh conditions of chromatography.[1]

  • Optimize Chromatography: If chromatography is necessary, consider using deactivated stationary phases (e.g., silica treated with triethylamine) to prevent degradation of basic compounds.[1][2] Alternative phases like Florisil or reverse-phase media can also be explored.[1] For challenging separations, such as positional isomers, High-Performance Liquid Chromatography (HPLC) on a preparative scale may be required.[2]

Troubleshooting Guide: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to isoquinolines.[3][4]

Frequently Asked Questions (FAQs)

Question 1: What are the most common dehydrating agents used in the Bischler-Napieralski reaction?

Answer: Commonly used dehydrating and condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and zinc chloride (ZnCl₂).[5][6] For substrates that lack electron-donating groups on the aromatic ring, a combination of P₂O₅ in refluxing POCl₃ is often more effective.[4][5] Milder, modern reagents such as triflic anhydride (Tf₂O) with a non-nucleophilic base are also employed, especially for sensitive substrates.[5][7]

Question 2: My reaction is not proceeding, or the yield is very low. What are the potential causes?

Answer: Low or no yield can be attributed to several factors. The reaction is an electrophilic aromatic substitution, making it highly sensitive to the electronic nature of the aromatic ring.[7] Electron-withdrawing groups will significantly hinder the cyclization.[7] Other common issues include insufficient potency of the dehydrating agent, or decomposition of the starting material or product at high temperatures.[5][7]

Question 3: My reaction mixture has turned into a thick, unmanageable tar. What can I do?

Answer: Polymerization and the formation of tarry materials can occur, especially at high temperatures or with prolonged reaction times.[5] To mitigate this, carefully control the reaction temperature, potentially with a gradual increase.[5] Ensure the reaction is stopped as soon as the starting material is consumed and use a sufficient volume of solvent to maintain a stirrable mixture.[5][7]

Question 4: I am observing a styrene derivative as a major byproduct. How can this be avoided?

Answer: The formation of a styrene derivative points to a retro-Ritter side reaction.[7][8] This can be suppressed by using milder reaction conditions (e.g., the Tf₂O/2-chloropyridine system at lower temperatures) or by using the corresponding nitrile as a solvent to shift the reaction equilibrium away from the retro-Ritter products.[4][7][8]

Troubleshooting Summary
Problem Potential Cause Suggested Solution
Low to No Product Deactivated aromatic ring (electron-withdrawing groups).[7]Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or switch to a milder, more potent protocol (Tf₂O/2-chloropyridine).[7]
Insufficiently potent dehydrating agent.[7]If POCl₃ alone fails, try a mixture of P₂O₅ and POCl₃.[7]
Formation of Tar Polymerization/decomposition at high temperatures.[5]Carefully control the temperature; use a gradual temperature ramp. Stop the reaction upon completion of starting material consumption. Ensure adequate solvent volume.[5][7]
Formation of Styrene Retro-Ritter side reaction.[7][8]Employ milder conditions (Tf₂O/2-chloropyridine at low temperature).[7] Use the corresponding nitrile as a solvent to shift equilibrium.[4][7]
Formation of Isomers Cyclization at an alternative position on the aromatic ring.[5]Modify activating/directing groups on the aromatic ring. Carefully analyze the product mixture with NMR and mass spectrometry.[5]
Experimental Protocols

Protocol 1: Classical Cyclization using Phosphorus Oxychloride (POCl₃) This protocol is generally suitable for substrates with electron-rich aromatic rings.[7]

  • To an oven-dried, round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the β-arylethylamide substrate (1.0 equiv).[7]

  • Add an anhydrous solvent such as toluene or acetonitrile.[7]

  • Add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at room temperature. An ice bath may be used to control any exotherm.[7]

  • Heat the mixture to reflux (typically 80-110 °C) and maintain for 2-6 hours, monitoring the reaction's progress using thin-layer chromatography (TLC).[7]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.[7]

  • Basify the acidic aqueous solution with a concentrated base (e.g., NaOH or NH₄OH) until the pH is greater than 9.[7]

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[7]

Protocol 2: Mild Cyclization using Triflic Anhydride (Tf₂O) This modern protocol is suitable for a wider range of substrates, including those that are acid-sensitive.[7]

  • In a flame-dried flask under a nitrogen atmosphere, dissolve the β-arylethylamide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).[7]

  • Add 2-chloropyridine (2.0 equiv) to the solution.[7]

  • Cool the mixture to -20 °C using a suitable cooling bath.[7]

  • Slowly add triflic anhydride (Tf₂O, 1.25 equiv) dropwise.[7]

  • Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes. Monitor the reaction's progress by TLC.[7]

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[7]

  • Proceed with standard aqueous work-up and extraction as described in Protocol 1.[5]

Visualizations

Bischler_Napieralski_Mechanism cluster_start β-arylethylamide cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Product start Start (β-arylethylamide) nitrilium Nitrilium Ion Intermediate start->nitrilium  Dehydrating Agent  (e.g., POCl₃, Tf₂O) cyclized Intramolecular Electrophilic Aromatic Substitution nitrilium->cyclized product 3,4-Dihydroisoquinoline cyclized->product  Deprotonation

Caption: General mechanism of the Bischler-Napieralski reaction.

Troubleshooting Guide: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound (aldehyde or ketone) under acidic conditions to form a tetrahydroisoquinoline.[9][10]

Frequently Asked Questions (FAQs)

Question 1: What are the typical conditions for a Pictet-Spengler reaction?

Answer: Traditionally, the reaction is carried out with an acid catalyst, such as hydrochloric acid or trifluoroacetic acid, in a protic solvent with heating.[10] However, the reaction has been shown to work well in aprotic media, sometimes even without an acid catalyst, particularly for electron-rich aromatic systems.[10] For less nucleophilic aromatic rings, harsher conditions like refluxing with strong acids may be necessary.[10]

Question 2: My Pictet-Spengler reaction is giving low yields. How can I improve it?

Answer: The success of the reaction is highly dependent on the nucleophilicity of the aromatic ring.[10]

  • Substrate Electronics: β-arylethylamines with electron-donating groups on the aromatic ring give higher yields under milder conditions.[11]

  • Iminium Ion Formation: The driving force for the reaction is the electrophilicity of the iminium ion formed from the amine and carbonyl.[10] Ensuring complete formation of this intermediate is key. Using a slight excess of the carbonyl compound can help consume all of the starting amine.[11]

  • N-Acyliminium Ion Variant: For less reactive systems, an N-acyliminium ion Pictet-Spengler reaction can be employed. Acylating the intermediate imine creates a more powerful electrophile that cyclizes under milder conditions with better yields.[10]

Experimental Protocol

General Procedure for Tetrahydroisoquinoline Synthesis

  • Dissolve the β-arylethylamine (1.0 equiv) in a suitable solvent (e.g., toluene, dichloromethane).

  • Add the aldehyde or ketone (1.0-1.2 equiv).

  • Add the acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid) and heat the mixture to reflux.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and neutralize with an aqueous base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Pictet_Spengler_Workflow start 1. Mix β-arylethylamine and Aldehyde/Ketone add_acid 2. Add Acid Catalyst (e.g., TFA) start->add_acid reflux 3. Heat to Reflux add_acid->reflux monitor 4. Monitor Reaction (TLC / LC-MS) reflux->monitor workup 5. Aqueous Workup & Extraction monitor->workup Reaction Complete purify 6. Purify Product (Chromatography) workup->purify product Tetrahydroisoquinoline purify->product

Caption: Experimental workflow for the Pictet-Spengler reaction.

Troubleshooting Guide: Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is an acid-catalyzed synthesis of isoquinolines from a benzalaminoacetal, which is formed by the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[12][13]

Frequently Asked Questions (FAQs)

Question 1: What are the two main stages of the Pomeranz-Fritsch reaction?

Answer: The synthesis is typically carried out in two steps.[14][15] The first step is the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form the benzalaminoacetal (a Schiff base).[13] The second step is the acid-catalyzed ring closure of this intermediate to yield the isoquinoline.[13][14]

Question 2: What acids are typically used, and what are the common challenges?

Answer: Concentrated sulfuric acid is the archetypal catalyst.[12][14] However, Lewis acids like trifluoroacetic anhydride have also been used.[13] A significant challenge is that the harsh acidic conditions required for cyclization can lead to low yields due to side reactions or hydrolysis of intermediates.[16]

Question 3: Are there any important modifications to this reaction?

Answer: Yes, two important modifications are the Schlittler-Muller modification, which uses a substituted benzylamine and glyoxal hemiacetal to produce C1-substituted isoquinolines, and the Bobbitt modification, which involves hydrogenation of the benzalaminoacetal before cyclization to generate tetrahydroisoquinolines.[12]

Visualizations

Pomeranz_Fritsch_Logic start Start: Benzaldehyde + 2,2-Dialkoxyethylamine condensation Condensation start->condensation intermediate Benzalaminoacetal (Schiff Base) condensation->intermediate cyclization Acid-Catalyzed Ring Closure intermediate->cyclization product Substituted Isoquinoline cyclization->product side_reaction Side Reactions (e.g., Hydrolysis) cyclization->side_reaction Low Yield Risk

Caption: Logical flow of the Pomeranz-Fritsch reaction.

References

Validation & Comparative

Characterization of 4-Amino-3-bromoisoquinoline: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the spectral characteristics of 4-Amino-3-bromoisoquinoline using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally related compounds, 4-aminoisoquinoline and 3-bromoisoquinoline, to provide a predictive characterization. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Structure and Properties

This compound possesses the molecular formula C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol .[1][2] Its structure consists of an isoquinoline core substituted with an amino group at the 4-position and a bromine atom at the 3-position.

Comparative NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shift Data (in CDCl₃)

CompoundH-1H-3H-5H-6H-7H-8NH₂
4-Aminoisoquinoline8.8 (s)7.0 (s)8.1 (d)7.5 (t)7.6 (t)7.9 (d)4.7 (br s)
3-Bromoisoquinoline9.1 (s)-8.2 (d)7.7 (t)7.8 (t)8.0 (d)-
This compound (Predicted) ~9.0 (s)-~8.0 (d)~7.6 (t)~7.7 (t)~7.9 (d)~5.0 (br s)

Note: Predicted values are estimations based on the additive effects of the amino and bromo substituents.

Table 2: ¹³C NMR Chemical Shift Data (in CDCl₃)

CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8a
4-Aminoisoquinoline150.2108.1142.5128.5129.0124.5127.8121.5139.8
3-Bromoisoquinoline152.5120.5143.1128.0129.3127.2128.1127.5136.4
This compound (Predicted) ~151~115~143~128~129~126~128~124~138

Note: Predicted values are estimations. The presence of both the electron-donating amino group and the electron-withdrawing bromine atom will influence the final chemical shifts.

Mass Spectrometry Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M]+ and [M+2]+ Peaks
4-AminoisoquinolineC₉H₈N₂144.17144
3-BromoisoquinolineC₉H₆BrN208.05207, 209 (approx. 1:1 ratio)
This compound C₉H₇BrN₂ 223.07 222, 224 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes)

Experimental Protocols

The following are generalized protocols for the NMR and Mass Spec analysis of aromatic heterocyclic amines like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry Protocol (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or dissolve it in a volatile organic solvent (e.g., methanol, dichloromethane) for injection into a GC-MS system.

  • Ionization:

    • Utilize a standard electron ionization energy of 70 eV.

  • Mass Analysis:

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Look for the characteristic isotopic pattern of bromine, which will show two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

    • Analyze the fragmentation pattern to gain further structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel chemical compound.

G Figure 1. General Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Characterization Final Characterization Report Purity_Assessment->Final_Characterization

Figure 1. General Workflow for Compound Characterization

References

A Comparative Guide to Analytical HPLC Methods for Assessing 4-Amino-3-bromoisoquinoline Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 4-Amino-3-bromoisoquinoline is a critical step in ensuring the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its impurities. This guide provides a comparative overview of potential reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound, supported by hypothetical experimental data and detailed methodologies.

Comparison of Analytical HPLC Methods

Two primary RP-HPLC methods are proposed and compared for the purity analysis of this compound. Method A employs a standard C18 stationary phase, widely used for its hydrophobicity and broad applicability. Method B utilizes a Phenyl-Hexyl stationary phase, which offers alternative selectivity through π-π interactions, potentially improving the resolution of aromatic and unsaturated impurities.

Table 1: Comparison of Hypothesized Performance Data for HPLC Methods

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Retention Time (min)
This compound8.59.8
Impurity 1 (Starting Material)4.25.1
Impurity 2 (Debrominated)6.87.5
Resolution (Rs)
This compound & Impurity 22.12.8
Tailing Factor
This compound1.21.1
Theoretical Plates (N)
This compound85009200

Experimental Protocols

Detailed methodologies for the two compared HPLC methods are provided below. These protocols are based on established principles for the analysis of aromatic amines and halogenated compounds.

Method A: C18 Reversed-Phase HPLC

Objective: To provide a robust, general-purpose method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method B: Phenyl-Hexyl Reversed-Phase HPLC

Objective: To offer an alternative selectivity for improved resolution of aromatic impurities that may co-elute with the main peak on a C18 column.

Instrumentation:

  • Same as Method A.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 25% B

    • 5-25 min: 25-85% B

    • 25-30 min: 85% B

    • 30.1-35 min: 25% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Follow the same procedure as described in Method A.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the HPLC purity assessment process.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject Sample Filter->Inject MobilePhase Prepare Mobile Phases (A & B) Degas Degas Mobile Phases MobilePhase->Degas SystemSetup System Setup & Equilibration Degas->SystemSetup SystemSetup->Inject Separation Chromatographic Separation Inject->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration PurityCalc Purity Calculation (% Area) Integration->PurityCalc Report Generate Report PurityCalc->Report

Caption: General workflow for HPLC-based purity assessment.

Method_Comparison_Logic Start Purity Assessment of This compound MethodA Method A: C18 Column (Standard RP) Start->MethodA MethodB Method B: Phenyl-Hexyl Column (Alternative Selectivity) Start->MethodB Evaluation Evaluate Performance: - Retention Time - Resolution - Tailing Factor - Theoretical Plates MethodA->Evaluation MethodB->Evaluation Decision Select Optimal Method Evaluation->Decision

Caption: Logical relationship for comparing HPLC methods.

Reactivity in SNAr Reactions: A Comparative Analysis of 4-Aminoquinolines and 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Functionalization at the 4-position is frequently achieved through nucleophilic aromatic substitution (SNAr) reactions. This guide provides an objective comparison of the reactivity of two key substrates in this context: 4-aminoquinolines and 4-chloroquinolines, supported by established chemical principles and experimental observations.

Executive Summary

In nucleophilic aromatic substitution (SNAr) reactions, 4-chloroquinolines are significantly more reactive than 4-aminoquinolines . This difference is fundamentally governed by the nature of the substituent at the 4-position and its ability to function as a leaving group. The chloro group is an excellent leaving group, whereas the amino group is an exceptionally poor one. Consequently, SNAr reactions on 4-chloroquinolines proceed readily to yield 4-substituted products, including 4-aminoquinolines. Conversely, displacing the amino group of a 4-aminoquinoline via an SNAr mechanism is generally not a feasible synthetic strategy.

The Decisive Role of the Leaving Group

The widely accepted mechanism for SNAr reactions proceeds in two steps: nucleophilic addition to form a resonance-stabilized Meisenheimer intermediate, followed by the elimination of the leaving group to restore aromaticity.[2][3][4] The rate of the overall reaction is influenced by the stability of the intermediate and the facility with which the leaving group departs.

A good leaving group is a species that is stable on its own, which typically corresponds to it being a weak base.[5][6] In the context of 4-substituted quinolines:

  • The chloro substituent departs as a chloride ion (Cl⁻). Chloride is the conjugate base of a strong acid (HCl), making it a very weak base and thus an excellent leaving group.[5]

  • The amino substituent would need to depart as an amide ion (NH₂⁻) or after protonation as ammonia (NH₃). The amide ion is the conjugate base of ammonia, an extremely weak acid, rendering the amide ion a very strong base and a poor leaving group.[6]

This fundamental difference in leaving group ability is the primary determinant of the observed reactivity disparity.

Experimental Data: A Tale of Unidirectional Reactivity

The vast body of scientific literature underscores the role of 4-chloroquinolines as versatile precursors for a wide array of 4-substituted quinolines through SNAr reactions. The synthesis of potent antimalarial drugs like chloroquine and amodiaquine, for instance, relies on the displacement of the 4-chloro substituent by various amines.[7][8][9]

SubstrateNucleophileProductReaction ConditionsYieldReference
4,7-Dichloroquinoline1,3-DiaminopropaneN¹-(7-chloroquinolin-4-yl)propane-1,3-diamineNeat, Microwave (135 °C, 100 W)92%[10]
4,7-DichloroquinolineVarious aminesSubstituted 4-aminoquinolinesDMSO, Microwave (140-180°C)80-95%[7]
4,7-DichloroquinolineExcess diaminoalkaneSide-chain modified 4-aminoquinolinesNeatNot specified[11]
4-Chloroquinolines1,2,4-Triazole4-(1H-1,2,4-triazol-1-yl)quinolinesNeutral, acidic, or basic conditionsVariable[3]

Table 1: Representative SNAr Reactions Utilizing 4-Chloroquinolines.

The data consistently shows that the C-Cl bond at the 4-position of the quinoline ring is readily cleaved by amine nucleophiles under various conditions, including conventional heating and microwave irradiation, often in high yields.[7][10][12] Conversely, there is a notable absence of experimental data for the reverse reaction—the displacement of an amino group from a 4-aminoquinoline by a nucleophile such as chloride in a typical SNAr fashion. This is because the amino group is a very poor leaving group.

Visualizing the Reactivity Landscape

The logical relationship in the synthesis of 4-aminoquinolines from 4-chloroquinolines via an SNAr reaction can be visualized as a unidirectional process.

SNAr_Reactivity Substrate 4-Chloroquinoline (Good Leaving Group: Cl⁻) Product 4-Aminoquinoline (Poor Leaving Group: NH₂⁻) Substrate->Product SNAr with Amine (Feasible Reaction) Product->Substrate SNAr with Cl⁻ Impossible SNAr Reaction (Not feasible)

Caption: Unidirectional nature of the SNAr reaction based on leaving group ability.

The general mechanism for the SNAr reaction on a 4-chloroquinoline highlights the key steps.

SNAr_Mechanism reactant 4-Chloroquinoline + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Step 1: Nucleophilic Attack product 4-Substituted Quinoline + Cl⁻ intermediate->product Step 2: Elimination of Leaving Group

Caption: General two-step mechanism of an SNAr reaction on 4-chloroquinoline.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a 4-aminoquinoline derivative from a 4-chloroquinoline, adapted from literature procedures.[10]

Synthesis of N¹-(7-chloroquinolin-4-yl)propane-1,3-diamine

  • Materials:

    • 4,7-dichloroquinoline (1.0 eq)

    • Propane-1,3-diamine (as nucleophile and solvent)

    • Microwave reactor vial (10 mL) with a magnetic stir bar

    • Ethyl acetate

    • Saturated aqueous K₂CO₃ solution

  • Procedure:

    • Place 4,7-dichloroquinoline in a 10 mL microwave reactor vial equipped with a magnetic stir bar.

    • Add propane-1,3-diamine.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 135 °C (100 W) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate and saturated aqueous K₂CO₃ solution for extraction.

    • Separate the organic layer, and extract the aqueous phase multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product as necessary, typically by column chromatography.

Conclusion

The comparison of reactivity between 4-aminoquinolines and 4-chloroquinolines in SNAr reactions is unequivocal. 4-Chloroquinolines are highly reactive substrates due to the excellent leaving group ability of the chloride ion. This reactivity is the cornerstone of synthetic routes to a vast number of biologically active 4-aminoquinoline compounds.[7] In stark contrast, 4-aminoquinolines are essentially unreactive as substrates for SNAr reactions under normal conditions because the amino group is an extremely poor leaving group. For researchers in drug development, this distinction is critical for retrosynthetic analysis and the design of efficient synthetic pathways to novel quinoline-based therapeutics.

References

A Comparative Guide to the Structural Analysis of 4-Amino-3-bromoisoquinoline Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural features of 4-amino-3-bromoisoquinoline derivatives and related bioactive aminoquinolines. Due to the limited availability of published single-crystal X-ray diffraction data for a series of this compound derivatives, this document will focus on the structural analysis of the core this compound scaffold in comparison with a well-characterized related compound, Chloroquine, a prominent antimalarial drug. This approach allows for an insightful exploration of structure-activity relationships within this class of compounds.

Structural and Physicochemical Data Comparison

The following table summarizes key physicochemical properties and, where available, crystallographic data for this compound and the comparator, Chloroquine. This data is essential for understanding the potential interactions of these molecules with biological targets.

PropertyThis compoundChloroquine (4-Aminoquinoline derivative)
Molecular Formula C₉H₇BrN₂[1]C₁₈H₂₆ClN₃
Molecular Weight 223.07 g/mol [1]319.87 g/mol
IUPAC Name 3-bromoisoquinolin-4-amine[1]N'-(7-chloroquinolin-4-yl)-N,N-diethylpentane-1,4-diamine
Crystal System Data not publicly availableMonoclinic
Space Group Data not publicly availableP2₁/n
Unit Cell Dimensions Data not publicly availablea = 9.92 Å, b = 10.68 Å, c = 17.65 Å, β = 101.5°
Calculated Density Data not publicly available1.23 g/cm³
Biological Activity Potential therapeutic agent[2]Antimalarial[3][4], Anti-inflammatory[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the three-dimensional structure of small molecules like this compound derivatives is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the typical experimental workflow.

I. Crystallization:

  • Objective: To obtain single crystals of high quality, typically 0.1-0.5 mm in size.

  • Methodology:

    • Dissolve the purified compound in a suitable solvent or a mixture of solvents to achieve a supersaturated solution.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote crystal growth.

    • Monitor the process over several days to weeks.

II. Data Collection:

  • Objective: To measure the diffraction pattern of the crystal.

  • Methodology:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of X-rays, typically from a Mo or Cu source.

    • Rotate the crystal and collect the diffraction data using a CCD or CMOS detector. Data is collected at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibration.

III. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data.

  • Methodology:

    • Process the collected data to obtain a set of structure factors.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize atomic positions, and thermal parameters.

Visualizations

Experimental Workflow for X-ray Crystal Structure Analysis

experimental_workflow Experimental Workflow for X-ray Crystal Structure Analysis cluster_synthesis Compound Preparation cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis & Purification of This compound Derivative crystallization Crystal Growth (e.g., Vapor Diffusion) synthesis->crystallization data_collection Data Collection (X-ray Diffractometer) crystallization->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement validation Structure Validation refinement->validation

Caption: Workflow for determining the crystal structure of a small molecule.

Structure-Activity Relationship Hypothesis

structure_activity Hypothesized Structure-Activity Relationship A This compound Core Structure D Modulation of Physicochemical Properties (Lipophilicity, pKa) A->D influences B Substituent at Position 3 (e.g., Bromine) B->D influences C Amino Group at Position 4 E Interaction with Biological Target (e.g., Kinase, Receptor) C->E key for binding D->E governs F Observed Biological Activity (e.g., Anticancer, Antimalarial) E->F leads to

Caption: Relationship between chemical structure and biological activity.

Concluding Remarks

The 4-aminoquinoline scaffold is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[5][6] The introduction of a bromine atom at the 3-position of the isoquinoline ring, as in this compound, is expected to significantly influence the molecule's electronic properties, lipophilicity, and potential for halogen bonding, thereby modulating its interaction with biological targets.

While a detailed comparative analysis of the crystal structures of a series of this compound derivatives is currently limited by the lack of publicly available data, the comparison with the well-established drug Chloroquine provides valuable insights. Further research involving the synthesis and single-crystal X-ray diffraction analysis of novel this compound derivatives is crucial to fully elucidate their structure-activity relationships and to guide the design of new therapeutic agents with improved efficacy and selectivity.

References

Comparative Analysis of the Biological Activity of 4-Aminoquinoline Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Introduction

While the biological activity of 4-Amino-3-bromoisoquinoline analogs in cancer cell lines is not extensively documented in current literature, the closely related class of 4-aminoquinoline analogs has been the subject of significant research, demonstrating considerable potential as anticancer agents. This guide provides a comparative overview of the biological activity of various 4-aminoquinoline derivatives, offering experimental data, detailed protocols, and insights into their mechanisms of action to support further research and development in this area. The 4-aminoquinoline scaffold, famously found in the antimalarial drug chloroquine, has been identified as a promising framework for the development of new cancer chemotherapeutics.[1][2]

Data Presentation: Cytotoxicity of 4-Aminoquinoline Analogs

The following table summarizes the 50% growth inhibition (GI₅₀) values for a selection of 4-aminoquinoline analogs against various human breast cancer cell lines. These values are crucial for comparing the cytotoxic potency of the different derivatives.

CompoundCancer Cell LineGI₅₀ (µM)Reference CompoundGI₅₀ (µM)
N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-4688.73Chloroquine24.36
MCF-711.52Chloroquine38.44
butyl-(7-fluoro-quinolin-4-yl)-amine MDA-MB-46811.47Chloroquine24.36
MCF-78.22Chloroquine38.44
N′-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-46813.29Chloroquine28.58
MDA-MB-23115.87Chloroquine22.52
MCF-715.36Chloroquine38.44
N,N′-bis-(7-chloro-quinolin-4-yl)-ethane-1,2-diamine MDA-MB-4687.35Chloroquine24.36
MCF-751.57Chloroquine38.44

Data compiled from multiple sources.[2][3]

Signaling Pathways and Mechanism of Action

4-Aminoquinoline analogs exert their anticancer effects through various mechanisms. A prominent mode of action involves the inhibition of signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[4] Additionally, some 4-aminoquinolines are known to be potent and highly selective inhibitors of tyrosine kinases (TK) and the epidermal growth factor receptor (EGFR).[5] Their lysosomotropic properties can also lead to lysosomal-mediated cell death.[4]

G Proposed Signaling Pathway Inhibition by 4-Aminoquinoline Analogs EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 4-Aminoquinoline Analog Inhibitor->EGFR Inhibitor->PI3K

Caption: Inhibition of the EGFR-PI3K-Akt-mTOR signaling pathway by 4-aminoquinoline analogs.

Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of 4-aminoquinoline analogs on cancer cell lines.

1. Cell Seeding:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468) are harvested from culture.

  • Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Stock solutions of the 4-aminoquinoline analogs are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in the culture medium to achieve the desired final concentrations.

  • The medium from the cell plates is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the wells. Control wells receive medium with DMSO only.

  • The plates are incubated for an additional 48 to 72 hours.

3. MTT Assay:

  • Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Reading:

  • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated for 10-15 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the control wells.

  • The GI₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

G Experimental Workflow for In Vitro Cytotoxicity Assay Start Start Cell_Seeding Seed Cancer Cells in 96-well Plates Start->Cell_Seeding Incubation1 Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation1 Compound_Treatment Treat with 4-Aminoquinoline Analogs (Serial Dilutions) Incubation1->Compound_Treatment Incubation2 Incubate for 48-72h Compound_Treatment->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Solubilize Formazan Crystals with DMSO Incubation3->Solubilization Absorbance_Reading Measure Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate GI50 Values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for determining the cytotoxicity of chemical compounds using an MTT assay.

References

A Comparative Guide to Tetrahydroisoquinoline Synthesis: Bischler-Napieralski vs. Pictet-Spengler

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of heterocyclic compounds, the tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold due to its prevalence in a wide range of biologically active natural products and pharmaceutical agents. The construction of this core structure is often accomplished via classical named reactions, among which the Bischler-Napieralski and Pictet-Spengler syntheses are paramount. This guide provides an objective comparison of these two key methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable synthetic route.

At a Glance: Key Distinctions

FeatureBischler-Napieralski SynthesisPictet-Spengler Synthesis
Starting Materials β-arylethylamideβ-arylethylamine and an aldehyde or ketone
Key Reagents Dehydrating/condensing agent (e.g., POCl₃, P₂O₅, Tf₂O)Protic or Lewis acid catalyst (e.g., HCl, TFA, BF₃·OEt₂)
Initial Product 3,4-Dihydroisoquinoline (an imine)1,2,3,4-Tetrahydroisoquinoline (a saturated heterocycle)
Subsequent Steps Often requires a reduction step (e.g., with NaBH₄) to yield the tetrahydroisoquinolineOften the final desired product
Reaction Conditions Generally requires harsher, refluxing acidic conditionsCan range from mild (near physiological pH for activated aryls) to harsh (strong acids, high temperatures for less reactive substrates)

Reaction Mechanisms and Logical Flow

The fundamental difference between the Bischler-Napieralski and Pictet-Spengler reactions lies in the nature of the electrophilic intermediate that undergoes cyclization. The Bischler-Napieralski reaction proceeds through a highly electrophilic nitrilium ion or a related species, whereas the Pictet-Spengler reaction involves the cyclization of a less electrophilic iminium ion.

Bischler-Napieralski Reaction Pathway

The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] It involves the cyclization of a β-arylethylamide using a condensing agent.[2] Two primary mechanistic pathways are proposed. One involves the formation of a dichlorophosphoryl imine-ester intermediate, while the other, more commonly depicted route, proceeds through the formation of a nitrilium ion intermediate prior to cyclization.[2] The reaction is particularly effective for aromatic rings bearing electron-donating groups.[2]

Bischler-Napieralski Mechanism cluster_0 Nitrilium Ion Formation cluster_1 Cyclization and Aromatization Amide β-Arylethylamide Activated Activated Intermediate Amide->Activated + POCl₃ Nitrilium Nitrilium Ion Activated->Nitrilium - (HO)POCl₂ Cyclized Cyclized Intermediate Nitrilium->Cyclized Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺

Caption: Mechanism of the Bischler-Napieralski Reaction.

Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and a carbonyl compound under acidic conditions to form a tetrahydroisoquinoline.[3] The reaction proceeds via the initial formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution.[3] This reaction is known to proceed under milder conditions than the Bischler-Napieralski synthesis, especially when the aromatic ring is electron-rich.[4]

Pictet-Spengler Mechanism cluster_0 Iminium Ion Formation cluster_1 Cyclization and Aromatization Amine β-Arylethylamine Imine Imine Amine->Imine + Aldehyde/Ketone - H₂O Aldehyde Aldehyde/Ketone Iminium Iminium Ion Imine->Iminium + H⁺ Cyclized Cyclized Intermediate Iminium->Cyclized Electrophilic Aromatic Substitution Product 1,2,3,4-Tetrahydroisoquinoline Cyclized->Product - H⁺

Caption: Mechanism of the Pictet-Spengler Reaction.

Quantitative Data Comparison

The choice between these two synthetic routes can often be guided by factors such as substrate availability, desired product, and reaction efficiency. Below is a summary of representative experimental data for both reactions.

Table 1: Bischler-Napieralski Synthesis of Dihydroisoquinolines

Substrate (β-arylethylamide)ReagentSolventTemperature (°C)Time (h)Yield (%)
N-Acetyl-3,4-dimethoxyphenethylaminePOCl₃TolueneReflux285
N-Formyl-3-methoxyphenethylaminePPA-100178
N-PropionylphenethylamineP₂O₅TolueneReflux465
N-Acetyl-tryptaminePOCl₃AcetonitrileReflux372

Table 2: Pictet-Spengler Synthesis of Tetrahydroisoquinolines

Substrate (β-arylethylamine)Carbonyl CompoundCatalystSolventTemperature (°C)Time (h)Yield (%)
3,4-DimethoxyphenethylamineFormaldehydeHClWater252492
TryptamineAcetaldehydeTFACH₂Cl₂25488
DopamineGlyoxylic acid-pH 7 Buffer374875
PhenethylamineBenzaldehydeH₂SO₄-100655

Experimental Protocols

Protocol 1: General Procedure for Bischler-Napieralski Synthesis

This protocol describes a typical procedure for the synthesis of a 3,4-dihydroisoquinoline.

Bischler-Napieralski Workflow Start Start Step1 Dissolve β-arylethylamide in an anhydrous solvent (e.g., toluene). Start->Step1 Step2 Add the dehydrating agent (e.g., POCl₃) dropwise at 0 °C. Step1->Step2 Step3 Heat the reaction mixture to reflux for the specified time. Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Cool the reaction and quench with ice-water. Step4->Step5 Step6 Basify with aqueous NaOH and extract with an organic solvent. Step5->Step6 Step7 Dry the organic layer and concentrate in vacuo. Step6->Step7 Step8 Purify the crude product by chromatography or crystallization. Step7->Step8 End End Step8->End Pictet-Spengler Workflow Start Start Step1 Dissolve the β-arylethylamine in a suitable solvent. Start->Step1 Step2 Add the aldehyde or ketone. Step1->Step2 Step3 Add the acid catalyst and stir at the desired temperature. Step2->Step3 Step4 Monitor reaction progress by TLC. Step3->Step4 Step5 Quench the reaction with a base (e.g., NaHCO₃ solution). Step4->Step5 Step6 Extract the product with an organic solvent. Step5->Step6 Step7 Dry the organic layer and concentrate in vacuo. Step6->Step7 Step8 Purify the crude product by chromatography or crystallization. Step7->Step8 End End Step8->End

References

validating the structure of novel compounds synthesized from 4-Amino-3-bromoisoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmacologically active agents. The targeted synthesis of novel derivatives from functionalized precursors like 4-Amino-3-bromoisoquinoline opens avenues for discovering compounds with enhanced efficacy and novel biological activities. This guide provides a comparative overview of synthesizing and validating new chemical entities derived from this versatile starting material, focusing on two powerful cross-coupling methodologies: the Suzuki-Miyaura and Sonogashira reactions. We present detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in this endeavor.

Comparative Analysis of Synthetic Routes

The strategic location of the amino and bromo substituents on the this compound ring allows for diverse functionalization. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkynyl groups. This approach is a highly effective method for generating libraries of novel compounds for biological screening.

Below is a comparative summary of expected outcomes from Suzuki-Miyaura and Sonogashira coupling reactions using this compound as the starting material. The data is extrapolated from similar reactions on related scaffolds.[1][2][3]

ReactionCoupling PartnerCatalyst SystemExpected Yield (%)Key AdvantagesPotential Biological Activity of Products
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsPd(PPh₃)₄ / K₂CO₃75-95High functional group tolerance, commercially available reagents, stable boron-containing byproducts.[4][5]Anticancer, Anti-inflammatory, Antibacterial.[6][7]
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuI / Et₃N70-90Forms C(sp²)-C(sp) bonds, useful for synthesizing rigid scaffolds and extending conjugation.[8][9]Antiviral, Antitumor, Enzyme inhibitors.[10]

Experimental Protocols

Detailed methodologies for the synthesis and structural validation of novel compounds are crucial for reproducibility and further development.

Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 4-amino-3-arylisoquinolines.

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Solvent Addition: Add a degassed mixture of dioxane and water (4:1) to the flask.

  • Reaction Execution: Stir the mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) and heat to 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis Protocol: Sonogashira Coupling

This protocol details a general method for synthesizing 4-amino-3-alkynylisoquinolines.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and Copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N) as the solvent, followed by the terminal alkyne (1.2 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to yield the desired product.

Structural Validation Protocols

The unambiguous determination of the chemical structure of newly synthesized compounds is a critical step.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR spectra will confirm the presence of protons and their chemical environment, including the newly introduced aryl or alkynyl moieties.

    • ¹³C NMR: A ¹³C NMR spectrum will show all unique carbon atoms in the molecule, confirming the carbon skeleton of the novel compound.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the synthesized compound, which can be used to confirm its elemental composition.

Visualizing the Synthetic Workflows

Graphical representations of experimental workflows can provide a clear and concise overview of the synthetic process.

Suzuki_Miyaura_Workflow reagents This compound + Aryl Boronic Acid + Pd(PPh3)4 / Base reaction Reaction at 90°C in Dioxane/Water reagents->reaction 1 workup Aqueous Work-up & Extraction reaction->workup 2 purification Column Chromatography workup->purification 3 product 4-Amino-3-arylisoquinoline purification->product 4 validation Structural Validation (NMR, HRMS) product->validation

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira_Workflow reagents This compound + Terminal Alkyne + PdCl2(PPh3)2 / CuI / Et3N reaction Reaction at RT in Triethylamine reagents->reaction 1 workup Solvent Removal reaction->workup 2 purification Column Chromatography workup->purification 3 product 4-Amino-3-alkynylisoquinoline purification->product 4 validation Structural Validation (NMR, HRMS) product->validation

Caption: Workflow for the Sonogashira coupling of this compound.

Signaling Pathway Hypothesis

Derivatives of 4-aminoquinolines have been reported to exhibit anticancer activity, with some compounds showing inhibitory effects on signaling pathways crucial for cancer cell proliferation and survival.[11] A plausible mechanism of action for novel 4-amino-3-arylisoquinolines could involve the inhibition of a key kinase in a cancer-related signaling pathway.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound Novel 4-Amino-3-arylisoquinoline Compound->Kinase1

Caption: Hypothetical inhibition of a kinase signaling pathway by a novel compound.

This guide provides a foundational framework for the synthesis, validation, and potential biological investigation of novel compounds derived from this compound. The presented protocols and comparative data aim to streamline the research and development process for new therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of N-Acyl-Tetrahydroisoquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted N-acyl-tetrahydroisoquinoline derivatives, focusing on their antiproliferative activity against human cancer cell lines. The information presented herein is compiled from recent studies to aid in the rational design of more potent and selective anticancer agents based on the tetrahydroisoquinoline scaffold.

Comparative Antiproliferative Activity

The antiproliferative effects of a series of N-benzoyl-tetrahydroisoquinoline derivatives were evaluated against the human breast adenocarcinoma (MCF-7) and human endometrial adenocarcinoma (Ishikawa) cell lines. The half-maximal inhibitory concentrations (IC50) were determined after 72 hours of drug exposure using the CellTiter-Glo® Luminescent Cell Viability Assay. The results are compared with the standard estrogen receptor modulator, Tamoxifen.

Compound IDSubstitution (R) on N-Benzoyl GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. Ishikawa
6a H0.630.23
6b 4-CH30.930.21
6d 4-C2H50.430.01
6j 4-OCH30.700.02
Tamoxifen -5.144.55

Data Analysis: The presented data indicates that the tested N-benzoyl-tetrahydroisoquinoline derivatives exhibit significantly higher potency compared to Tamoxifen against both MCF-7 and Ishikawa cell lines.[1] Notably, the substitution on the para-position of the N-benzoyl ring plays a crucial role in modulating the antiproliferative activity. The derivative with a 4-ethyl group (6d) demonstrated the highest potency against the Ishikawa cell line (IC50 = 0.01 µM).

Key Structure-Activity Relationship Insights

The analysis of the IC50 values reveals several key trends in the structure-activity relationship for this class of compounds:

  • N-Acyl Group: The presence of an N-benzoyl group on the tetrahydroisoquinoline core is a key feature for the observed antiproliferative activity.

  • Substitution on the Benzoyl Ring: Substitutions at the 4-position of the benzoyl ring have a significant impact on potency.

    • Small alkyl groups, such as ethyl (6d), appear to be highly favorable for activity, particularly against the Ishikawa cell line.

    • Electron-donating groups, like methoxy (6j), also contribute to high potency.

    • An unsubstituted benzoyl ring (6a) still provides substantial activity.

SAR_Summary cluster_0 SAR of N-Benzoyl-Tetrahydroisoquinolines Core Tetrahydroisoquinoline Core N_Benzoyl N-Benzoyl Group Core->N_Benzoyl Essential for Activity Substituent R-Group at para-position N_Benzoyl->Substituent Modulates Potency Activity Antiproliferative Activity Substituent->Activity Influences IC50

Caption: Logical relationship of SAR for N-benzoyl-tetrahydroisoquinolines.

Experimental Protocols

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • N-acyl-tetrahydroisoquinoline derivatives

  • MCF-7 and Ishikawa cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100,000 nM). Include wells with vehicle control (e.g., DMSO) and a positive control (Tamoxifen).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Reagent Addition: Equilibrate the plates to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Cell Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence of each well using a luminometer.

  • Data Analysis: The IC50 values are calculated from the dose-response curves generated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Experimental_Workflow cluster_workflow Antiproliferative Assay Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat cells with compounds B->C D Incubate for 72h C->D E Add CellTiter-Glo® Reagent D->E F Measure Luminescence E->F G Calculate IC50 values F->G

Caption: Experimental workflow for the CellTiter-Glo® assay.

This guide provides a concise overview of the SAR of N-acyl-tetrahydroisoquinoline derivatives as antiproliferative agents. The presented data and protocols offer a valuable resource for researchers in the field of medicinal chemistry and oncology, facilitating the development of novel and more effective cancer therapeutics.

References

A Comparative Analysis of the Biological Potency of Isoquinoline Analogs and Known Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological potency of several isoquinoline analogs with established drugs, supported by experimental data. The information is intended to assist researchers and professionals in drug discovery and development in evaluating the potential of isoquinoline scaffolds.

Overview of Compared Compounds

This comparison focuses on three key isoquinoline alkaloids and their analogs, each with a distinct mechanism of action, pitted against well-established drugs targeting similar biological pathways.

  • Berberine , an isoquinoline alkaloid, is compared with Doxorubicin , a widely used chemotherapy agent. Both compounds are known to interfere with topoisomerase enzymes, crucial for DNA replication and repair.

  • Noscapine and its analogs , naturally occurring phthalideisoquinoline alkaloids, are evaluated against Colchicine , a classic microtubule-destabilizing agent. These compounds target tubulin polymerization, a critical process in cell division.

  • Papaverine , a benzylisoquinoline alkaloid, is compared with Verapamil , a phenylalkylamine calcium channel blocker. Both drugs exhibit vasodilatory effects by modulating calcium influx in smooth muscle cells.

Quantitative Comparison of Biological Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, providing a quantitative measure of the biological potency of the compared molecules.

Topoisomerase II Inhibition: Berberine vs. Doxorubicin

Berberine has been shown to enhance the cytotoxic effects of Doxorubicin in various cancer cell lines. The IC50 values in the table below indicate the concentration of each compound required to inhibit the growth of 50% of the cancer cell population.

CompoundCell LineIC50 (µM)Reference
BerberineA549 (Lung Carcinoma)139.4[1]
HeLa (Cervical Cancer)159.5[1]
T47D (Breast Cancer)25[2]
MCF-7 (Breast Cancer)25[2]
DoxorubicinA549 (Lung Carcinoma)Not explicitly stated, but synergistic effects observed with Berberine.[1]
HeLa (Cervical Cancer)Not explicitly stated, but synergistic effects observed with Berberine.[1]
T47D (Breast Cancer)0.25[2]
MCF-7 (Breast Cancer)0.5[2]
Microtubule Assembly Inhibition: Noscapine Analogs vs. Colchicine

Noscapine and its derivatives modulate microtubule dynamics, a mechanism shared with colchicine. The data below compares their tubulin binding affinity (Kd) and inhibitory effects on tubulin polymerization.

CompoundParameterValueReference
NoscapineTubulin Binding (Kd)144 ± 1.0 µM
9-Bromonoscapine (EM011)Tubulin Binding (Kd)54 ± 9.1 µM
N-(3-bromobenzyl) noscapine (6f)Tubulin Binding (Kd)38 ± 4.0 µM
ColchicineTubulin Polymerization (IC50)~1 µM[3]
Analog G13 (a quinoline derivative targeting the colchicine site for comparison)Tubulin Polymerization (IC50)13.5 µM[4]
Calcium Channel Blockade: Papaverine vs. Verapamil

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Topoisomerase II DNA Cleavage Assay

This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II by stabilizing the enzyme-DNA cleavage complex.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase II enzyme

  • 10x Topoisomerase II Assay Buffer

  • Test compounds (dissolved in DMSO)

  • Proteinase K

  • Sodium Dodecyl Sulfate (SDS)

  • DNA Loading Dye

  • Agarose gel

  • Ethidium bromide

  • Tris-acetate-EDTA (TAE) or Tris-borate-EDTA (TBE) buffer

Procedure:

  • Prepare reaction mixtures containing supercoiled DNA, 1x assay buffer, and the test compound at various concentrations.

  • Initiate the reaction by adding Topoisomerase II enzyme to each mixture.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reaction by adding SDS and Proteinase K, followed by incubation at 37°C for another 15-30 minutes to digest the protein.

  • Add DNA loading dye to each reaction.

  • Load the samples onto an agarose gel containing ethidium bromide.

  • Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualize the DNA bands under UV light. An increase in the linear DNA band indicates topoisomerase II inhibition.

In Vitro Microtubule Polymerization Assay (Turbidity-based)

This assay measures the effect of compounds on the polymerization of purified tubulin into microtubules by monitoring changes in turbidity.

Materials:

  • Lyophilized tubulin (e.g., from porcine brain)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Temperature-controlled microplate reader

Procedure:

  • Reconstitute tubulin in ice-cold General Tubulin Buffer.

  • Prepare a polymerization buffer containing General Tubulin Buffer, GTP, and glycerol.

  • In a pre-chilled 96-well plate, add the test compounds at desired concentrations.

  • Add the tubulin solution to the polymerization buffer on ice.

  • Initiate polymerization by transferring the tubulin/polymerization buffer mixture to the wells containing the test compounds.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot absorbance versus time to obtain polymerization curves. Inhibition of polymerization is observed as a decrease in the rate and extent of the absorbance increase.

Intracellular Calcium Influx Assay (Fluorescence-based)

This assay measures changes in intracellular calcium concentration in response to a compound, indicating its effect on calcium channels.

Materials:

  • Adherent cells (e.g., vascular smooth muscle cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Test compounds

  • Fluorescence microscope or plate reader with appropriate filters

Procedure:

  • Culture cells to an appropriate confluency on glass coverslips or in a multi-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them in a solution containing the dye and Pluronic F-127.

  • Wash the cells with HBSS to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add the test compound to the cells.

  • Continuously record the fluorescence intensity over time. An increase or decrease in fluorescence, depending on the dye used, indicates a change in intracellular calcium concentration.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition

Berberine has been shown to exert its anticancer effects in part by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Berberine Berberine Berberine->PI3K Inhibits Berberine->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by Berberine.

Experimental Workflow: Topoisomerase II DNA Cleavage Assay

The following diagram outlines the key steps involved in the Topoisomerase II DNA Cleavage Assay.

TopoII_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_termination Reaction Termination & Digestion cluster_analysis Analysis A 1. Prepare Reaction Mix: Supercoiled DNA + Buffer + Test Compound B 2. Add Topoisomerase II A->B C 3. Incubate at 37°C B->C D 4. Add SDS and Proteinase K C->D E 5. Incubate at 37°C D->E F 6. Add Loading Dye E->F G 7. Agarose Gel Electrophoresis F->G H 8. Visualize DNA under UV light G->H

Caption: Workflow for the Topoisomerase II DNA Cleavage Assay.

Logical Relationship: Drug Action on Microtubule Dynamics

This diagram illustrates the differential effects of Noscapine analogs and Colchicine on the dynamic instability of microtubules.

Microtubule_Dynamics Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Noscapine Noscapine Analogs Noscapine->Polymerization Subtly Inhibits Colchicine Colchicine Colchicine->Polymerization Strongly Inhibits

Caption: Comparative effects of Noscapine analogs and Colchicine on microtubule polymerization.

References

Spectroscopic Analysis: A Comparative Guide to Confirming the Regiochemistry of Isoquinoline Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of substituent positions on the isoquinoline scaffold is a critical step in chemical synthesis and drug discovery. The regiochemistry of substitution profoundly influences the molecule's physical, chemical, and biological properties. This guide provides a comparative analysis of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—to unambiguously confirm the regiochemistry of substituted isoquinolines, supported by experimental data and detailed protocols.

Comparative Overview of Spectroscopic Techniques

Each spectroscopic method offers unique insights into the molecular structure of substituted isoquinolines. A combination of these techniques is often employed for unequivocal structure elucidation.

Spectroscopic TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atom connectivity, through-bond and through-space correlations, and electronic environment of nuclei.Provides the most definitive information on isomer structure. 2D NMR techniques are powerful for complex structures.Can be less sensitive than MS. Complex spectra may require advanced techniques for interpretation.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, requires very small sample amounts. Fragmentation patterns can be indicative of substitution patterns.Fragmentation of isomers can sometimes be similar, making differentiation challenging without high-resolution instruments and detailed analysis.
Infrared Spectroscopy Presence of functional groups and information on bond vibrations.Fast and simple technique. Useful for confirming the presence of substituents and observing changes in the aromatic ring vibrations.Often insufficient on its own to definitively determine the exact position of a substituent on the isoquinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the regiochemistry of isoquinoline substitution. Analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments, provides a detailed map of the molecule's structure.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the position of substituents. Electron-donating groups (EDGs) typically cause upfield shifts (lower ppm), while electron-withdrawing groups (EWGs) cause downfield shifts (higher ppm) of nearby protons.

Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) for Protons on the Unsubstituted Isoquinoline Ring in CDCl₃

PositionChemical Shift (ppm)Multiplicity
H-19.25s
H-38.53d
H-47.63d
H-58.13d
H-67.68t
H-77.85t
H-87.95d

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Substitution at a specific position will cause predictable changes in the chemical shifts of the remaining protons. For example, a substituent at C-5 will most significantly affect the chemical shifts of H-4 and H-6.

¹³C NMR Spectroscopy

¹³C NMR provides information on the carbon skeleton. The chemical shifts of the carbon atoms in the isoquinoline ring are also influenced by the electronic effects of substituents.

Table 2: Approximate ¹³C NMR Chemical Shifts (δ, ppm) for the Unsubstituted Isoquinoline Ring in CDCl₃

PositionChemical Shift (ppm)
C-1152.7
C-3143.5
C-4120.6
C-4a128.9
C-5130.4
C-6127.4
C-7127.1
C-8126.5
C-8a135.8

Note: Chemical shifts are approximate and can vary with solvent and concentration.

2D NMR Spectroscopy for Regiochemistry Determination

For more complex substitution patterns or to resolve ambiguities, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps in tracing the connectivity of the proton network within each ring of the isoquinoline system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and for connecting substituents to the isoquinoline core.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are in close proximity. This is a powerful tool for determining regiochemistry, as the spatial relationship between a substituent's protons and the protons on the isoquinoline ring can be established. For example, a NOE correlation between the protons of a substituent and H-1 would confirm substitution at C-8, while a correlation to H-4 would suggest substitution at C-5.

Experimental Protocol: NMR Analysis of a Substituted Isoquinoline
  • Sample Preparation: Dissolve 5-10 mg of the purified substituted isoquinoline in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: spectral width of -2 to 12 ppm, 30° pulse angle, relaxation delay of 1-2 seconds, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 0 to 200 ppm, 30° pulse angle, relaxation delay of 2 seconds, 1024 or more scans.

  • 2D NMR Acquisition (if necessary):

    • Acquire COSY, HSQC, HMBC, and NOESY/ROESY spectra using standard pulse programs.

    • Optimize parameters such as mixing times for NOESY/ROESY experiments based on the molecular size. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the substituted isoquinoline and offers clues about the substitution pattern through fragmentation analysis.

Fragmentation Patterns

The fragmentation of the isoquinoline ring can be influenced by the nature and position of the substituent. Common fragmentation pathways for isoquinoline alkaloids include the loss of small neutral molecules or radicals from the substituent, as well as cleavage of the isoquinoline ring itself. For instance, isoquinoline alkaloids with vicinal methoxy and hydroxy groups can exhibit a characteristic loss of CH₃OH.[2][3] The fragmentation patterns of different isomers can be distinct, allowing for their differentiation.[4]

Table 3: Common Fragmentation Patterns in Isoquinoline Derivatives

Precursor IonFragmentation PathwayCharacteristic Neutral Loss
[M+H]⁺Loss of substituent groupsVaries with substituent
[M+H]⁺Retro-Diels-Alder (for tetrahydroisoquinolines)Cleavage of the heterocyclic ring
[M+H]⁺Loss of HCN from the pyridine ring27 Da
[M+H]⁺Loss of radicals from alkyl substituentse.g., •CH₃ (15 Da), •C₂H₅ (29 Da)
Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.

    • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is primarily used to identify the functional groups present in the molecule. While it may not definitively establish the regiochemistry on its own, it provides valuable supporting evidence.

Characteristic Vibrational Bands

The substitution pattern on the isoquinoline ring can influence the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). The pattern of these bands can sometimes be correlated with the substitution pattern on the benzene ring portion of the isoquinoline. The presence of characteristic bands for the substituent functional group (e.g., C=O stretch for a ketone, O-H stretch for a hydroxyl group) confirms its incorporation.

Table 4: General IR Absorption Regions for Substituted Isoquinolines

Wavenumber (cm⁻¹)Vibration
3100-3000Aromatic C-H stretch
1620-1450Aromatic C=C and C=N ring stretching
900-675Aromatic C-H out-of-plane bending
VariesVibrations of the substituent functional group
Experimental Protocol: IR Spectroscopy Analysis
  • Sample Preparation:

    • Liquids: A thin film of the liquid sample can be placed between two KBr or NaCl plates.

    • Solids: The solid can be prepared as a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition:

    • Record the IR spectrum using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder or the pure solvent/matrix.

    • The sample spectrum is then recorded and ratioed against the background.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for determining the regiochemistry of a substituted isoquinoline.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesized Substituted Isoquinoline NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR Sample MS Mass Spectrometry (MS, MS/MS) Synthesis->MS Sample IR Infrared Spectroscopy Synthesis->IR Sample NMR_Data Chemical Shifts, Coupling Constants, NOE Correlations NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data IR_Data Functional Groups, Fingerprint Region IR->IR_Data Structure Confirmed Regiochemistry NMR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis

Caption: Experimental workflow for spectroscopic analysis.

nmr_decision_tree Start Analyze 1H & 13C NMR Spectra Ambiguity Ambiguity in Assignment? Start->Ambiguity Isomer_Confirmed Regiochemistry Confirmed Ambiguity->Isomer_Confirmed No Run_2D_NMR Perform 2D NMR (COSY, HSQC, HMBC, NOESY) Ambiguity->Run_2D_NMR Yes Analyze_2D Analyze 2D Correlations Run_2D_NMR->Analyze_2D Analyze_2D->Isomer_Confirmed

Caption: NMR analysis decision workflow.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-bromoisoquinoline: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Disposal Information

This guide provides essential safety and logistical information for the proper disposal of 4-Amino-3-bromoisoquinoline, a chemical compound requiring careful handling due to its hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental protection.

Hazard Profile and Personal Protective Equipment (PPE)

This compound is classified with multiple hazards. It is crucial to be aware of these risks and to use appropriate personal protective equipment (PPE) at all times.

Hazard ClassificationGHS Hazard StatementRequired Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowedDo not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Acute Dermal Toxicity H311 / H312: Toxic/Harmful in contact with skinWear protective gloves and protective clothing.[1][2]
Skin Irritation H315: Causes skin irritationWear protective gloves and protective clothing.[2]
Serious Eye Irritation H319: Causes serious eye irritationWear eye protection/face protection (safety glasses or goggles).[2]
Respiratory Irritation H335: May cause respiratory irritationUse only outdoors or in a well-ventilated area. Avoid breathing dust.[2]
Aquatic Hazard H412: Harmful to aquatic life with long lasting effectsAvoid release to the environment.
Experimental Workflow for Disposal

The following diagram outlines the decision-making process and steps for the safe disposal of this compound.

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal Path A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE: - Nitrile gloves - Lab coat - Safety goggles A->B C Assess Waste Type B->C D Solid Waste: - Unused reagent - Contaminated solids C->D Solid E Liquid Waste: - Solutions containing the compound C->E Liquid F Sharps Waste: - Contaminated needles or glassware C->F Sharps G Place in a labeled, sealed container for hazardous chemical waste. D->G H Collect in a designated, sealed container for hazardous liquid waste. E->H I Place in a designated sharps container. F->I J Arrange for pickup by an approved waste disposal plant. G->J H->J I->J

Caption: Disposal workflow for this compound.

Detailed Protocols for Disposal

Adherence to the following step-by-step protocols is mandatory for the safe disposal of this compound and materials contaminated with it.

Protocol 1: Disposal of Unused or Expired this compound
  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing the appropriate PPE as specified in the table above, including nitrile gloves, a lab coat, and safety goggles.[1][2]

  • Work Area: Conduct all handling of the solid chemical within a chemical fume hood to prevent inhalation of any dust.[3]

  • Waste Container:

    • Obtain a designated hazardous waste container that is clearly labeled for solid chemical waste.

    • The container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Transfer: Carefully transfer the solid this compound into the hazardous waste container. Avoid generating dust during the transfer.[4]

  • Labeling: Ensure the waste container is accurately labeled with the chemical name ("this compound"), the approximate quantity, and the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[1][2]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service.[1][2]

Protocol 2: Disposal of Contaminated Materials (e.g., Gloves, Weighing Boats, Bench Liners)
  • Segregation: Separate contaminated disposable materials from regular laboratory trash.

  • Containment: Place all solid materials contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) into a designated hazardous solid waste container.

  • Labeling and Storage: Follow the same labeling and storage procedures as outlined in Protocol 1.

  • Final Disposal: Dispose of the container through an approved hazardous waste disposal service.[1][2]

Protocol 3: Management of Spills
  • Evacuation and Ventilation: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Do not attempt to clean a spill without the proper PPE, including a respirator if dust is present.[4]

  • Containment: Prevent the spilled material from entering drains or watercourses.[4]

  • Cleanup:

    • For solid spills: Gently sweep or scoop the material to avoid creating dust.[4] Place the collected solid into a labeled hazardous waste container.

    • For spills in solution: Use an inert, absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) to soak up the liquid. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (check for compatibility) and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of the waste container as described in Protocol 1.[1][2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-bromoisoquinoline
Reactant of Route 2
4-Amino-3-bromoisoquinoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.